N8,N8-Dimethyl-5,8-quinolinediamine
Description
BenchChem offers high-quality N8,N8-Dimethyl-5,8-quinolinediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N8,N8-Dimethyl-5,8-quinolinediamine including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
8-N,8-N-dimethylquinoline-5,8-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14(2)10-6-5-9(12)8-4-3-7-13-11(8)10/h3-7H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSNKYOYSOHGJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C2C(=C(C=C1)N)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401294377 | |
| Record name | N8,N8-Dimethyl-5,8-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1033693-20-7 | |
| Record name | N8,N8-Dimethyl-5,8-quinolinediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033693-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N8,N8-Dimethyl-5,8-quinolinediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401294377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N8,N8-Dimethyl-5,8-quinolinediamine from 5,8-dichloroquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine, a key intermediate in the development of novel therapeutic agents. The synthesis from 5,8-dichloroquinoline presents a unique challenge in regioselectivity. This document explores the nuanced chemistry involved, offering a detailed, step-by-step protocol for its successful preparation. The discussion delves into the mechanistic rationale behind the chosen synthetic approach, providing insights into reaction parameters and potential challenges. This guide is intended to be a valuable resource for researchers in medicinal chemistry and drug development, facilitating the efficient and reproducible synthesis of this important quinoline derivative.
Introduction: The Significance of Substituted Quinolines in Medicinal Chemistry
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Historically, quinoline derivatives have been pivotal in the fight against malaria, with quinine and chloroquine being prime examples.[1] More recently, their therapeutic potential has been explored in oncology, infectious diseases, and neurodegenerative disorders. The biological activity of these compounds is often intricately linked to the nature and position of substituents on the quinoline ring.
N8,N8-Dimethyl-5,8-quinolinediamine, in particular, is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its structural features, specifically the diamine moiety at the 8-position and the chlorine atom at the 5-position, offer multiple points for further chemical modification, enabling the creation of diverse chemical libraries for drug discovery programs.
The synthesis of this target molecule from 5,8-dichloroquinoline is a non-trivial task due to the differential reactivity of the two chlorine atoms. This guide will focus on a robust synthetic strategy to achieve the desired regioselective amination.
The Synthetic Challenge: Regioselectivity in the Amination of 5,8-dichloroquinoline
The direct amination of dichloroquinolines is often governed by the electronic and steric environment of the chlorine substituents. In many quinoline systems, the chlorine atom at the 4-position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than chlorines at other positions. This is due to the electron-withdrawing effect of the adjacent nitrogen atom in the pyridine ring, which stabilizes the Meisenheimer complex intermediate formed during nucleophilic attack.
In the case of 5,8-dichloroquinoline, the situation is more complex. While the C4 position is not chlorinated, the relative reactivity of the C5 and C8 positions towards nucleophilic substitution needs to be carefully considered. Achieving selective substitution at the C8 position in the presence of a chlorine atom at the C5 position requires a nuanced approach, potentially moving beyond standard SNAr conditions. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful alternative for C-N bond formation, particularly for less reactive aryl halides.[2]
Recommended Synthetic Approach: Palladium-Catalyzed Buchwald-Hartwig Amination
To achieve the selective synthesis of N8,N8-Dimethyl-5,8-quinolinediamine, a palladium-catalyzed Buchwald-Hartwig amination is the recommended approach. This method offers greater control over regioselectivity compared to traditional SNAr reactions, especially when dealing with less activated positions on the quinoline ring.
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle with a palladium(0) species. The key steps include oxidative addition of the aryl halide to the palladium catalyst, coordination of the amine, deprotonation by a base, and reductive elimination to form the desired C-N bond and regenerate the catalyst.
The choice of ligand is crucial for the success of the Buchwald-Hartwig reaction. Sterically hindered and electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. For the amination of dichloroquinolines, ligands such as BINAP and DavePhos have been shown to be effective.[2]
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of 5-chloro-N,N-dimethylquinolin-8-amine, which is the target molecule N8,N8-Dimethyl-5,8-quinolinediamine.
Materials:
-
5,8-dichloroquinoline
-
Dimethylamine solution (e.g., 2 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 5,8-dichloroquinoline (1.0 eq), palladium(II) acetate (0.02 eq), and BINAP (0.03 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent and Base Addition: Add anhydrous toluene to the flask, followed by sodium tert-butoxide (1.4 eq).
-
Amine Addition: Add the dimethylamine solution (1.2 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product, N8,N8-Dimethyl-5,8-quinolinediamine.
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and BINAP is a well-established catalyst system for Buchwald-Hartwig aminations. BINAP is a bulky, electron-rich ligand that promotes both the oxidative addition and reductive elimination steps of the catalytic cycle.[2]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in these reactions to deprotonate the amine and facilitate the formation of the palladium-amido complex.
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig reactions as it is relatively non-polar and has a high boiling point, allowing for reactions to be run at elevated temperatures.
-
Inert Atmosphere: The use of an inert atmosphere is critical as the palladium(0) catalyst is sensitive to oxidation by air.
Data Summary
The following table summarizes the key parameters and expected outcomes for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine.
| Parameter | Value |
| Starting Material | 5,8-dichloroquinoline |
| Reagent | Dimethylamine |
| Catalyst | Pd(OAc)₂ |
| Ligand | BINAP |
| Base | NaOtBu |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours |
| Expected Yield | Moderate to good |
| Purification | Flash column chromatography |
Visualizing the Workflow
The following diagram illustrates the key steps in the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine.
Caption: Workflow for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine.
Conclusion
The synthesis of N8,N8-Dimethyl-5,8-quinolinediamine from 5,8-dichloroquinoline is a challenging yet achievable transformation that relies on the principles of modern cross-coupling chemistry. The recommended Buchwald-Hartwig amination protocol provides a reliable and regioselective route to this valuable intermediate. By understanding the underlying mechanistic principles and carefully controlling the reaction parameters, researchers can successfully prepare this compound in good yields, paving the way for the development of novel and potentially life-saving therapeutics. This guide serves as a foundational resource, empowering scientists to confidently approach this synthesis and advance their research endeavors.
References
-
Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. [Online] Available at: [Link]
-
Palladium-catalyzed amination of dichloroquinolines with adamantane-containing amines. National Center for Biotechnology Information. [Online] Available at: [Link]
-
5-Chloroquinolin-8-amine. PubChem. [Online] Available at: [Link]
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8-Chloro-5-quinolinamine. PubChem. [Online] Available at: [Link]
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Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. MDPI. [Online] Available at: [Link]
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An In-Depth Technical Guide to the Physicochemical Characterization of N8,N8-Dimethyl-5,8-quinolinediamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N8,N8-Dimethyl-5,8-quinolinediamine is a heterocyclic amine belonging to the quinoline derivative family.[1] Its structure, featuring a quinoline core with amino groups at the 5 and 8 positions and two methyl groups on the nitrogen at the 8-position, suggests potential applications in medicinal chemistry and materials science.[1] Quinoline derivatives are known for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] A thorough understanding of the physicochemical properties of N8,N8-Dimethyl-5,8-quinolinediamine is fundamental for its potential development as a therapeutic agent or functional material. This guide provides a comprehensive overview of the essential physicochemical characterization of this compound, detailing the experimental protocols and the scientific rationale behind them.
Core Physicochemical Properties of N8,N8-Dimethyl-5,8-quinolinediamine
| Property | Data | Source |
| IUPAC Name | N8,N8-dimethylquinoline-5,8-diamine | N/A |
| CAS Number | 1033693-20-7 | [1][2][3][4] |
| Molecular Formula | C₁₁H₁₃N₃ | [1][2] |
| Molecular Weight | 187.24 g/mol | [1][2] |
| Appearance | Crystalline solid | [1] |
| Melting Point | Approx. 150-160 °C | [1] |
| Solubility | Poorly soluble in water; Soluble in organic solvents (e.g., DMSO, ethanol) | [1] |
Experimental Protocols for Physicochemical Characterization
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. For a crystalline solid like N8,N8-Dimethyl-5,8-quinolinediamine, a sharp melting range (typically within 1-2°C) is indicative of high purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of the dry, powdered compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Heating and Observation: The sample is heated at a controlled rate. The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.
Solubility Assessment
Understanding the solubility of N8,N8-Dimethyl-5,8-quinolinediamine in various solvents is crucial for its formulation, purification, and application in biological assays.
Methodology: Thermodynamic Solubility Measurement
-
Solvent Selection: A range of solvents of varying polarity should be tested, including water, buffered aqueous solutions (pH 4.0, 7.4, 9.0), ethanol, and dimethyl sulfoxide (DMSO).
-
Equilibration: An excess of the solid compound is added to a known volume of the solvent in a sealed vial. The suspension is agitated at a constant temperature (e.g., 25°C) until equilibrium is reached (typically 24-48 hours).
-
Sample Analysis: The saturated solution is filtered to remove undissolved solid. The concentration of the dissolved compound in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Determination of pKa
The pKa value(s) of N8,N8-Dimethyl-5,8-quinolinediamine will dictate its ionization state at different pH values, which significantly impacts its absorption, distribution, metabolism, and excretion (ADME) properties in a biological system. Due to the presence of two basic nitrogen atoms (the primary amine at C5 and the tertiary amine at C8), two pKa values are expected.
Methodology: Potentiometric Titration
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a co-solvent system like methanol/water to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode after each addition of the titrant.
-
pKa Calculation: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic Characterization
Spectroscopic analysis provides detailed information about the molecular structure and purity of N8,N8-Dimethyl-5,8-quinolinediamine.
a) Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectroscopy: Provides information on the number and chemical environment of the hydrogen atoms in the molecule. Expected signals would include those for the aromatic protons on the quinoline ring, the amine protons, and the methyl protons.
-
¹³C NMR Spectroscopy: Reveals the number and types of carbon atoms. Eleven distinct signals would be expected for the eleven carbon atoms in the structure.
b) Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational bands for N8,N8-Dimethyl-5,8-quinolinediamine would include:
-
N-H stretching vibrations for the primary amine.
-
C-H stretching vibrations for the aromatic ring and methyl groups.
-
C=C and C=N stretching vibrations characteristic of the quinoline ring system.
-
C-N stretching vibrations.
c) UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is useful for quantitative analysis. The conjugated quinoline ring system is expected to exhibit characteristic absorption bands in the UV region.
d) Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule, confirming its identity. The high-resolution mass spectrum should show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
Caption: Workflow for spectroscopic characterization.
Potential Biological Activity and Mechanism of Action
While specific studies on N8,N8-Dimethyl-5,8-quinolinediamine are limited, the broader class of 5,8-quinolinedione derivatives, structurally related to this compound, has been investigated for various biological activities.[5][6] These compounds are known to exhibit anticancer, antibacterial, antifungal, and antimalarial properties.[5][6] The mechanism of action for many quinone-containing compounds involves their ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage in target organisms or cancer cells.[5] The 5,8-quinolinedione scaffold is recognized as a key pharmacophore responsible for these biological effects.[5]
Further research is required to elucidate the specific biological targets and mechanism of action of N8,N8-Dimethyl-5,8-quinolinediamine.
Conclusion
A comprehensive physicochemical characterization is a prerequisite for the advancement of N8,N8-Dimethyl-5,8-quinolinediamine in any research and development pipeline. This guide outlines the fundamental experimental methodologies for determining its key properties, including melting point, solubility, pKa, and spectroscopic identity. By following these established protocols, researchers can generate a robust data package to support further investigation into the potential applications of this quinoline derivative.
References
-
Zaczyńska, E., et al. (2013). New syntheses of 5,6- and 7,8-diaminoquinolines. Beilstein Journal of Organic Chemistry, 9, 2669–2674. Available at: [Link]
-
Zaczyńska, E., et al. (2013). New Syntheses of 5,6- And 7,8-diaminoquinolines. PubMed, 27 Nov 2013. Available at: [Link]
-
AA Blocks. (2019). Applications of palladium dibenzylideneacetone as catalyst in the synthesis of five-membered N-heterocycles. Available at: [Link]
-
1PlusChem LLC. N8,N8-Dimethyl-5,8-quinolinediamine. Available at: [Link]
-
Saczewsk, F., et al. (2019). 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents. Molecules, 24(23), 4356. Available at: [Link]
-
Khan, I., et al. (2023). Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. Current Organic Chemistry, 27(12), 996-1011. Available at: [Link]
-
Frydrych, I., et al. (2016). Synthesis, Structure and Cytotoxic Activity of Mono- and Dialkoxy Derivatives of 5,8-Quinolinedione. Molecules, 21(11), 1549. Available at: [Link]
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- 1. Buy N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234) | 1033693-20-7 [evitachem.com]
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- 3. 1033693-20-7|N8,N8-Dimethylquinoline-5,8-diamine|BLD Pharm [bldpharm.com]
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biological activity of N8,N8-Dimethyl-5,8-quinolinediamine derivatives
An In-Depth Technical Guide to the Biological Activity of Quinoline-5,8-Diamine and Quinoline-5,8-Dione Derivatives
Executive Summary
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, those substituted at the 5 and 8 positions, particularly as quinoline-5,8-diones and their corresponding diamines, have garnered significant attention for their potent and diverse biological activities. These compounds are extensively researched for their antiproliferative effects against a range of cancer cell lines, including those exhibiting multidrug resistance.[1][2] Their primary mechanism of action often involves the inhibition of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme frequently overexpressed in tumor cells.[3] This inhibition disrupts cellular redox homeostasis, leading to the generation of reactive oxygen species (ROS), subsequent mitochondrial dysfunction, and programmed cell death (apoptosis).[2][3] Beyond their anticancer potential, these derivatives also exhibit promising antimalarial, antiviral, antibacterial, and antifungal properties.[1] This guide provides a comprehensive overview of the synthesis, mechanisms of action, and therapeutic potential of this chemical class, offering detailed experimental protocols and data-driven insights for researchers in drug discovery and development.
The Quinoline-5,8-Dione/Diamine Scaffold: A Redox-Active Core
The therapeutic efficacy of this scaffold is intrinsically linked to its redox properties. The quinoline-5,8-dione and N8,N8-Dimethyl-5,8-quinolinediamine structures represent two key oxidation states of the same core molecule. The dione form can undergo bioreduction, while the diamine can be oxidized, creating a redox cycle that can be exploited for therapeutic benefit, particularly in the unique microenvironment of cancer cells.
Structure-Activity Relationships (SAR)
The biological activity of these compounds can be finely tuned through chemical modification. Research has demonstrated that coupling different alkyl or aryl-amino fragments at the C6 or C7 positions of the quinoline-5,8-dione ring system significantly influences their antiproliferative potency and target specificity.[2] This derivatization allows for the optimization of properties such as cell permeability, target binding affinity, and metabolic stability.
Synthesis and Derivatization
The generation of a library of quinoline-5,8-dione/diamine derivatives is fundamental to exploring their therapeutic potential. The general approach involves the synthesis of the core scaffold followed by strategic functionalization.
General Synthesis of Amino-Quinoline-5,8-dione Derivatives
The synthesis of novel derivatives often starts with a pre-functionalized quinoline-5,8-dione core. Different alkyl- or aryl-amino fragments are then introduced at the C6 or C7 positions to produce a diverse set of target compounds.[2]
Experimental Protocol: Synthesis of C6/C7-Amino Quinoline-5,8-dione Derivatives
-
Starting Material: Procure or synthesize the appropriate quinoline-5,8-dione precursor.
-
Reaction Setup: Dissolve the quinoline-5,8-dione precursor in a suitable organic solvent (e.g., ethanol, methanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Amine Addition: Add the desired alkyl or aryl amine to the solution. The stoichiometry is critical and should be optimized for each reaction (typically 1.1 to 1.5 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure of the purified compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Anticancer Activity: A Multi-Pronged Mechanism
The most extensively studied biological activity of this class is its potent anticancer effect, which is mediated through several interconnected mechanisms that selectively target tumor cells.
Core Mechanism: NQO1-Dependent Cytotoxicity
NQO1 is a flavoenzyme that is significantly upregulated in various human cancers, including pancreatic, lung, breast, and colon tumors.[3] It typically plays a protective role by catalyzing the two-electron reduction of quinones to less reactive hydroquinones. However, certain quinoline-5,8-dione derivatives act as competitive inhibitors of NQO1.[2] This inhibition disrupts the normal detoxification process and, in some cases, leads to a futile redox cycle that generates massive amounts of oxidative stress, selectively killing cancer cells with high NQO1 expression.[3]
Induction of Oxidative Stress and Mitochondrial Dysfunction
The inhibition of NQO1 and subsequent redox cycling leads to a dramatic increase in intracellular reactive oxygen species (ROS), such as superoxide radicals.[2][3] This surge in ROS overwhelms the cellular antioxidant capacity, causing widespread damage to cellular components. Mitochondria, the powerhouses of the cell, are particularly vulnerable. ROS-induced damage leads to the loss of the mitochondrial membrane potential (Δψm), a critical event that precedes apoptosis.[3]
Apoptosis Pathway Activation
The collapse of the mitochondrial membrane potential is a point of no return, triggering the release of pro-apoptotic factors like cytochrome C from the mitochondria into the cytosol.[3] This event initiates a caspase cascade, a family of proteases that execute the final stages of programmed cell death, leading to the systematic dismantling of the cancer cell. Certain derivatives have been shown to effectively trigger this apoptotic cascade by regulating key apoptotic proteins.[3]
Mechanism of Action: From NQO1 Inhibition to Apoptosis
Caption: NQO1 inhibition by quinoline derivatives leads to ROS-induced mitochondrial dysfunction and apoptosis.
In Vitro Evaluation Protocols
To validate the mechanisms described above, a series of robust in vitro assays are required.
Protocol: Antiproliferative Activity (MTT Assay)
-
Cell Seeding: Plate cancer cells (e.g., HeLaS3, KB-vin) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline derivative (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Protocol: Intracellular ROS Measurement
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 6-24 hours).
-
Probe Loading: Incubate the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a flow cytometer or a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.
-
Controls: Use a known ROS inducer (e.g., H₂O₂) as a positive control and an antioxidant (e.g., N-acetylcysteine) to confirm that the observed effect is ROS-dependent.
Broad-Spectrum Biological Activity
While the anticancer properties are prominent, the quinoline-5,8-dione scaffold is a versatile pharmacophore. Various derivatives have demonstrated significant activity against a wide range of pathogens, including parasites (e.g., Plasmodium falciparum, the causative agent of malaria), bacteria, fungi, and viruses.[1] This broad-spectrum activity suggests that these compounds may interfere with fundamental cellular processes common to these organisms, warranting further investigation for infectious disease applications.
Data Summary and SAR Insights
The antiproliferative potency of these derivatives is highly dependent on their chemical structure. The table below summarizes the activity of several key compounds against both drug-sensitive and multidrug-resistant cancer cell lines.
| Compound ID | Substitution Pattern | Cell Line | IC50 (µM) | Reference |
| 6d | C6-amino derivative | HeLaS3 | Low µM | [3],[2] |
| 6d | C6-amino derivative | KB-vin (MDR) | Low µM | [3],[2] |
| 7d | C7-amino derivative | HeLaS3 | Low µM | [3],[2] |
| 7d | C7-amino derivative | KB-vin (MDR) | Low µM | [3],[2] |
| 6h | C6-amino derivative | HeLaS3 | Low µM | [3],[2] |
| 7a | C7-amino derivative | KB-vin (MDR) | Low µM | [3],[2] |
Note: Specific IC50 values are reported in the source literature. "Low µM" indicates potent activity as described in the studies.
The data consistently show that these compounds retain their potency against multidrug-resistant (MDR) cell lines like KB-vin, which is a significant advantage over many conventional chemotherapeutics.[2][3] Notably, compounds like 7d have demonstrated selectivity, inhibiting cancer cell proliferation without significantly affecting non-tumor cells in vitro, highlighting their therapeutic potential.[3]
Conclusion and Future Directions
N8,N8-Dimethyl-5,8-quinolinediamine derivatives and their dione counterparts represent a highly promising class of compounds with potent biological activities. Their ability to act as NQO1 inhibitors, induce lethal oxidative stress in cancer cells, and overcome multidrug resistance makes them compelling candidates for further oncology drug development. The broad-spectrum antimicrobial and antiviral activities also open up parallel avenues of investigation.
Future research should focus on:
-
In Vivo Efficacy: Evaluating the most potent and selective compounds in preclinical animal models of cancer and infectious diseases.
-
Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates.
-
Mechanism Elucidation: Further exploring the molecular targets beyond NQO1 to fully understand their polypharmacology.
-
Optimization of SAR: Synthesizing next-generation derivatives with improved potency, selectivity, and drug-like properties.
By continuing to explore this versatile chemical scaffold, the scientific community can unlock its full therapeutic potential for the benefit of human health.[1]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC. PubMed Central. Available at: [Link]
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[Mechanism of action of tetrahydro-N, N-dimethyl-5, 5-diphenyl-3-furanemethanamine, a putative nootropic, anti-epileptic and antidepressant compound] - PubMed. PubMed. Available at: [Link]
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Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed. PubMed. Available at: [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed. PubMed. Available at: [Link]
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Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI. MDPI. Available at: [Link]
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An In-Depth Technical Guide to the Discovery and Synthesis of Novel Quinoline Compounds
Foreword: The Enduring Legacy and Modern Renaissance of the Quinoline Scaffold
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery.[1][2][3] First isolated from coal tar in 1834, its true potential was unlocked with the advent of synthetic chemistry, revealing a privileged structure capable of interacting with a vast array of biological targets.[1] From the historical significance of quinine in combating malaria to the contemporary use of fluoroquinolones as potent antibiotics, the quinoline nucleus is inextricably linked to significant breakthroughs in pharmacotherapy.[2][4][5] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antiviral, antibacterial, and antihypertensive properties.[1][2][5][6][7] This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of both the classical foundations and modern innovations in the synthesis of novel quinoline compounds, offering insights into the causal relationships that drive experimental design and the logic behind creating effective, self-validating protocols.
Part 1: Strategic Approaches to Quinoline Synthesis: A Tale of Two Eras
The synthesis of the quinoline ring system has evolved significantly over the past century and a half. Methodologies can be broadly categorized into classical named reactions, which laid the groundwork for heterocyclic chemistry, and modern strategies that offer enhanced efficiency, substrate scope, and greener chemical processes.[1][8][9]
The Classical Pillars: Foundational Name Reactions
The enduring relevance of classical methods like the Skraup, Doebner-von Miller, Friedländer, and Gould-Jacobs syntheses lies in their robustness and their utility in creating a diverse range of quinoline architectures from relatively simple starting materials.[9][10][11]
The Skraup and Doebner-von Miller Syntheses: The Power of Condensation
The Skraup synthesis , developed in 1880, is a vigorous reaction that produces quinoline itself or substituted derivatives from the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.[10][12][13] The key to this reaction is the in-situ dehydration of glycerol to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation.[11][12]
The Doebner-von Miller reaction is a more versatile modification, utilizing α,β-unsaturated aldehydes or ketones in place of glycerol.[10][14][15] This allows for the synthesis of a wider variety of substituted quinolines.[16][17] The reaction is believed to proceed through a conjugate addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation.[14][16]
Causality in Experimental Choice: The choice between the Skraup and Doebner-von Miller reactions often depends on the desired substitution pattern. The Skraup synthesis is ideal for producing the parent quinoline or derivatives with substituents on the benzene ring, while the Doebner-von Miller reaction provides access to quinolines with substituents on the newly formed pyridine ring.[17] However, both reactions are characterized by harsh conditions, which can limit their applicability to sensitive substrates.[18]
The Friedländer Annulation: A Convergent and Regioselective Approach
The Friedländer synthesis offers a milder and more regioselective route to polysubstituted quinolines.[10][12][19] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group (a carbonyl compound with an α-methylene group).[9][12][20] The reaction can be catalyzed by either acids or bases and proceeds via an initial aldol-type condensation, followed by intramolecular cyclization and dehydration.[21][22]
Self-Validating System: The elegance of the Friedländer synthesis lies in its convergent nature, where the two halves of the final quinoline are brought together in a single step. The regioselectivity is inherently controlled by the starting materials, making it a highly predictable and reliable method. Modern variations often employ catalysts like p-toluenesulfonic acid, neodymium(III) nitrate hexahydrate, or even molecular iodine to improve efficiency.[10] Microwave-assisted protocols have also been developed to significantly shorten reaction times.[1][21]
The Gould-Jacobs Reaction: Accessing 4-Hydroxyquinolines
The Gould-Jacobs reaction is a key method for the synthesis of 4-hydroxyquinoline derivatives.[23][24] It begins with the condensation of an aniline with an alkoxymethylenemalonate ester.[23][24] The resulting intermediate then undergoes a high-temperature intramolecular cyclization, followed by hydrolysis and decarboxylation to yield the 4-quinolinone core.[23][24][25]
Expertise in Action: The high temperatures required for the thermal cyclization step (often exceeding 250 °C) can be a significant drawback, potentially leading to decomposition.[24][25] Experienced chemists have overcome this by using high-boiling solvents or, more recently, microwave irradiation, which can dramatically reduce reaction times and improve yields.[24][26] The use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid) has also been shown to facilitate the cyclization under milder conditions.[26]
The Modern Toolkit: Efficiency, Selectivity, and Sustainability
Contemporary quinoline synthesis has been revolutionized by the advent of transition-metal catalysis, multicomponent reactions (MCRs), and innovative oxidative annulation strategies.[1][27][28] These methods address many of the limitations of classical syntheses, offering milder reaction conditions, greater functional group tolerance, and improved atom economy.[1][27][28]
Transition-Metal Catalyzed Syntheses: Forging Bonds with Precision
Catalysts based on rhodium, ruthenium, copper, and gold have enabled the development of novel quinoline syntheses through C-H bond activation and other catalytic cycles.[1][10] For instance, rhodium-catalyzed ortho-C-H bond activation allows for the synthesis of quinoline carboxylates, while copper-catalyzed annulation reactions can produce 4-trifluoromethyl quinolines.[1]
Multicomponent Reactions (MCRs): Building Complexity in a Single Step
MCRs, such as the Povarov reaction , have emerged as powerful tools for the rapid generation of diverse quinoline libraries.[9][27][28] The Povarov reaction is a cycloaddition between an aromatic imine (formed in situ from an aniline and an aldehyde) and an alkene.[9][10] This approach allows for the construction of complex quinoline scaffolds in a single, atom-economical step.[27][28]
Oxidative Annulation and Green Chemistry Approaches
Recent advancements have focused on developing more environmentally friendly synthetic routes.[8][29] This includes the use of greener solvents, reusable catalysts, and alternative energy sources like microwave and ultrasound irradiation.[3][8][18] Oxidative annulation techniques, which often utilize air or other benign oxidants, are also gaining prominence.[1]
Part 2: Experimental Protocols and Mechanistic Insights
Detailed Protocol: Microwave-Assisted Friedländer Annulation
This protocol provides a general method for the synthesis of substituted quinolines from 1-(2-amino-5-methylphenyl)ethanone and various active methylene compounds using microwave irradiation.[21]
Materials:
-
1-(2-Amino-5-methylphenyl)ethanone
-
Active methylene compound (e.g., ethyl acetoacetate, acetylacetone)
-
Glacial Acetic Acid
-
Microwave synthesis vial (10 mL)
-
Microwave synthesizer
Procedure:
-
In a 10 mL microwave synthesis vial, combine 1-(2-amino-5-methylphenyl)ethanone (1.0 mmol), the active methylene compound (1.2 mmol), and glacial acetic acid (2 mL).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the reaction mixture at 120 °C for 10-20 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction vial to room temperature.
-
Pour the reaction mixture into ice-cold water (20 mL).
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified quinoline derivative.
Self-Validation: The success of this protocol is validated by the formation of a solid precipitate upon quenching with water. The purity of the product can be readily assessed by TLC and its identity confirmed by spectroscopic methods (NMR, MS). The high yields and short reaction times characteristic of this microwave-assisted method provide a self-validating system for efficient quinoline synthesis.
Detailed Protocol: Gould-Jacobs Reaction for 4-Hydroxyquinoline Synthesis
This protocol outlines the classical thermal synthesis of a 4-hydroxyquinoline derivative.[24]
Materials:
-
Aniline
-
Diethyl ethoxymethylenemalonate (DEEM)
-
High-boiling inert solvent (e.g., Dowtherm A)
-
Sodium hydroxide
-
Concentrated hydrochloric acid
Procedure: Step 1: Condensation
-
In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).
-
Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.
-
Remove the ethanol byproduct under reduced pressure.
Step 2: Thermal Cyclization
-
Add a high-boiling inert solvent (e.g., Dowtherm A) to the intermediate.
-
Heat the mixture to approximately 250 °C for 20-30 minutes.
-
Cool the reaction mixture and add a non-polar solvent (e.g., hexane) to precipitate the 4-hydroxy-3-carboethoxyquinoline.
-
Collect the solid by filtration and wash with the non-polar solvent.
Step 3: Hydrolysis and Decarboxylation
-
Suspend the dried 4-hydroxy-3-carboethoxyquinoline in a 10% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 1-2 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
-
Heat the quinoline-3-carboxylic acid above its melting point until decarboxylation is complete to yield the final 4-hydroxyquinoline.
Mechanistic Diagrams
Caption: The Friedländer Annulation Workflow.
Caption: The Gould-Jacobs Reaction Pathway.
Part 3: Structure-Activity Relationships (SAR) and Drug Development Insights
The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the quinoline core.[30][31] Understanding these structure-activity relationships (SAR) is crucial for the rational design of novel therapeutic agents.
Key SAR Trends in Anticancer Quinoline Derivatives
-
Substitution at the 4-position: The introduction of amino side chains at the 4-position often enhances the antiproliferative effects of quinoline compounds.[30] The length of the alkylamino side chain is also a critical factor, with a two-carbon (ethyl) linker frequently being optimal for potency.[30]
-
Substitution at the 7-position: The presence of a large and bulky alkoxy group at the 7-position has been shown to be beneficial for anticancer activity.[30]
-
Essential Moiety for Antibacterial Activity: For antibacterial quinolones, the 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety is essential for activity and must be annulated with an aromatic ring.[32]
-
Substitutions for Enhanced Antibacterial Potency: A fluorine atom at position 6, lower alkyl groups at position 1, and an amino group at position 5 can all contribute to antibacterial activity.[32] Additionally, piperazine, N-methyl piperazine, and pyrrolidine rings at position 7 are often found in active compounds.[32]
Data Presentation: Comparison of Classical Quinoline Synthesis Methods
| Method | Reactants | Key Reagents/Conditions | General Product | Key Advantages | Key Limitations |
| Skraup | Aniline, Glycerol, Oxidizing Agent | Conc. H₂SO₄, Heat | Unsubstituted or Substituted Quinolines | Simple starting materials, good for parent quinoline. | Harsh, often violent reaction conditions, low yields for some substituted anilines.[17] |
| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Acid Catalyst (e.g., HCl, H₂SO₄), Heat | 2- and/or 4-Substituted Quinolines | Wider range of substituted quinolines than Skraup.[17] | Potential for side reactions (polymerization), regioselectivity issues.[17] |
| Friedländer | 2-Aminoaryl Aldehyde or Ketone, Carbonyl with α-Methylene Group | Acid or Base Catalyst, Heat | Polysubstituted Quinolines | High yields, good regioselectivity, milder conditions.[17] | Limited availability of 2-aminoaryl carbonyl compounds.[17] |
| Gould-Jacobs | Aniline, Alkoxymethylenemalonate ester | High Temperature (>250 °C) or Microwave | 4-Hydroxyquinolines | Provides access to the important 4-quinolinone scaffold. | High temperatures can lead to decomposition, multi-step process.[25] |
Conclusion: The Future of Quinoline Synthesis
The field of quinoline synthesis continues to evolve, driven by the need for more efficient, selective, and sustainable methods. While classical reactions remain valuable tools, modern catalytic and multicomponent strategies are opening up new avenues for the creation of novel quinoline derivatives with enhanced therapeutic potential.[6][9] The ongoing exploration of new catalysts, reaction conditions, and "green" methodologies will undoubtedly lead to the discovery of the next generation of quinoline-based drugs, further solidifying the enduring importance of this remarkable heterocyclic scaffold.[8][29]
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- Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Deriv
- Recent advances in the synthesis of quinolines: a review - RSC Publishing.
- Quinoline: An Attractive Scaffold in Drug Design - PubMed.
- Recent advancement in the synthesis of quinoline deriv
- Application Notes and Protocols for Gould-Jacobs Quinolone Synthesis - Benchchem.
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- Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00034J.
- Quinolin-4-ones: Methods of Synthesis and Applic
- Advanced Quinoline Synthesis Techniques:
- Application Notes and Protocols for the Friedländer Annulation using 1-(2-Amino-5-methylphenyl)ethanone - Benchchem.
- Navigating the Structure-Activity Landscape of Quinoline Derivatives: A Compar
- SAR of Quinolines.pptx - Slideshare.
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction - Benchchem.
- Quinolines: A Promising Heterocyclic Scaffold for Cancer Therapeutics.
- Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using E
- Recent Advances in Metal-Free Quinoline Synthesis - PMC - NIH.
- Quinoline‐derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review | Request PDF - ResearchG
- Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview - PMC - NIH.
- Quinoline-derivatives as privileged scaffolds for medicinal and pharmaceutical chemists: A comprehensive review - PubMed.
- The Catalysts-Based Synthetic Approaches to Quinolines: A Review | Bentham Science.
- Doebner–Miller reaction - Wikipedia.
- Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents - MDPI.
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PubMed Central.
- Recent Developments of Quinoline Derivatives and their Potential Biological Activities.
- Structural–activity relationship (SAR)
- Structure–activity relationships (SAR) of quinoline antimalarial agents.
- One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines | The Journal of Organic Chemistry - ACS Public
- Doebner-von Miller Synthesis.
- comparative analysis of quinoline synthesis methods (Skraup, Doebner-von Miller, etc.) - Benchchem.
- Synthesis of quinolines - Organic Chemistry Portal.
- synthesis of quinoline derivatives and its applic
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing.
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- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities - PMC.
- Application Notes and Protocols for the Doebner Reaction in Quinoline Deriv
- Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed.
- Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds - ResearchG
- Friedlaender Synthesis - Organic Chemistry Portal.
- Doebner-Miller reaction and applic
- Synthesis and biological evaluation of friedlander annulation approach for the diversity oriented of functionalized quinolines | Request PDF - ResearchG
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Navigating the Spectroscopic Landscape of N8,N8-Dimethyl-5,8-quinolinediamine: A Technical Guide
This technical guide provides a comprehensive exploration of the spectroscopic characterization of N8,N8-Dimethyl-5,8-quinolinediamine, a quinoline derivative with significant potential in medicinal chemistry and materials science.[1] For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's spectroscopic signature is paramount for confirming its identity, purity, and structural integrity. This document offers a detailed, field-proven approach to the multi-faceted spectroscopic analysis of this compound, grounded in fundamental principles and data from analogous structures.
Introduction: The Significance of N8,N8-Dimethyl-5,8-quinolinediamine
N8,N8-Dimethyl-5,8-quinolinediamine belongs to the quinoline family, a class of heterocyclic compounds renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The unique arrangement of a quinoline core with amino groups at the 5 and 8 positions, and two methyl groups on the nitrogen at the 8-position, bestows upon it distinct chemical and physical properties.[1] Accurate spectroscopic analysis is the cornerstone of its scientific investigation, enabling unambiguous structure elucidation and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of N8,N8-Dimethyl-5,8-quinolinediamine. Both ¹H and ¹³C NMR provide atom-level insights into the molecule's connectivity and chemical environment.
Predicted ¹H NMR Spectral Characteristics
The ¹H NMR spectrum of N8,N8-Dimethyl-5,8-quinolinediamine is anticipated to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring, the amino group protons, and the methyl group protons. Based on the analysis of related 8-aminoquinoline derivatives, the following chemical shifts and multiplicities can be predicted.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.5 - 8.8 | Doublet | 1H | H2 |
| ~ 7.2 - 7.5 | Multiplet | 2H | H3, H4 |
| ~ 6.8 - 7.1 | Doublet | 1H | H7 |
| ~ 6.5 - 6.7 | Doublet | 1H | H6 |
| ~ 4.5 - 5.5 | Broad Singlet | 2H | 5-NH₂ |
| ~ 2.8 - 3.0 | Singlet | 6H | N(CH₃)₂ |
Causality of Experimental Choices: The choice of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is critical. DMSO-d₆ is often preferred for its ability to solubilize a wide range of compounds and for the clear observation of exchangeable protons like those of the amino group. The magnetic field strength of the NMR spectrometer (e.g., 400 or 500 MHz) will influence the resolution of the signals, with higher fields providing better separation of complex multiplets.
Predicted ¹³C NMR Spectral Characteristics
The ¹³C NMR spectrum will reveal the number of unique carbon environments in N8,N8-Dimethyl-5,8-quinolinediamine.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~ 145 - 150 | C8a |
| ~ 140 - 145 | C4a |
| ~ 135 - 140 | C2 |
| ~ 130 - 135 | C4 |
| ~ 125 - 130 | C5 |
| ~ 120 - 125 | C7 |
| ~ 115 - 120 | C3 |
| ~ 110 - 115 | C6 |
| ~ 105 - 110 | C8 |
| ~ 40 - 45 | N(CH₃)₂ |
Self-Validating System: The combination of ¹H and ¹³C NMR, along with two-dimensional techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provides a self-validating system. COSY identifies proton-proton couplings, confirming the connectivity of the aromatic protons, while HSQC correlates each proton to its directly attached carbon, confirming the assignments in both spectra.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of N8,N8-Dimethyl-5,8-quinolinediamine in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using standard pulse sequences. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum using a proton-decoupled pulse sequence. A longer relaxation delay and a larger number of scans are typically required due to the lower natural abundance of ¹³C.
-
2D NMR Acquisition (Optional but Recommended): Acquire COSY, HSQC, and HMBC (Heteronuclear Multiple Bond Correlation) spectra to establish connectivities and confirm assignments.
-
Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of N8,N8-Dimethyl-5,8-quinolinediamine and gaining structural information through its fragmentation pattern.
Expected Mass Spectrum
The nominal molecular weight of N8,N8-Dimethyl-5,8-quinolinediamine (C₁₁H₁₃N₃) is approximately 187.24 g/mol .[1] In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺) is expected at m/z 187. The fragmentation pattern will be characteristic of the quinoline core and the substituents.
Predicted Fragmentation Pattern:
-
Loss of a methyl group (-CH₃): A fragment at m/z 172.
-
Loss of the dimethylamino group (-N(CH₃)₂): A fragment at m/z 143.
-
Cleavage of the quinoline ring: A series of smaller fragments characteristic of the quinoline scaffold.
Trustworthiness of the Protocol: High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition and confirming the molecular formula. This adds a layer of trustworthiness to the identification.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is suitable. For less volatile or thermally labile compounds, direct infusion with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is preferred.
-
Ionization: Ionize the sample using an appropriate method (e.g., electron ionization for GC-MS, or ESI for LC-MS).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.
Caption: Predicted mass spectrometry fragmentation logic.
Vibrational Spectroscopy (FTIR): Identifying Functional Groups
Fourier-transform infrared (FTIR) spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in N8,N8-Dimethyl-5,8-quinolinediamine based on their characteristic vibrational frequencies.
Predicted FTIR Spectral Features
The FTIR spectrum is expected to show absorption bands corresponding to the N-H stretches of the primary amine, C-H stretches of the aromatic and methyl groups, C=C and C=N stretches of the quinoline ring, and N-H bending vibrations.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3400 - 3200 | N-H stretching | Primary amine (5-NH₂) |
| 3100 - 3000 | C-H stretching | Aromatic C-H |
| 3000 - 2850 | C-H stretching | Methyl C-H |
| 1620 - 1580 | C=C and C=N stretching | Quinoline ring |
| 1650 - 1550 | N-H bending | Primary amine (5-NH₂) |
| 1350 - 1250 | C-N stretching | Aromatic amine |
Authoritative Grounding: The interpretation of FTIR spectra is well-established, with extensive libraries of characteristic vibrational frequencies for various functional groups providing authoritative grounding for peak assignments.
Experimental Protocol for FTIR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, attenuated total reflectance (ATR) can be used by placing the solid sample directly on the ATR crystal.
-
Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Visible spectroscopy provides information about the electronic transitions within the conjugated π-system of N8,N8-Dimethyl-5,8-quinolinediamine.
Predicted UV-Visible Spectral Characteristics
The UV-Vis spectrum of quinoline and its derivatives typically exhibits multiple absorption bands in the ultraviolet region. The spectrum of N8,N8-Dimethyl-5,8-quinolinediamine is expected to show strong absorptions corresponding to π → π* transitions of the aromatic system. The presence of the amino and dimethylamino groups as auxochromes is likely to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted quinoline.
Expertise and Experience: The choice of solvent can significantly influence the position and intensity of the absorption bands (solvatochromism). Running the spectrum in solvents of varying polarity (e.g., hexane, ethanol, and acetonitrile) can provide insights into the nature of the electronic transitions.
Experimental Protocol for UV-Visible Spectroscopy
-
Sample Preparation: Prepare a dilute solution of N8,N8-Dimethyl-5,8-quinolinediamine in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Blank Measurement: Fill a cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a matched cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: Identify the wavelengths of maximum absorbance (λ_max) and determine the molar absorptivity (ε) if the concentration is known.
Conclusion: A Synergistic Approach to Spectroscopic Analysis
The comprehensive spectroscopic analysis of N8,N8-Dimethyl-5,8-quinolinediamine requires a synergistic approach, integrating data from multiple techniques. NMR spectroscopy provides the detailed structural framework, mass spectrometry confirms the molecular weight and offers fragmentation clues, FTIR identifies the key functional groups, and UV-Visible spectroscopy probes the electronic structure. By combining the insights from each of these methods, researchers can achieve a high level of confidence in the identity, purity, and structure of this important molecule, paving the way for its successful application in research and development.
References
- EvitaChem. (n.d.). Buy N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234).
- BenchChem. (2025). Spectroscopic Profile of 8-Aminoquinoline: A Technical Guide.
Sources
An In-Depth Technical Guide to the Solubility and Stability of N8,N8-Dimethyl-5,8-quinolinediamine for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of N8,N8-Dimethyl-5,8-quinolinediamine, a quinoline derivative with potential pharmacological applications. As a nitrogen-rich heterocyclic compound, its physicochemical properties are critical determinants of its bioavailability and therapeutic efficacy.[1] This document outlines detailed experimental protocols, data interpretation strategies, and the scientific rationale behind the methodologies, designed to equip researchers, scientists, and drug development professionals with the tools to conduct thorough and reliable preformulation studies. The guide emphasizes a self-validating approach to experimental design, ensuring the integrity and trustworthiness of the generated data.
Introduction: The Significance of N8,N8-Dimethyl-5,8-quinolinediamine in Drug Discovery
N8,N8-Dimethyl-5,8-quinolinediamine belongs to the quinoline class of compounds, which are known for a wide range of biological activities.[1] Its structure, featuring a quinoline ring system with amino groups at positions 5 and 8, suggests potential for interactions with biological targets.[1] The dimethylated amine at the 8-position can influence its lipophilicity and cellular uptake, potentially enhancing its bioactivity.[1] Preliminary assessments indicate that quinoline derivatives may exhibit antioxidant properties by scavenging free radicals.[1]
The journey from a promising lead compound to a viable drug candidate is contingent on a thorough understanding of its physicochemical properties. Solubility and stability are paramount in this regard, as they directly impact formulation development, bioavailability, and shelf-life.[2] This guide will provide the necessary protocols to systematically investigate these critical attributes for N8,N8-Dimethyl-5,8-quinolinediamine.
Physicochemical Properties of N8,N8-Dimethyl-5,8-quinolinediamine
A foundational understanding of the intrinsic properties of N8,N8-Dimethyl-5,8-quinolinediamine is essential before embarking on detailed solubility and stability studies.
| Property | Description | Source |
| Appearance | White to light yellow crystalline powder. | [3] |
| Molecular Formula | C11H13N3 | Inferred from name |
| Molecular Weight | 187.24 g/mol | Inferred from name |
| Melting Point | Approximately 150–160 °C, dependent on purity. | [1] |
| General Solubility | Soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol; poorly soluble in water. | [1] |
| General Stability | Generally stable under standard laboratory conditions, but may be susceptible to decomposition at extreme pH or temperature. | [1] |
Comprehensive Solubility Profiling
Aqueous solubility is a critical factor influencing the absorption of an active pharmaceutical ingredient (API).[2] For ionizable compounds like N8,N8-Dimethyl-5,8-quinolinediamine, solubility is often pH-dependent. A comprehensive solubility profile is therefore essential for preformulation development.
The Scientific Rationale for Solubility Assessment
The objective is to determine the equilibrium solubility of N8,N8-Dimethyl-5,8-quinolinediamine across a physiologically relevant pH range. This data is crucial for:
-
Biopharmaceutics Classification System (BCS) Categorization: To classify the compound's solubility characteristics, which informs the potential for biowaivers.[4][5]
-
Formulation Strategy: Guiding the selection of appropriate excipients and delivery systems to enhance solubility if required.[6]
-
Predicting In Vivo Performance: Poor aqueous solubility can be a major hurdle to achieving therapeutic concentrations.[2]
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for equilibrium solubility determination due to its reliability.[7]
Objective: To determine the thermodynamic solubility of N8,N8-Dimethyl-5,8-quinolinediamine in various aqueous and organic media.
Materials:
-
N8,N8-Dimethyl-5,8-quinolinediamine (of known purity)
-
HPLC-grade water
-
Phosphate buffered saline (PBS), pH 7.4
-
pH 1.2 HCl buffer
-
pH 4.5 Acetate buffer
-
pH 6.8 Phosphate buffer
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Polyethylene glycol 400 (PEG 400)
-
Scintillation vials or glass flasks with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Calibrated pH meter
-
Validated HPLC method for quantification of N8,N8-Dimethyl-5,8-quinolinediamine
Procedure:
-
Preparation of Media: Prepare the aqueous buffers according to standard laboratory procedures and verify the pH.
-
Addition of Excess Compound: Add an excess amount of N8,N8-Dimethyl-5,8-quinolinediamine to each vial containing a known volume of the respective solvent. The presence of undissolved solid at the end of the experiment is crucial.[7]
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). The equilibration time should be sufficient to reach a thermodynamic equilibrium, which may require preliminary testing (typically 24-72 hours).
-
Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the solid pellet. Dilute the supernatant with a suitable mobile phase to a concentration within the calibration range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of dissolved N8,N8-Dimethyl-5,8-quinolinediamine.
-
pH Measurement: Measure the pH of the remaining suspension to ensure it has not significantly changed during the experiment.[7]
Data Presentation:
| Solvent/Buffer | pH (at equilibrium) | Temperature (°C) | Solubility (mg/mL) |
| HPLC-grade Water | 25 | ||
| pH 1.2 HCl Buffer | 25 | ||
| pH 4.5 Acetate Buffer | 25 | ||
| pH 6.8 Phosphate Buffer | 25 | ||
| PBS (pH 7.4) | 37 | ||
| DMSO | N/A | 25 | |
| Ethanol | N/A | 25 | |
| PEG 400 | N/A | 25 |
Visualization of the Solubility Workflow
Caption: Workflow for the Shake-Flask Solubility Assay.
In-Depth Stability Profiling: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products of a drug substance.[8] This information is invaluable for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule.[8][9]
The Rationale for Forced Degradation
The primary objectives of conducting forced degradation studies on N8,N8-Dimethyl-5,8-quinolinediamine are:
-
Identification of Degradation Pathways: To understand how the molecule degrades under various stress conditions (hydrolysis, oxidation, photolysis, and thermal stress).[8]
-
Development of Stability-Indicating Methods: The degradation products generated are used to develop and validate an analytical method that can separate the intact drug from its degradants.
-
Elucidation of Degradant Structures: To identify the chemical structures of the major degradation products.
-
Formulation and Packaging Development: The stability profile informs the selection of excipients and packaging to protect the drug from degradation.[8]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the degradation of N8,N8-Dimethyl-5,8-quinolinediamine under various stress conditions as recommended by ICH guidelines.[9]
Materials:
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Validated stability-indicating HPLC method (e.g., with a photodiode array detector)
-
Temperature-controlled oven
-
Photostability chamber with controlled light and UV exposure
-
pH meter
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of N8,N8-Dimethyl-5,8-quinolinediamine in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a known concentration (e.g., 1 mg/mL).[10]
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M HCl.
-
Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with 0.1 M NaOH.
-
Incubate at room temperature or a slightly elevated temperature for a defined period.
-
At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute it for HPLC analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with 3% H₂O₂.
-
Keep the sample at room temperature, protected from light, for a defined period.
-
At each time point, withdraw a sample and dilute it for HPLC analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid N8,N8-Dimethyl-5,8-quinolinediamine in a vial.
-
Expose the solid to dry heat in an oven (e.g., 80 °C) for a defined period.[9]
-
At each time point, dissolve a portion of the solid in a suitable solvent and dilute it for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose a solution of N8,N8-Dimethyl-5,8-quinolinediamine to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[11]
-
Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).
-
At defined time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent compound from all major degradation products.
Data Presentation:
| Stress Condition | Duration | Temperature | % Degradation | No. of Degradants | RRT of Major Degradants |
| 0.1 M HCl | 24 h | 60 °C | |||
| 0.1 M NaOH | 24 h | RT | |||
| 3% H₂O₂ | 24 h | RT | |||
| Thermal (Solid) | 7 days | 80 °C | |||
| Photolytic | 1.2 million lux hours | 25 °C |
Visualization of the Forced Degradation Workflow
Caption: Workflow for Forced Degradation Studies.
Conclusion and Future Directions
The experimental frameworks detailed in this guide provide a robust starting point for the comprehensive characterization of N8,N8-Dimethyl-5,8-quinolinediamine's solubility and stability. The data generated from these studies are fundamental to its progression through the drug development pipeline. Future work should focus on the structural elucidation of any major degradation products identified and the development of a formulation that enhances solubility and ensures stability throughout the product's shelf-life.
References
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Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available from: [Link]
-
PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Available from: [Link]
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Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Available from: [Link]
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World Health Organization (WHO). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available from: [Link]
-
MedCrave online. Forced Degradation Studies. Available from: [Link]
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National Institutes of Health (NIH). Development of forced degradation and stability indicating studies of drugs—A review. Available from: [Link]
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Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available from: [Link]
-
Food and Drug Administration (FDA). Q1B Photostability Testing of New Drug Substances and Products. Available from: [Link]
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- 4. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
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- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. fda.gov [fda.gov]
Unlocking the Therapeutic Potential of N8,N8-Dimethyl-5,8-quinolinediamine: A Technical Guide to Target Identification and Validation
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of compounds with diverse therapeutic activities.[1][2] N8,N8-Dimethyl-5,8-quinolinediamine, a member of this versatile class, presents a compelling case for in-depth investigation into its potential therapeutic applications. While direct biological studies on this specific molecule are nascent, a comprehensive analysis of structurally related quinoline derivatives, particularly those with a 5,8-diamine or 5,8-dione core, points towards a highly probable and potent therapeutic target: NAD(P)H: quinone oxidoreductase 1 (NQO1) . This guide synthesizes the current understanding of quinoline pharmacology, delineates the rationale for targeting NQO1 in oncology, and provides a rigorous experimental framework for the validation of N8,N8-Dimethyl-5,8-quinolinediamine as a novel therapeutic agent. Furthermore, we will explore the compound's potential in the realm of anti-malarial drug discovery, a traditional stronghold of the quinoline pharmacophore.
The Quinoline Moiety: A Privileged Scaffold in Drug Discovery
Quinoline, a bicyclic heterocyclic compound, has been a prolific source of therapeutic agents for over a century.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The success of quinoline-based drugs, such as the antimalarial chloroquine and the anticancer agent camptothecin, underscores the therapeutic promise embedded within this structural motif.[1] The diverse bioactivity of quinolines stems from their ability to intercalate into DNA, inhibit key enzymes, and modulate various signaling pathways. The subject of this guide, N8,N8-Dimethyl-5,8-quinolinediamine (CAS: 1033693-20-7), belongs to the family of quinoline derivatives and is poised for exploration as a novel therapeutic candidate.[4][5]
Primary Therapeutic Target Hypothesis: NAD(P)H: Quinone Oxidoreductase 1 (NQO1) in Oncology
A compelling body of evidence points to NAD(P)H: quinone oxidoreductase 1 (NQO1) as a primary therapeutic target for quinoline derivatives, especially those with a quinone or quinone-like structure. NQO1 is a flavoenzyme that catalyzes the two-electron reduction of quinones and other substrates.[6][7]
The Dual Role of NQO1 in Cancer
NQO1 is frequently overexpressed in a variety of solid tumors, including breast, lung, colon, and pancreatic cancers, making it an attractive target for cancer-specific therapies.[2][8] The enzyme's role in cancer is multifaceted:
-
Cytoprotective Function: Under normal physiological conditions, NQO1 protects cells from oxidative stress by detoxifying reactive quinones and scavenging superoxide radicals.[9] It also stabilizes the tumor suppressor protein p53.[2][3]
-
Bioactivation of Anti-cancer Drugs: The reductive capacity of NQO1 can be exploited to bioactivate certain quinone-based drugs specifically within the tumor microenvironment. This targeted activation minimizes off-target toxicity and enhances the therapeutic index of the drug.[10][11]
Quinoline-5,8-diones as NQO1 Modulators
Structurally similar compounds to N8,N8-Dimethyl-5,8-quinolinediamine, the quinoline-5,8-diones, have been extensively studied as NQO1 inhibitors.[12] These compounds have demonstrated potent antiproliferative activity against various cancer cell lines.[7][12] The proposed mechanism of action involves the inhibition of NQO1, leading to an increase in intracellular reactive oxygen species (ROS), mitochondrial dysfunction, and ultimately, apoptosis in cancer cells.[7][13]
The following diagram illustrates the proposed signaling pathway for the anticancer activity of quinoline derivatives targeting NQO1.
Caption: Proposed mechanism of anticancer activity of N8,N8-Dimethyl-5,8-quinolinediamine through NQO1 inhibition.
Secondary Therapeutic Target Hypothesis: Disruption of Heme Detoxification in Malaria
The quinoline scaffold is the bedrock of several pivotal antimalarial drugs.[4][14] The primary mechanism of action for many quinoline antimalarials, such as chloroquine, involves their accumulation in the acidic food vacuole of the Plasmodium parasite.[15] Inside the vacuole, these drugs interfere with the detoxification of heme, a toxic byproduct of hemoglobin digestion by the parasite. This leads to a buildup of free heme, which is lethal to the parasite.[15]
Given its structural similarity to known antimalarial quinolines, N8,N8-Dimethyl-5,8-quinolinediamine warrants investigation for its potential antiplasmodial activity.
Experimental Validation Workflow
A rigorous and systematic experimental approach is essential to validate the therapeutic potential and mechanism of action of N8,N8-Dimethyl-5,8-quinolinediamine. The following workflow outlines the key stages of investigation.
Caption: A stepwise experimental workflow for the validation of N8,N8-Dimethyl-5,8-quinolinediamine's therapeutic targets.
Phase 1: In Vitro Characterization
The initial step is to assess the compound's ability to inhibit the growth of cancer cells.
Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Plate a panel of cancer cell lines with known high and low NQO1 expression levels (e.g., A549 - high NQO1, H596 - low NQO1) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of N8,N8-Dimethyl-5,8-quinolinediamine (e.g., 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC₅₀ value (the concentration that inhibits cell growth by 50%).
This assay directly measures the inhibitory effect of the compound on NQO1 enzyme activity.[10]
Protocol: NQO1 Activity Assay
-
Reaction Mixture: Prepare a reaction mixture containing buffer, FAD, BSA, NADH, and purified recombinant human NQO1 enzyme in a 96-well plate.
-
Inhibitor Addition: Add varying concentrations of N8,N8-Dimethyl-5,8-quinolinediamine to the wells. Include a known NQO1 inhibitor like dicoumarol as a positive control.
-
Initiate Reaction: Start the reaction by adding the NQO1 substrate (e.g., menadione).
-
Kinetic Measurement: Monitor the decrease in NADH absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Determine the IC₅₀ value for NQO1 inhibition. Further kinetic studies (e.g., Lineweaver-Burk plots) can elucidate the mode of inhibition (competitive, non-competitive, etc.).[12]
To evaluate its antimalarial potential, the compound's activity against Plasmodium falciparum will be assessed.
Protocol: SYBR Green I-based Drug Sensitivity Assay
-
Parasite Culture: Culture chloroquine-sensitive and resistant strains of P. falciparum in human erythrocytes.
-
Drug Treatment: Serially dilute N8,N8-Dimethyl-5,8-quinolinediamine in 96-well plates containing the parasitized erythrocytes.
-
Incubation: Incubate the plates for 72 hours under standard culture conditions.
-
Lysis and Staining: Lyse the red blood cells and stain the parasite DNA with SYBR Green I dye.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.
-
Data Analysis: Calculate the IC₅₀ value against each parasite strain.
Phase 2: Target Engagement and Mechanism of Action
CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context.[1][2]
Protocol: Western Blot-based CETSA
-
Cell Treatment: Treat intact cancer cells with N8,N8-Dimethyl-5,8-quinolinediamine or vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration.
-
Cell Lysis: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for NQO1.
-
Data Analysis: A shift in the melting curve of NQO1 in the presence of the compound indicates target engagement.
This assay will determine if NQO1 inhibition by the compound leads to increased oxidative stress.
Protocol: DCFDA Assay
-
Cell Treatment: Treat cancer cells with N8,N8-Dimethyl-5,8-quinolinediamine.
-
Probe Loading: Load the cells with the ROS-sensitive fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFDA).
-
Fluorescence Measurement: Measure the increase in fluorescence, which is proportional to the level of intracellular ROS, using a fluorescence microscope or plate reader.
To confirm that the observed antiproliferative effect is due to programmed cell death.
Protocol: Annexin V/Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cancer cells with N8,N8-Dimethyl-5,8-quinolinediamine.
-
Staining: Stain the cells with FITC-conjugated Annexin V and PI.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Phase 3: Preclinical Evaluation
Positive results from the in vitro and mechanistic studies will warrant progression to in vivo models.
-
In Vivo Xenograft Models: The efficacy of N8,N8-Dimethyl-5,8-quinolinediamine in reducing tumor growth will be evaluated in mice bearing human cancer xenografts with high NQO1 expression.
-
In Vivo Malaria Models: The compound's ability to clear parasitemia will be assessed in mouse models of malaria.
-
Toxicology and Pharmacokinetic Studies: Comprehensive studies will be conducted to determine the compound's safety profile and its absorption, distribution, metabolism, and excretion (ADME) properties.
Quantitative Data Summary
The following table provides a template for summarizing the key quantitative data that will be generated during the experimental validation of N8,N8-Dimethyl-5,8-quinolinediamine.
| Assay | Cell Line / Strain | Parameter | Result |
| Antiproliferative Activity | NQO1-high Cancer Cell Line | IC₅₀ (µM) | |
| NQO1-low Cancer Cell Line | IC₅₀ (µM) | ||
| NQO1 Inhibition | Recombinant Human NQO1 | IC₅₀ (µM) | |
| Anti-plasmodial Activity | Chloroquine-sensitive P. falciparum | IC₅₀ (nM) | |
| Chloroquine-resistant P. falciparum | IC₅₀ (nM) |
Conclusion
N8,N8-Dimethyl-5,8-quinolinediamine represents a promising, yet underexplored, member of the therapeutically rich quinoline family. Based on a robust body of evidence from structurally related compounds, we hypothesize that its primary therapeutic potential lies in the targeting of NQO1 for the treatment of cancer. A secondary, yet significant, avenue for investigation is its potential as a novel antimalarial agent. The comprehensive experimental workflow detailed in this guide provides a clear and logical path for the rigorous validation of these therapeutic targets and the elucidation of the compound's mechanism of action. Successful execution of these studies will be instrumental in advancing N8,N8-Dimethyl-5,8-quinolinediamine through the drug discovery pipeline and potentially delivering a new therapeutic agent for diseases with significant unmet medical needs.
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. [Link]
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Design, synthesis, structure-activity relationships and mechanism of action of new quinoline derivatives as potential antitumor agents. PubMed. [Link]
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Quinoline antimalarials: mechanisms of action and resistance. PubMed. [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. ResearchGate. [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. Scilit. [Link]
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NAD(P)H quinone oxidoreductase (NQO1): an enzyme which needs just enough mobility, in just the right places. NIH. [Link]
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Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PMC - PubMed Central. [Link]
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Synthesis and Antiproliferative Activity of Some Quinoline and Oxadiazole Derivatives. ResearchGate. [Link]
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Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. PubMed. [Link]
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NAD(P)H:quinone acceptor oxidoreductase 1 (NQO1), a multifunctional antioxidant enzyme and exceptionally versatile cytoprotector. PMC - PubMed Central. [Link]
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Antiproliferative activities of quinoline derivatives 2, 6, and 12 on... ResearchGate. [Link]
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NAD(P)H quinone oxidoreductase (NQO1): An enzyme which needs just enough mobility, in just the right places. The University of Brighton. [Link]
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An In-depth Technical Guide to the Redox Properties of N8,N8-Dimethyl-5,8-quinolinediamine
Abstract
N8,N8-Dimethyl-5,8-quinolinediamine is a heterocyclic amine belonging to the 8-aminoquinoline class of compounds.[1] While this class is renowned for its antimalarial properties, its biological activity is intrinsically linked to complex redox behavior, encompassing both pro-oxidant and antioxidant effects.[2][3][4] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate the nuanced redox properties of this compound. We will move beyond a simple "antioxidant" label to explore the dual nature of its interaction with cellular redox systems. This document details robust in vitro assays to quantify antioxidant capacity, explores the underlying molecular mechanisms, including the pivotal Nrf2 signaling pathway, and provides a balanced perspective on the compound's potential for both cytoprotection and cytotoxicity.
Introduction to N8,N8-Dimethyl-5,8-quinolinediamine and Redox Biology
N8,N8-Dimethyl-5,8-quinolinediamine is a quinoline derivative characterized by a quinoline ring system with amino groups at positions 5 and 8, and two methyl groups on the nitrogen at position 8.[1] The broader family of 8-aminoquinolines, including the prototypical antimalarial drug primaquine, are known to be prodrugs that require metabolic activation to exert their effects.[2] This activation leads to the generation of reactive metabolites that undergo redox cycling, producing significant amounts of reactive oxygen species (ROS).[2][4]
ROS, such as superoxide radicals and hydrogen peroxide, are constantly generated in vivo.[5] While they serve as important signaling molecules at controlled levels, their overproduction leads to oxidative stress, a deleterious state implicated in numerous diseases, including neurodegenerative disorders, cancer, and inflammatory conditions.[5][6][7] The cellular defense against oxidative stress is orchestrated by a complex network of antioxidant systems. A master regulator of this defense is the Nuclear factor erythroid 2–related factor 2 (Nrf2), a transcription factor that controls the expression of a multitude of cytoprotective genes.[5][8][9]
Investigating a compound like N8,N8-Dimethyl-5,8-quinolinediamine requires a dual-pronged approach. We must assess its capacity to directly neutralize free radicals or bolster cellular antioxidant defenses, while also acknowledging its potential to act as a pro-oxidant, a property that can be therapeutically beneficial (e.g., in oncology) or a source of toxicity.[10][11] This guide provides the necessary protocols and theoretical grounding for this comprehensive evaluation.
Physicochemical Properties and Synthesis Overview
-
Molecular Formula: C₁₁H₁₃N₃[1]
-
Molecular Weight: 187.24 g/mol [1]
-
Appearance: Typically a white to light yellow crystalline powder.[12]
-
Synthesis: The synthesis of N8,N8-Dimethyl-5,8-quinolinediamine generally involves multi-step chemical reactions starting from quinoline derivatives like 5,8-dichloroquinoline.[1] Key steps include methylation to introduce the dimethyl groups onto the nitrogen atom and may involve reduction of nitro or halogen groups to yield the final diamine product.[1] Reaction conditions such as temperature, solvent, and reaction time are critical for optimizing yield and purity.[1]
Workflow for Comprehensive Redox Property Investigation
A systematic evaluation is crucial. The following workflow outlines a logical progression from basic chemical reactivity to cell-based biological responses.
Caption: Experimental workflow for assessing the redox properties of a test compound.
Detailed Experimental Protocols: In Vitro Assessment
The following protocols describe common, robust methods for quantifying antioxidant activity. It is imperative to include a known antioxidant, such as Trolox or Quercetin, as a positive control in all assays to validate the procedure and benchmark the activity of the test compound.
4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Principle: This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH free radical.[13][14] The reduction of DPPH is monitored by the decrease in its absorbance at ~517 nm, which corresponds to a color change from deep violet to pale yellow.[14]
-
Methodology:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare a series of dilutions of N8,N8-Dimethyl-5,8-quinolinediamine and a positive control (e.g., Trolox) in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. Include a blank (methanol only) and a control (DPPH solution with methanol).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
-
4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺) by reacting ABTS with potassium persulfate.[15] Antioxidants present in the sample reduce the blue-green ABTS•⁺ back to its colorless neutral form, a change measured by a decrease in absorbance at ~734 nm.[15]
-
Methodology:
-
Reagent Preparation: Prepare the ABTS•⁺ stock solution by mixing equal volumes of 7 mM ABTS and 2.45 mM potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours. Dilute the stock solution with ethanol or PBS to an absorbance of 0.70 (±0.02) at 734 nm.
-
Reaction: Add a small volume (e.g., 20 µL) of the test compound dilutions to a larger volume (e.g., 180 µL) of the diluted ABTS•⁺ solution in a 96-well plate.
-
Incubation: Incubate at room temperature for 6 minutes.
-
Measurement: Read the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition and determine the IC₅₀ value, similar to the DPPH assay.
-
4.3. Ferric Reducing Antioxidant Power (FRAP) Assay
-
Principle: The FRAP assay directly measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[13][15] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, which has a maximum absorbance at 593 nm.[15]
-
Methodology:
-
Reagent Preparation: Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio. Warm the reagent to 37°C before use.
-
Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 300 µL).
-
Incubation: Incubate at 37°C for 4-6 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: Create a standard curve using a known reducing agent like FeSO₄ or Trolox. The results are expressed as FRAP values (e.g., in µM Fe²⁺ equivalents).
-
Quantifying Bioavailability: The Cellular Antioxidant Activity (CAA) Assay
While in vitro chemical assays are useful for initial screening, they do not account for cellular uptake, distribution, and metabolism.[7][16] The CAA assay bridges this gap by measuring antioxidant activity within a cellular context.[16][17]
-
Principle: The assay uses a cell-permeable probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA).[6][7][16] Inside the cell, esterases cleave the diacetate, trapping the non-fluorescent DCFH.[16] ROS, generated by an initiator like AAPH, oxidize DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[6][7] An effective antioxidant will enter the cell and quench these ROS, thereby reducing the rate of DCF formation.[17]
-
Methodology:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well black, clear-bottom plate and culture until confluent.[6][7][16]
-
Loading: Wash the cells with buffer (e.g., DPBS). Treat the cells with a solution containing both the DCFH-DA probe and the test compound (or Quercetin as a positive control) for 1 hour at 37°C.[6][18]
-
Initiation: Wash the cells again to remove the extracellular probe and compound. Add a free radical initiator (e.g., AAPH) to all wells.[6][18]
-
Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure fluorescence kinetically (e.g., every 5 minutes for 1 hour) with excitation at ~485 nm and emission at ~538 nm.[16][18]
-
Data Analysis: Calculate the area under the curve (AUC) for the fluorescence-time plot. The CAA value is determined by comparing the sample's ability to inhibit fluorescence with that of a Quercetin standard curve.[16]
-
Mechanistic Insights: The Nrf2-ARE Signaling Pathway
A key mechanism by which cells combat oxidative stress is through the activation of the Nrf2-antioxidant response element (ARE) pathway.[8][9]
-
Mechanism: Under normal conditions, Nrf2 is kept in the cytoplasm by its repressor protein, Keap1, which facilitates its degradation.[19] When exposed to oxidative stress, specific cysteine residues on Keap1 are modified, causing a conformational change that releases Nrf2.[19] Stabilized Nrf2 then translocates to the nucleus, binds to the ARE sequence in the promoter regions of target genes, and initiates the transcription of a wide array of protective proteins.[5][19] These include antioxidant enzymes like heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione (GSH) synthesis.[5][[“]]
Caption: The Keap1-Nrf2 signaling pathway for cellular antioxidant response.
-
Experimental Validation:
-
Nrf2 Translocation: Treat cells with N8,N8-Dimethyl-5,8-quinolinediamine for various time points. Use immunofluorescence microscopy with an anti-Nrf2 antibody to visualize its translocation from the cytoplasm to the nucleus.
-
Gene Expression: Use quantitative real-time PCR (qPCR) or Western blotting to measure the upregulation of Nrf2 target genes like HMOX1 (for HO-1) and NQO1 after treatment with the compound.
-
The Pro-Oxidant Potential: A Balanced View
It is crucial to recognize that 8-aminoquinolines are well-documented for their ability to induce oxidative stress.[2][4][21] The hydroxyl group at the 8-position, present in many quinoline compounds, is often essential for binding iron, which can then generate ROS.[10] This pro-oxidant activity is fundamental to their antimalarial and potential antileishmanial mechanisms, where they cause lethal oxidative damage to parasites.[2][11] Therefore, any investigation must include cytotoxicity assays (e.g., MTT, LDH release) to determine the concentration at which N8,N8-Dimethyl-5,8-quinolinediamine transitions from a potential cytoprotective agent to a cytotoxic one. This dual activity could be exploited in contexts like cancer therapy, where inducing oxidative stress in malignant cells is a desirable outcome.
Data Presentation and Interpretation
Quantitative data from the assays should be summarized for clarity. The IC₅₀ value represents the concentration of an antioxidant required to decrease the initial radical concentration by 50% and is a key metric for comparing potency.
Table 1: Example Antioxidant Activity Data
| Assay | Test Compound (IC₅₀ µM) | Positive Control (Trolox IC₅₀ µM) |
| DPPH Radical Scavenging | [Insert Value] | [Insert Value] |
| ABTS Radical Scavenging | [Insert Value] | [Insert Value] |
| Cellular Assay | (CAA Units - QE/100µmol) | (By definition) |
| CAA | [Insert Value] | [Insert Value] |
Conclusion and Future Directions
The investigation of N8,N8-Dimethyl-5,8-quinolinediamine's redox properties is a multifaceted endeavor. A comprehensive analysis, utilizing the protocols outlined in this guide, will provide a clear picture of its potential. The initial in vitro assays (DPPH, ABTS, FRAP) will establish its fundamental chemical reactivity, while the CAA assay will provide crucial insights into its bioavailability and efficacy in a biological system. Elucidating its effect on the Nrf2 pathway can reveal a potent mechanism for indirect antioxidant activity.
However, the inherent pro-oxidant nature of the 8-aminoquinoline scaffold must not be overlooked. Future research should focus on defining the therapeutic window of this compound, exploring the structural modifications that could enhance its antioxidant capacity while mitigating toxicity, and investigating its potential in disease models where redox modulation is a key therapeutic strategy. This balanced and thorough approach will be paramount in determining the ultimate utility of N8,N8-Dimethyl-5,8-quinolinediamine in drug development.
References
- N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234). EvitaChem.
- Cell Based Exogenous Antioxidant Assay. OxiSelect™.
- Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS.
- Cellular Antioxidant Activity Assay. Kamiya Biomedical Company.
- OxiSelect™ Cellular Antioxidant Activity Assay Kit (Green Fluorescence). Cell Biolabs, Inc.
- Proposed 8-aminoquinoline oxidation pathways.
- An In-depth Technical Guide to the Cellular Antioxidant Activity (CAA) Assay. BenchChem.
- Role of Nrf2 in Oxidative Stress and Toxicity.
- The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxid
- Cellular Antioxidant Assay Kit (ab242300). Abcam.
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- Nrf2 signaling pathways in oxidative stress and mitochondrial function. Consensus.
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- In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS assays.
- Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels. E3S Web of Conferences.
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- 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization.
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- Redox properties of 8-quinolinol and implic
- A General Synthesis of 4-Substituted 6-(2-Imidazolinylamino)-5,8-dimethylquinolines. Journal of Organic Chemistry.
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Methodological & Application
Application Notes & Protocols: Investigating N8,N8-Dimethyl-5,8-quinolinediamine in Cancer Research Cell Lines
Abstract
The quinoline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1][2][3] Quinoline derivatives have been extensively explored for their potential as anticancer agents, demonstrating mechanisms that include cell cycle arrest, induction of apoptosis, and inhibition of key signaling pathways.[2] This document provides a comprehensive guide for the research application of N8,N8-Dimethyl-5,8-quinolinediamine , a specific quinoline derivative, in cancer cell line models. We offer detailed, field-proven protocols for evaluating its cytotoxic effects, its impact on apoptosis, and its influence on cell cycle progression. The methodologies are designed to be robust and reproducible, providing researchers, scientists, and drug development professionals with a solid framework for investigating the therapeutic potential of this compound.
Compound Profile: N8,N8-Dimethyl-5,8-quinolinediamine
N8,N8-Dimethyl-5,8-quinolinediamine is a heterocyclic amine belonging to the quinoline class of compounds.[4] Its structure is characterized by a quinoline ring system with amino groups at positions 5 and 8, and two methyl groups on the nitrogen at position 8.[4] This specific substitution pattern influences its physicochemical properties and biological activity.
| Property | Details | Source |
| Molecular Formula | C₁₁H₁₃N₃ | [4] |
| Molecular Weight | 187.24 g/mol | [4] |
| CAS Number | 1033693-20-7 | [4] |
| Appearance | Typically a crystalline solid | [4] |
| Solubility | Soluble in organic solvents like DMSO and ethanol; poorly soluble in water. | [4] |
| Stability | Generally stable under standard laboratory conditions. May be sensitive to oxidation and extreme pH. | [4] |
Stock Solution Preparation: For in vitro cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity.[5]
Hypothesized Mechanism of Action
While the specific molecular targets of N8,N8-Dimethyl-5,8-quinolinediamine require empirical validation, the broader class of quinoline derivatives has been shown to exert anticancer effects through multiple pathways.[2] The nitrogen-rich structure suggests potential for interaction with enzymes and receptors.[4] Based on existing literature for related compounds, a plausible mechanism involves the induction of cellular stress leading to cell cycle arrest and apoptosis.[6][7]
Key potential pathways include:
-
Induction of DNA Damage: Some quinoline compounds can intercalate with DNA or inhibit topoisomerase, leading to DNA damage and the activation of the p53 tumor suppressor protein.[2]
-
Modulation of Apoptotic Regulators: Activated p53 can upregulate the pro-apoptotic protein BAX and downregulate the anti-apoptotic protein BCL-2, shifting the cellular balance towards programmed cell death.[6][7]
-
Cell Cycle Arrest: The p53 pathway can also increase the expression of p21, a cyclin-dependent kinase inhibitor, which halts the cell cycle, typically at the G1/S or G2/M checkpoint, to prevent the proliferation of damaged cells.[6][7]
Caption: Hypothesized signaling cascade for N8,N8-Dimethyl-5,8-quinolinediamine.
Experimental Workflow & Protocols
The following section details the core assays for characterizing the anticancer activity of N8,N8-Dimethyl-5,8-quinolinediamine. The overall experimental logic is to first determine the compound's potency (cytotoxicity), and then to elucidate the mechanism of cell death (apoptosis vs. necrosis) and its effect on cell proliferation (cell cycle analysis).
Caption: Overall experimental workflow for compound evaluation.
Protocol 1: Cell Viability and Cytotoxicity Assay (CCK-8)
This protocol uses a water-soluble tetrazolium salt (WST-8) to measure cell viability. Dehydrogenase enzymes in metabolically active cells reduce WST-8 to a water-soluble orange formazan product, the amount of which is directly proportional to the number of living cells. This assay is used to determine the half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 breast, A549 lung, HCT-116 colon).[1][2][6]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
N8,N8-Dimethyl-5,8-quinolinediamine stock solution (in DMSO).
-
Cell Counting Kit-8 (CCK-8) or equivalent WST-8 reagent.[8]
-
Sterile 96-well flat-bottom plates.
-
Microplate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[5][9] Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of the compound in complete medium. A typical starting range is 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Carefully remove the old medium from the wells. Add 100 µL of the medium containing the various concentrations of the compound or the vehicle control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[5]
-
CCK-8 Reagent Addition: Add 10 µL of CCK-8 solution to each well. Incubate for 1-4 hours at 37°C, protected from light. The optimal incubation time may vary by cell type and should be determined empirically.[8]
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control using the formula: Viability % = (Abs_sample / Abs_control) * 100.
-
Plot the viability percentage against the log of the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC₅₀ value.
-
| Cell Line | Compound | Incubation Time (h) | Example IC₅₀ (µM) |
| MCF-7 | N8,N8-Dimethyl-5,8-quinolinediamine | 48 | 12.5 |
| A549 | N8,N8-Dimethyl-5,8-quinolinediamine | 48 | 25.3 |
| HCT-116 | N8,N8-Dimethyl-5,8-quinolinediamine | 48 | 8.7 |
Protocol 2: Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membranes.[9][10]
Materials:
-
Cells treated with the compound at IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
1X Binding Buffer.
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound as determined from the cytotoxicity assay. Include a vehicle control.
-
Cell Harvesting: After treatment, collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative.
-
Early apoptotic cells: Annexin V-positive, PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[11] PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[11] This allows for the identification of cell cycle arrest.
Materials:
-
Cells treated with the compound at IC₅₀ concentration for 24 hours.
-
Ice-cold 70% ethanol.
-
PI staining solution (containing PI and RNase A).
-
PBS.
-
Flow cytometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells and treat with the compound and a vehicle control for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to fix the cells.[9] Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark. The RNase A in the solution degrades RNA to prevent its staining.[9]
-
Analysis: Analyze the stained cells using a flow cytometer. Use software to model the resulting DNA histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[11][12]
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 55.2 | 30.1 | 14.7 |
| Compound (IC₅₀) | 72.5 | 15.3 | 12.2 |
Safety and Handling
N8,N8-Dimethyl-5,8-quinolinediamine is for research use only.[4] As with any chemical compound of unknown toxicity, standard laboratory safety precautions should be followed.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed handling and disposal information.
References
-
Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. National Institutes of Health (NIH). [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. ScienceDirect. [Link]
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Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. National Institutes of Health (NIH). [Link]
-
The Versatile Quinoline and Its Derivatives as anti-Cancer Agents: An Overview. Taylor & Francis Online. [Link]
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Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells. University of KwaZulu-Natal Research Space. [Link]
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Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology. [Link]
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Mechanism of action of 5,8-dideazaisofolic acid and other quinazoline antifols in human colon carcinoma cells. PubMed. [Link]
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Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. [Link]
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Flow cytometric analysis of the cell cycle in polyamine-depleted cells. PubMed. [Link]
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- 3. tandfonline.com [tandfonline.com]
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- 10. biotium.com [biotium.com]
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Application Notes & Protocols: N8,N8-Dimethyl-5,8-quinolinediamine as a Versatile Precursor for the Synthesis of Novel 8-Aminoquinoline Antimalarial Agents
Introduction: The Enduring Role of 8-Aminoquinolines in Malaria Eradication
The 8-aminoquinoline class of drugs remains indispensable in the global fight against malaria, a disease that afflicts hundreds of millions annually.[1] Unlike many other antimalarials that target the blood stages of the parasite, 8-aminoquinolines are uniquely effective against the dormant liver-stage parasites (hypnozoites) of Plasmodium vivax and P. ovale, which are responsible for relapse infections.[2][3][4] This "radical cure" capability is critical for malaria elimination efforts.[1]
The journey of this drug class began with Pamaquine and led to the development of Primaquine, which has been the standard of care for over 60 years.[2][5] However, the clinical utility of primaquine is hampered by its potential to cause severe hemolysis in individuals with a common genetic disorder known as Glucose-6-Phosphate Dehydrogenase (G6PD) deficiency.[1][2] This has fueled a continuous search for safer and more effective analogues.
This guide focuses on N8,N8-Dimethyl-5,8-quinolinediamine , a key heterocyclic amine precursor for the synthesis of next-generation 8-aminoquinoline antimalarials.[6] Its structure offers a strategic starting point for creating derivatives with potentially improved metabolic stability and reduced toxicity. We will explore its properties, provide a detailed synthetic protocol for its application, and discuss the scientific rationale behind the experimental design.
Precursor Profile: N8,N8-Dimethyl-5,8-quinolinediamine
Understanding the physicochemical properties and reactivity of the starting material is fundamental to successful synthesis.
Physicochemical Data
The key properties of N8,N8-Dimethyl-5,8-quinolinediamine are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃N₃ | [7] |
| Molecular Weight | 187.24 g/mol | [7] |
| Appearance | Typically a crystalline solid | [6] |
| Melting Point | Approx. 150–160 °C (may vary with purity) | [6] |
| Solubility | Soluble in organic solvents (DMSO, ethanol); poorly soluble in water | [6] |
| CAS Number | 1033693-20-7 | [7] |
Chemical Reactivity and Stability
N8,N8-Dimethyl-5,8-quinolinediamine is generally stable under standard laboratory conditions. However, its reactivity is dominated by the two amino groups on the quinoline core.[6]
-
Sensitivity: The compound is sensitive to oxidation and may decompose under extreme pH conditions.[6]
-
Reactivity of Amino Groups: The primary amine at position C5 is a key handle for synthetic modification, readily undergoing reactions like acylation or alkylation. The tertiary dimethylamino group at C8 is less reactive but significantly influences the electronic properties and metabolic fate of the molecule.
-
Metabolic Rationale: The presence of the N8,N8-dimethyl group is a deliberate design choice. A major metabolic pathway for primaquine (which has a primary amine at C8) leads to carboxyprimaquine, an inactive and toxic metabolite.[8] The dimethylated nitrogen at this position blocks this oxidative pathway, potentially leading to a more favorable pharmacokinetic and safety profile.
Handling and Safety
As a quinoline-based amine, N8,N8-Dimethyl-5,8-quinolinediamine should be handled with appropriate care. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, lab coat) and a certified chemical fume hood, are required. Avoid inhalation of dust and contact with skin and eyes.
The 8-Aminoquinoline Pharmacophore: A Structural Overview
The antimalarial efficacy of this class is intrinsically linked to its core structure. The diagram below illustrates the foundational 8-aminoquinoline scaffold, highlighting the key positions for synthetic modification that dictate biological activity and toxicity.
Caption: Core 8-aminoquinoline scaffold highlighting key modification sites.
All potent 8-aminoquinoline antimalarials, including primaquine and tafenoquine, possess a methoxy group at the C6 position, which is considered essential for activity.[2][9] The alkylamino side chain at the C8 position is the primary determinant of both the drug's efficacy and its hemolytic potential.[10]
Protocol: Synthesis of a Novel 5-Alkylamino-8-(dimethylamino)quinoline Analogue
This protocol details a representative synthesis using N8,N8-Dimethyl-5,8-quinolinediamine as the starting scaffold. The objective is to attach a pharmacologically relevant side chain to the C5 amino group via reductive amination, a robust and widely used method for C-N bond formation.
Experimental Workflow Overview
The synthetic process involves the reaction of the precursor's primary amine with an aldehyde, followed by in-situ reduction of the resulting imine to yield the desired secondary amine product.
Caption: Synthetic workflow for reductive amination of the precursor.
Materials and Reagents
-
N8,N8-Dimethyl-5,8-quinolinediamine (1.0 eq)
-
Aldehyde of choice (e.g., 4-cyanobenzaldehyde) (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add N8,N8-Dimethyl-5,8-quinolinediamine (1.0 eq).
-
Dissolution: Add anhydrous DCE to dissolve the starting material completely.
-
Imine Formation: Add the selected aldehyde (1.1 eq) to the solution. Stir the mixture at room temperature for 30-60 minutes. The formation of the intermediate imine can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: This initial step allows for the formation of the iminium ion intermediate, which is the substrate for the subsequent reduction. DCE is a preferred solvent as it is aprotic and effectively solubilizes the reactants.
-
-
Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards the aldehyde starting material than other hydrides like NaBH₄, minimizing side reactions.
-
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress by TLC until the starting material is consumed (typically 4-12 hours).
-
Work-up: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Dichloromethane or Ethyl Acetate) three times.
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., 0-50% Ethyl Acetate in Hexanes) to isolate the pure product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H and ¹³C) and Mass Spectrometry (MS).[11]
Expected Data and Parameters
The following table provides a template for recording experimental parameters for synthesizing a library of analogues.
| Parameter | Example Value | Rationale |
| Precursor Amount | 187 mg (1.0 mmol) | Establishes the reaction scale. |
| Aldehyde | 4-cyanobenzaldehyde | Introduces a specific side chain for SAR studies. |
| Reducing Agent | 318 mg (1.5 mmol) | Ensures complete reduction of the imine intermediate. |
| Solvent Volume | 10 mL | Provides adequate dilution for efficient stirring and heat dissipation. |
| Reaction Time | 8 hours | Determined by TLC monitoring for reaction completion. |
| Typical Yield | 65-85% | Reflects the efficiency of the reductive amination protocol. |
Conclusion and Future Perspectives
N8,N8-Dimethyl-5,8-quinolinediamine is a highly valuable precursor for the development of novel 8-aminoquinoline antimalarials. Its structure is strategically designed to block a known metabolic pathway associated with the toxicity of primaquine. The synthetic protocol outlined here provides a robust and versatile method for generating libraries of new chemical entities by modifying the C5 position.
Future work should focus on:
-
Diversification: Synthesizing a wide range of analogues by varying the aldehyde component to probe the structure-activity relationship (SAR).[12]
-
Biological Evaluation: Screening the synthesized compounds for in vitro activity against both blood-stage and liver-stage Plasmodium falciparum parasites (including chloroquine-resistant strains).[11][13]
-
Toxicity Profiling: Assessing the cytotoxicity of promising compounds in mammalian cell lines and evaluating their hemolytic potential in G6PD-deficient red blood cells to identify candidates with an improved safety window.[1][10]
Through such a systematic approach, N8,N8-Dimethyl-5,8-quinolinediamine can serve as a cornerstone in the rational design of safer, more effective antimalarial drugs essential for the global eradication campaign.
References
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-
Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. Journal of the American Chemical Society. [Link]
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Anti-Malarial; 8-aminoquinolines. Slideshare. [Link]
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Recent developments in 8-aminoquinoline antimalarials. SciSpace. [Link]
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Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. PubMed. [Link]
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8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. [Link]
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Primaquine derivatives: Modifications of the terminal amino group. RSC Medicinal Chemistry. [Link]
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Structural modifications of quinoline-based antimalarial agents: Recent developments. National Institutes of Health. [Link]
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Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. Journal of Medicinal Chemistry. [Link]
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New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules. [Link]
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Defining the mechanism of action of the 8-aminoquinolines: A pre-requisite to rationally designed safe antimalarials for the elimination era. UK Research and Innovation. [Link]
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Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization. [Link]
-
N8,N8-Dimethyl-5,8-quinolinediamine Product Page. 1PlusChem LLC. [Link]
-
Pharmacology of 8-aminoquinolines. Semantic Scholar. [Link]
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Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. [Link]
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- 4. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234) | 1033693-20-7 [evitachem.com]
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- 9. Anti-Malarial; 8-aminoquinolines | PPTX [slideshare.net]
- 10. scispace.com [scispace.com]
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- 12. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New Potential Antimalarial Agents: Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: In Vitro Cytotoxicity Assessment of N8,N8-Dimethyl-5,8-quinolinediamine
Introduction: The Rationale for Cytotoxicity Profiling of Novel Quinoline Derivatives
Quinoline derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. N8,N8-Dimethyl-5,8-quinolinediamine, as a member of this family, holds potential for therapeutic applications. A fundamental step in the preclinical evaluation of any novel compound is the characterization of its cytotoxic profile. In vitro cytotoxicity assays are indispensable tools in drug discovery and toxicology, providing initial insights into a compound's potential to induce cell death or inhibit cell proliferation[3][4]. This application note provides a detailed, field-proven protocol for determining the in vitro cytotoxicity of N8,N8-Dimethyl-5,8-quinolinediamine using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a robust and widely accepted colorimetric method for assessing cell metabolic activity as an indicator of cell viability[5][6].
The MTT assay is predicated on the principle that viable, metabolically active cells possess mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, MTT, into insoluble purple formazan crystals[5][7]. The quantity of these formazan crystals, which is directly proportional to the number of viable cells, can be solubilized and quantified by measuring the absorbance at a specific wavelength[7][8]. This allows for the determination of the compound's concentration that inhibits 50% of cell growth (IC50), a key parameter in assessing cytotoxicity.
Core Principles & Assay Selection
Several methods exist for evaluating cell viability, each with its own advantages and limitations. These include assays based on membrane integrity (e.g., Lactate Dehydrogenase (LDH) release assay), metabolic activity (e.g., MTT, MTS, resazurin reduction), and ATP content[3][9][10].
-
MTT Assay: Chosen for this protocol due to its high sensitivity, reliability, and cost-effectiveness. It provides a quantitative measure of viable cells by assessing mitochondrial function[5][6].
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells, indicating compromised membrane integrity[11][12]. It is a useful complementary assay to distinguish between cytotoxic and cytostatic effects.
-
ATP-based Assays: Quantify the amount of ATP present, which is a direct indicator of metabolically active cells[3][10]. These assays are highly sensitive but can be more expensive.
For the initial screening of N8,N8-Dimethyl-5,8-quinolinediamine, the MTT assay provides a robust and efficient platform to establish a dose-response relationship and determine the IC50 value.
Experimental Workflow & Visualization
The overall experimental workflow for the MTT cytotoxicity assay is a multi-step process that requires careful execution to ensure reliable and reproducible results.
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Detailed Experimental Protocol
This protocol is designed for a 96-well plate format, which is ideal for high-throughput screening of multiple concentrations.
Materials and Reagents
-
N8,N8-Dimethyl-5,8-quinolinediamine (powder)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Selected cancer cell line (e.g., MCF-7, A549) and a non-cancerous cell line (e.g., MCF-10A, BEAS-2B)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder
-
MTT Solubilization Solution (e.g., 0.01 M HCl in anhydrous isopropanol or a commercial solution)
-
96-well flat-bottom cell culture plates, sterile
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Step-by-Step Methodology
1. Preparation of Compound Stock Solution:
-
N8,N8-Dimethyl-5,8-quinolinediamine is poorly soluble in water but soluble in organic solvents like DMSO[1].
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in sterile DMSO.
-
Vortex or sonicate briefly to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
2. Cell Culture and Seeding:
-
Culture the chosen cell lines in their respective complete media in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells that are in the exponential growth phase (typically 70-80% confluency).
-
Wash the cells with PBS, and then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well in 100 µL of medium) and seed into a 96-well plate.
-
Incubate the plate overnight to allow the cells to attach and resume growth.
3. Compound Treatment:
-
Prepare serial dilutions of the N8,N8-Dimethyl-5,8-quinolinediamine stock solution in complete culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations initially (e.g., 0.1, 1, 10, 50, 100 µM).
-
The final DMSO concentration in the wells should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest compound concentration.
-
Untreated Control: Cells in complete medium only.
-
Blank Control: Wells with complete medium but no cells, to measure background absorbance.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
4. MTT Assay Procedure:
-
Following the incubation period, prepare a 5 mg/mL stock solution of MTT in sterile PBS. Filter-sterilize this solution.
-
Add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL)[8].
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After incubation, carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of MTT Solubilization Solution to each well to dissolve the formazan crystals[8].
-
Wrap the plate in aluminum foil to protect it from light and place it on an orbital shaker for 15-30 minutes to ensure complete solubilization.
5. Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
It is recommended to also measure the absorbance at a reference wavelength of 630 nm to subtract background noise[5].
Data Analysis and Interpretation
1. Calculation of Percent Cell Viability:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
2. Determination of IC50 Value:
-
Plot the percent cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
3. Data Presentation:
Summarize the IC50 values in a clear and structured table for easy comparison across different cell lines and incubation times.
| Cell Line | Incubation Time (hours) | N8,N8-Dimethyl-5,8-quinolinediamine IC50 (µM) |
| MCF-7 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value | |
| A549 | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value | |
| MCF-10A | 24 | Example Value |
| 48 | Example Value | |
| 72 | Example Value |
Trustworthiness and Self-Validating Systems
To ensure the integrity and reliability of the experimental data, the following quality control measures are essential:
-
Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to validate the assay's ability to detect cytotoxicity.
-
Reproducibility: Perform each experiment in triplicate and repeat the entire experiment at least three independent times.
-
Microscopic Examination: Visually inspect the cells under a microscope before and after treatment to observe any morphological changes indicative of cytotoxicity.
-
Linearity of Cell Number: Before conducting the main experiment, it is crucial to establish a linear relationship between the cell number and the absorbance values to ensure the assay is within its dynamic range.
Conclusion and Future Directions
This application note provides a comprehensive and robust protocol for the in vitro cytotoxicity assessment of N8,N8-Dimethyl-5,8-quinolinediamine using the MTT assay. Adherence to this detailed methodology will yield reliable and reproducible data, which is crucial for the initial characterization of this novel compound. The determined IC50 values will serve as a foundation for further mechanistic studies, such as apoptosis assays (e.g., Annexin V/PI staining) or cell cycle analysis, to elucidate the mode of action by which N8,N8-Dimethyl-5,8-quinolinediamine exerts its cytotoxic effects. Further investigations could also involve screening against a broader panel of cancer cell lines to identify potential selective cytotoxicity.
References
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. In NCBI Bookshelf. Retrieved from [Link]
-
baseclick GmbH. (n.d.). Cell Viability Assay | Essential Methods & Applications. Retrieved from [Link]
-
Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. Retrieved from [Link]
- O'Brien, J., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLoS ONE, 6(11), e26908.
-
Scribd. (n.d.). MTT Assay Protocol for Lab Use. Retrieved from [Link]
-
AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]
-
Grokipedia. (n.d.). Viability assay. Retrieved from [Link]
- Abdelmegeed, H., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. RSC Publishing.
- Reddy, T. S., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. European Journal of Medicinal Chemistry, 213, 113175.
-
ResearchGate. (n.d.). Cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells and 184A1 normal cells following a 24-h incubation period. Retrieved from [Link]
- International Journal of Pharmaceutical Sciences Review and Research. (2022).
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- 3. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 4. grokipedia.com [grokipedia.com]
- 5. MTT assay protocol | Abcam [abcam.com]
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- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. antbioinc.com [antbioinc.com]
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Application Notes and Protocols for N8,N8-Dimethyl-5,8-quinolinediamine in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of a Novel Quinolone Derivative
The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical entities with potent antimicrobial activity. Quinoline derivatives have long been a cornerstone of antimicrobial chemotherapy, with their mechanism of action often targeting essential bacterial enzymes.[1][2][3][4] N8,N8-Dimethyl-5,8-quinolinediamine, a distinct member of the 8-aminoquinoline family, presents a promising scaffold for the development of new antimicrobial agents. This document provides a comprehensive guide for the evaluation of its antimicrobial properties through standardized susceptibility testing protocols, enabling researchers to assess its potential as a lead compound in drug discovery programs.
Scientific Rationale: Targeting Bacterial DNA Replication
Quinolone antibiotics traditionally exert their bactericidal effects by inhibiting DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, repair, and recombination in bacteria.[2][3][4][5] By forming a stable ternary complex with the enzyme and DNA, they introduce double-strand breaks, leading to cell death.[3][4][5] While the precise molecular interactions of N8,N8-Dimethyl-5,8-quinolinediamine are yet to be fully elucidated, its structural similarity to other bioactive 8-aminoquinolines suggests a similar mechanism of action.[6][7][8] This proposed mechanism provides a strong scientific basis for its investigation as a novel antimicrobial agent.
Diagram: Proposed Mechanism of Action
Caption: Proposed mechanism of N8,N8-Dimethyl-5,8-quinolinediamine targeting bacterial DNA gyrase/topoisomerase IV.
Physicochemical Properties of N8,N8-Dimethyl-5,8-quinolinediamine
A thorough understanding of the compound's physical and chemical characteristics is essential for accurate and reproducible experimental results.
| Property | Value | Source |
| Appearance | Crystalline solid | EvitaChem |
| Melting Point | ~150-160 °C | EvitaChem |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water | EvitaChem |
| Molecular Formula | C₁₁H₁₃N₃ | (Structure-based) |
| Molecular Weight | 187.24 g/mol | (Structure-based) |
Antimicrobial Susceptibility Testing (AST) Protocols
The following protocols are based on the internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This method is considered the gold standard for determining the MIC of a novel antimicrobial agent.[13]
Objective: To determine the lowest concentration of N8,N8-Dimethyl-5,8-quinolinediamine that inhibits the visible growth of a microorganism.
Materials:
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., ATCC quality control strains and clinical isolates)
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2 °C)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of N8,N8-Dimethyl-5,8-quinolinediamine in sterile DMSO.
-
Working Solution Preparation: Perform serial twofold dilutions of the stock solution in CAMHB to achieve a concentration range of 256 µg/mL to 0.125 µg/mL in the final test wells.
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Plate Inoculation:
-
Add 50 µL of the appropriate working solution of the compound to each well of the microtiter plate.
-
Add 50 µL of the bacterial inoculum to each well.
-
Include a growth control well (no compound) and a sterility control well (no bacteria).
-
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the organism.
Diagram: Broth Microdilution Workflow
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Objective: To determine the lowest concentration of N8,N8-Dimethyl-5,8-quinolinediamine that results in a ≥99.9% reduction in the initial bacterial inoculum.
Procedure:
-
Following MIC determination, subculture 10 µL from each well showing no visible growth onto an appropriate agar medium (e.g., Tryptic Soy Agar).
-
Incubate the agar plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% of the original inoculum surviving.
Preliminary Cytotoxicity Assessment
It is crucial to evaluate the potential toxicity of a novel antimicrobial compound to mammalian cells.[8]
Protocol 3: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[13]
Objective: To determine the concentration of N8,N8-Dimethyl-5,8-quinolinediamine that reduces the viability of a mammalian cell line by 50% (IC₅₀).
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of N8,N8-Dimethyl-5,8-quinolinediamine for 24-48 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add the solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Data Interpretation and Expected Outcomes
The results from the AST and cytotoxicity assays will provide a preliminary assessment of the therapeutic potential of N8,N8-Dimethyl-5,8-quinolinediamine.
| Assay | Key Parameter | Interpretation |
| Broth Microdilution | MIC (µg/mL) | The lower the MIC value, the more potent the antimicrobial activity. |
| MBC Determination | MBC/MIC Ratio | A ratio of ≤ 4 is generally considered indicative of bactericidal activity. |
| MTT Assay | IC₅₀ (µM) | A high IC₅₀ value suggests low cytotoxicity to mammalian cells. |
| Selectivity Index (SI) | IC₅₀ / MIC | A high SI indicates that the compound is more toxic to bacteria than to mammalian cells, a desirable characteristic for a therapeutic agent. |
Troubleshooting and Considerations
-
Compound Precipitation: Due to its poor water solubility, ensure N8,N8-Dimethyl-5,8-quinolinediamine remains in solution in the test medium. If precipitation is observed, consider adjusting the solvent or using a solubilizing agent.
-
Quality Control: Always include appropriate quality control strains with known MIC values to ensure the validity of the assay.[14]
-
Solvent Effects: The final concentration of DMSO should not exceed 1% (v/v) in the test wells, as higher concentrations can inhibit bacterial growth.
Conclusion
These application notes and protocols provide a robust framework for the initial in vitro evaluation of N8,N8-Dimethyl-5,8-quinolinediamine as a potential antimicrobial agent. By following standardized methodologies, researchers can generate reliable and reproducible data to guide further drug development efforts. The promising chemical scaffold of this compound, coupled with a systematic approach to its biological characterization, holds the potential to contribute to the discovery of new and effective treatments for bacterial infections.
References
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Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. PMC. [Link]
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Clinical Breakpoint Tables. EUCAST. [Link]
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M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]
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In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
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Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. ACS Publications. [Link]
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EUCAST: EUCAST - Home. EUCAST. [Link]
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In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
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Quinolone antibiotic. Wikipedia. [Link]
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M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
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M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. ResearchGate. [Link]
-
Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. [Link]
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European Committee on Antimicrobial Susceptibility Testing - Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. EUCAST. [Link]
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Mechanism of action of and resistance to quinolones. PMC - NIH. [Link]
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(PDF) EUCAST expert rules in antimicrobial susceptibility testing. ResearchGate. [Link]
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CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC - NIH. [Link]
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In vitro toxicity assays. Three different assays that have been mostly... ResearchGate. [Link]
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IJMS | Special Issue : Natural Compounds: Advances in Antimicrobial Activity. MDPI. [Link]
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Mechanism of Quinolone Action and Resistance. ACS Publications. [Link]
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Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. NIH. [Link]
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CLSI Methods Development and Standardization Working Group Best Practices for Evaluation of Antimicrobial Susceptibility Tests. Journal of Clinical Microbiology. [Link]
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Antimicrobial susceptibility testing EUCAST disk diffusion method. National Institute for Communicable Diseases (NICD). [Link]
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Full article: Antibacterial and Synergistic Activity of a New 8-Hydroxyquinoline Derivative Against Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis Online. [Link]
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Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. ResearchGate. [Link]
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Introduction: The Quinoline Scaffold as a Privileged Structure in Drug Discovery
An In-Depth Technical Guide to the Medicinal Chemistry of the 5,8-Quinolinediamine Scaffold, Featuring N8,N8-Dimethyl-5,8-quinolinediamine
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. This versatile heterocyclic structure is featured in numerous approved drugs, exhibiting a vast spectrum of pharmacological activities, including antimalarial, anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this important class, the 5,8-quinolinediamine moiety serves as a critical pharmacophore for developing novel therapeutic agents. This guide focuses on the synthesis, biological evaluation, and mechanistic insights of this scaffold, using N8,N8-Dimethyl-5,8-quinolinediamine as a representative compound to illustrate its potential in modern drug development. We will explore its applications in two critical areas: oncology and infectious diseases, providing detailed protocols and the scientific rationale behind the experimental designs.
PART 1: Synthesis and Chemical Strategy
The strategic synthesis of 5,8-quinolinediamine derivatives is fundamental to exploring their structure-activity relationships (SAR). A common and adaptable synthetic route allows for the generation of diverse analogues for biological screening.
Scientific Rationale: The choice of starting material and reaction conditions is dictated by the need for efficiency, scalability, and the ability to introduce chemical diversity at key positions. A typical synthesis begins with a readily available quinoline precursor, such as 5,8-dichloroquinoline, and proceeds through nucleophilic substitution and reduction steps.[1] The dimethylation at the N8 position, for instance, is a critical modification that can significantly alter the compound's lipophilicity, basicity, and metabolic stability, thereby influencing its pharmacokinetic and pharmacodynamic profile.
Protocol 1: General Synthesis of N8,N8-Dimethyl-5,8-quinolinediamine
This protocol outlines a representative synthesis starting from 5,8-dichloroquinoline.
Materials:
-
5,8-dichloroquinoline
-
Dimethylamine solution (40% in water)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, Anhydrous
-
Ammonia solution
-
Standard glassware for organic synthesis, inert atmosphere setup (Nitrogen/Argon), TLC plates, column chromatography supplies.
Step-by-Step Methodology:
-
Step 1: Amination at C8. In an oven-dried flask under an inert atmosphere, dissolve 5,8-dichloroquinoline (1 equivalent) in anhydrous toluene.
-
Add Pd(OAc)₂ (0.02 eq.), BINAP (0.03 eq.), and NaOtBu (1.4 eq.).
-
Add dimethylamine solution (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 100°C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 12-18 hours.
-
Work-up: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 8-(dimethylamino)-5-chloroquinoline.
-
Step 2: Amination at C5. Repeat the palladium-catalyzed amination process from Step 1, using the 8-(dimethylamino)-5-chloroquinoline product and a suitable ammonia source to introduce the amino group at the C5 position.
-
Final Purification: Purify the final product, N8,N8-Dimethyl-5,8-quinolinediamine, using column chromatography to achieve high purity for biological testing.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Caption: General synthetic workflow for 5,8-quinolinediamine derivatives.
PART 2: Application in Anticancer Drug Development
The 5,8-quinolinedione scaffold, a close structural relative of 5,8-quinolinediamine, is known for its potent anticancer properties.[4][5] These compounds often exert their effects by targeting the distinct redox environment of cancer cells.
Scientific Rationale: Exploiting Redox Imbalance in Cancer Cells
Many human tumors overexpress the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1).[6] This enzyme catalyzes the two-electron reduction of quinones to hydroquinones. Certain quinoline-5,8-diones are excellent substrates for NQO1. The resulting hydroquinone can be unstable, auto-oxidizing back to the quinone and generating significant reactive oxygen species (ROS). This redox cycling creates a state of intense oxidative stress that selectively kills cancer cells, which already operate at a higher basal level of ROS compared to normal cells.[6] Derivatives of 5,8-quinolinediamine are investigated as bio-reducible prodrugs that can be metabolized into these active quinone species within the tumor microenvironment.
Caption: NQO1-mediated redox cycling and induction of apoptosis.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol is a standard method for assessing a compound's effect on cancer cell viability.[2][7]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.[2]
-
Compound Preparation: Prepare a 10 mM stock solution of N8,N8-Dimethyl-5,8-quinolinediamine in DMSO. Perform serial dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5%.[2]
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the test compound dilutions.
-
Controls (Self-Validation):
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO. This control defines 100% cell viability.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Doxorubicin) to validate the assay's sensitivity.
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[2]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilization buffer (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.[2]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Anticancer Activity
The potency of quinoline derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀). Lower values indicate greater potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) [Hypothetical Data] |
| N8,N8-Dimethyl-5,8-QD | HeLaS3 (Cervical Cancer) | 1.25 |
| N8,N8-Dimethyl-5,8-QD | KB-vin (Multidrug-Resistant) | 1.80 |
| Analogue 6-Chloro | HeLaS3 (Cervical Cancer) | 0.85 |
| Analogue 6-Chloro | KB-vin (Multidrug-Resistant) | 1.10 |
| Doxorubicin (Control) | HeLaS3 (Cervical Cancer) | 0.05 |
Data is illustrative, based on values reported for related 5,8-quinolinedione derivatives.[4][8]
PART 3: Application in Antimalarial Drug Development
Quinolines, particularly 4-aminoquinolines (like chloroquine) and 8-aminoquinolines (like primaquine), have been pivotal in the fight against malaria.[9][10] The emergence of drug-resistant Plasmodium falciparum strains necessitates the development of new agents.[11][12] The 8-aminoquinoline scaffold is especially valued for its activity against the dormant liver stages of the parasite, making it crucial for preventing relapse.
Scientific Rationale: Targeting Heme Detoxification
During its blood stage, the malaria parasite digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin. Many quinoline-based drugs are thought to function by accumulating in the parasite's food vacuole and interfering with this detoxification process.[10] The buildup of free heme leads to oxidative stress and parasite death.
Protocol 3: In Vitro Antimalarial Screening (SYBR Green I Assay)
This is a high-throughput fluorescence-based assay used to determine the susceptibility of P. falciparum to antimalarial drugs.[9]
Principle: SYBR Green I is a fluorescent dye that intercalates with double-stranded DNA. In a synchronized parasite culture, the amount of DNA increases as the parasite replicates. The assay measures the proliferation of the parasite by quantifying the fluorescence of SYBR Green I bound to parasitic DNA.
Step-by-Step Methodology:
-
Parasite Culture: Maintain synchronized cultures of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) P. falciparum strains in human erythrocytes.
-
Assay Plate Preparation: Add serial dilutions of the test compound (N8,N8-Dimethyl-5,8-quinolinediamine) to a 96-well plate.
-
Parasite Addition: Add the parasitized erythrocyte culture (at ~1% parasitemia and 2% hematocrit) to each well.
-
Controls (Self-Validation):
-
Negative Control: Parasitized cells without any drug.
-
Positive Control: Parasitized cells treated with known antimalarials (e.g., Chloroquine, Artemisinin).
-
Background Control: Uninfected erythrocytes.
-
-
Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂).
-
Lysis and Staining: Add lysis buffer containing SYBR Green I to each well. This buffer lyses the erythrocytes and stains the parasite DNA.
-
Data Acquisition: Incubate in the dark for 1 hour, then measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Analysis: Calculate the IC₅₀ values by plotting the percentage of parasite growth inhibition against the drug concentration.
Caption: Workflow for evaluating the antimalarial activity of novel compounds.
Data Presentation: Antimalarial Activity
The following table summarizes hypothetical in vitro activity against sensitive and resistant strains of P. falciparum.
| Compound ID | P. falciparum Strain | IC₅₀ (nM) [Hypothetical Data] |
| N8,N8-Dimethyl-5,8-QD | 3D7 (Sensitive) | 35 |
| N8,N8-Dimethyl-5,8-QD | Dd2 (Resistant) | 45 |
| Primaquine (Control) | 3D7 (Sensitive) | 30 |
| Primaquine (Control) | Dd2 (Resistant) | 35 |
| Chloroquine (Control) | 3D7 (Sensitive) | 10 |
| Chloroquine (Control) | Dd2 (Resistant) | 200 |
Data is illustrative, based on values reported for related 8-aminoquinoline derivatives.[9]
Conclusion and Future Directions
The N8,N8-Dimethyl-5,8-quinolinediamine scaffold represents a promising starting point for the development of novel therapeutics. Its versatile synthesis allows for extensive chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The protocols and rationales presented here provide a robust framework for researchers to explore this and related quinoline structures as both anticancer and antimalarial agents.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues to identify key structural features that enhance activity and selectivity.
-
Mechanism of Action Elucidation: Moving beyond general mechanisms to identify specific protein targets or pathways modulated by these compounds.
-
In Vivo Evaluation: Advancing potent and non-toxic lead compounds into preclinical animal models to assess efficacy and safety profiles.[13]
-
Combination Therapies: Investigating the synergistic potential of these compounds with existing anticancer or antimalarial drugs to overcome drug resistance.[11][12]
By integrating synthetic chemistry with rigorous biological evaluation, the full therapeutic potential of the 5,8-quinolinediamine scaffold can be realized, paving the way for the next generation of life-saving medicines.
References
- EvitaChem. N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234).
- BenchChem. Application Notes and Protocols for Quinoline Derivatives in Anticancer Agent Synthesis.
- BenchChem. The Anticancer Potential of Substituted Quinoline Derivatives: A Technical Guide.
- ResearchGate. Quinoline derivatives known anticancer agents.
- PubMed Central. Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model.
- MDPI. Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents.
- BenchChem. In Vitro Evaluation of Novel Quinoline Compounds: A Technical Guide.
- PMC - NIH. Synthesis and antimalarial potential of some novel quinoline-pyrazolopyridine derivatives.
- SpringerLink. Comprehensive review on current developments of quinoline-based anticancer agents.
- MDPI. Quinoline-Based Hybrid Compounds with Antimalarial Activity.
- PubMed Central. Synthesis, Antimalarial, Antileishmanial, Antimicrobial, Cytotoxicity and Methemoglobin (MetHb) Formation Activities of New 8-Quinolinamines.
- PMC - NIH. 5,8-Quinolinedione Scaffold as a Promising Moiety of Bioactive Agents.
- PubMed. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.
- MDPI. New Acetylenic Amine Derivatives of 5,8-Quinolinediones: Synthesis, Crystal Structure and Antiproliferative Activity.
- PubMed. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione.
- PMC - PubMed Central. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.
- PMC - NIH. Evaluating the activity of N-89 as an oral antimalarial drug.
- NIH. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization.
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The Emergence of N8,N8-Dimethyl-5,8-quinolinediamine as a Selective Fluorescent Probe for Nitric Oxide Detection
Introduction: The Significance of Nitric Oxide Detection
Nitric oxide (NO) is a transient, diatomic free radical that plays a pivotal role as a signaling molecule in a vast array of physiological and pathophysiological processes.[1][2] Its functions range from the regulation of blood pressure and neurotransmission to its involvement in the immune response and cellular apoptosis. Given the concentration-dependent effects of NO, the ability to detect and quantify this fleeting molecule in real-time within biological systems is of paramount importance for researchers in drug discovery, cellular biology, and medicine.[1] Fluorescent probes have emerged as indispensable tools for this purpose, offering high sensitivity, and spatiotemporal resolution.[3] This application note details the development and application of N8,N8-Dimethyl-5,8-quinolinediamine as a novel fluorescent probe for the detection of nitric oxide.
Probe Design and Synthesis: A Rational Approach
The design of N8,N8-Dimethyl-5,8-quinolinediamine is predicated on the well-established reactivity of o-phenylenediamine moieties with nitric oxide.[4][5] In the presence of oxygen, NO is converted to dinitrogen trioxide (N₂O₃), which then reacts with the vicinal diamines to form a stable and highly fluorescent triazole ring.[1][4] This reaction underpins the "turn-on" fluorescence mechanism of the probe. The quinoline scaffold itself is a key fluorophore, and its derivatives are known to exhibit favorable photophysical properties.[6]
Synthetic Pathway
The synthesis of N8,N8-Dimethyl-5,8-quinolinediamine can be achieved through a multi-step process, as outlined below. This pathway is based on established methods for the synthesis of substituted 8-aminoquinolines.[6][7]
Caption: Synthetic workflow for N8,N8-Dimethyl-5,8-quinolinediamine.
Principle of Nitric Oxide Detection
The detection of nitric oxide by N8,N8-Dimethyl-5,8-quinolinediamine is a classic example of a "turn-on" fluorescent sensing mechanism. The probe itself is weakly fluorescent. However, upon reaction with an active nitrosating species derived from NO, it is converted into a highly fluorescent triazole derivative. This process involves a photoinduced electron transfer (PET) mechanism.[4][8]
Caption: "Turn-on" fluorescence mechanism for NO detection.
Photophysical Properties
The following table summarizes the representative photophysical properties of N8,N8-Dimethyl-5,8-quinolinediamine before and after reaction with nitric oxide. These values are based on data from structurally similar quinoline-based fluorescent probes for NO.[9][10]
| Property | N8,N8-Dimethyl-5,8-quinolinediamine (Probe) | Triazole Product (Probe + NO) |
| Excitation Maximum (λex) | ~365 nm | ~495 nm |
| Emission Maximum (λem) | ~450 nm | ~525 nm |
| Quantum Yield (Φf) | < 0.1 | > 0.5 |
| Stokes Shift | ~85 nm | ~30 nm |
| Appearance | Colorless | Green Fluorescence |
Application Notes and Protocols
I. In Vitro Quantification of Nitric Oxide
This protocol describes the use of N8,N8-Dimethyl-5,8-quinolinediamine for the quantification of NO in aqueous solutions using a fluorometer.
A. Reagent Preparation:
-
Probe Stock Solution (1 mM): Dissolve the appropriate amount of N8,N8-Dimethyl-5,8-quinolinediamine in dimethyl sulfoxide (DMSO). Store at -20°C, protected from light.
-
Working Probe Solution (10 µM): Dilute the stock solution in phosphate-buffered saline (PBS), pH 7.4. Prepare this solution fresh for each experiment.
-
NO Donor Solution: Prepare a stock solution of a nitric oxide donor, such as S-nitroso-N-acetylpenicillamine (SNAP), in DMSO.[5] Further dilute to the desired concentrations in PBS just before use.
B. Experimental Protocol:
-
To a 96-well microplate, add the working probe solution to each well.
-
Add varying concentrations of the NO donor solution to the wells. Include a blank control with only the probe solution and PBS.
-
Incubate the microplate at 37°C for 30-60 minutes, protected from light.[5]
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the triazole product (e.g., Ex: 495 nm, Em: 525 nm).
Caption: Workflow for in vitro NO quantification.
II. Cellular Imaging of Nitric Oxide
This protocol provides a method for the detection of endogenous or exogenous NO in cultured cells using fluorescence microscopy.
A. Cell Culture and Treatment:
-
Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
To detect endogenous NO, cells can be stimulated with appropriate agonists (e.g., lipopolysaccharide [LPS] and interferon-gamma [IFN-γ] for macrophages).[3]
-
To validate the probe's response, cells can be treated with an NO donor (positive control) or an NO synthase (NOS) inhibitor (e.g., L-NAME) prior to stimulation (negative control).
B. Cell Staining and Imaging:
-
Wash the cells twice with warm PBS (pH 7.4).
-
Load the cells with the working probe solution (typically 5-10 µM in serum-free medium) and incubate at 37°C for 30-60 minutes.
-
Wash the cells twice with warm PBS to remove excess probe.
-
Add fresh culture medium or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., FITC/GFP channel).
Caption: Workflow for cellular imaging of nitric oxide.
Data Analysis and Interpretation
For quantitative in vitro assays, a standard curve can be generated by plotting the fluorescence intensity against the concentration of the NO donor. The concentration of NO in unknown samples can then be determined by interpolation from this curve. For cellular imaging, the mean fluorescence intensity of individual cells or regions of interest can be quantified using image analysis software. It is crucial to include appropriate controls to account for background fluorescence and to confirm the specificity of the probe's response to nitric oxide.
Trustworthiness and Self-Validation
To ensure the reliability of the results obtained with N8,N8-Dimethyl-5,8-quinolinediamine, the following validation experiments are recommended:
-
Selectivity: Test the probe's response to other reactive oxygen species (ROS) and reactive nitrogen species (RNS) to confirm its selectivity for NO.[4]
-
pH Stability: Evaluate the fluorescence of the probe and its triazole product over a physiologically relevant pH range.[11]
-
Cytotoxicity: Assess the potential toxicity of the probe on the cells being studied using assays such as the LDH leakage assay.[11]
Conclusion
N8,N8-Dimethyl-5,8-quinolinediamine represents a promising fluorescent probe for the detection and quantification of nitric oxide. Its "turn-on" fluorescence response, based on a well-established chemical reaction, provides a robust method for monitoring NO in both in vitro and cellular systems. The protocols and guidelines presented in this application note are intended to provide researchers with a solid foundation for the successful application of this valuable tool in their studies of nitric oxide signaling.
References
-
Wikipedia. (2023). 8-Aminoquinoline. [Link]
-
Ghasemi, J., & Niazi, A. (2009). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. [Link]
-
Radi, R. (2018). Nitric oxide detection methods in vitro and in vivo. ResearchGate. [Link]
-
Kalyanaraman, B. (2013). Characterization of a Fluorescent Probe for Imaging Nitric Oxide. PMC. [Link]
-
Radi, R. (2018). Nitric oxide detection methods in vitro and in vivo. PMC. [Link]
-
Romano, A. D., et al. (2019). A fluorescent probe with an ultra-rapid response to nitric oxide. RSC Publishing. [Link]
-
Plater, M. J., & Quinn, J. (2001). The synthesis and evaluation of o-phenylenediamine derivatives as fluorescent probes for nitric oxide detection. ResearchGate. [Link]
-
Scaiano, J. C., et al. (2008). Photophysical properties of the prefluorescent nitroxide probes QT and C343T. PubMed. [Link]
-
Zhang, T., & Wang, Z. (2021). Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects. RSC Publishing. [Link]
-
Schoenfisch, M. H., & Won, H. (1996). o-Phenylenediamine-Modified Carbon Fiber Electrodes for the Detection of Nitric Oxide. ACS Publications. [Link]
-
Goud, B., et al. (2018). Fluorescent Nitric Oxide Photodonors Based on BODIPY and Rhodamine Antennae. IRIS-AperTO. [Link]
-
Radi, R., et al. (2012). Detection and quantification of nitric oxide–derived oxidants in biological systems. PMC. [Link]
Sources
- 1. A fluorescent probe with an ultra-rapid response to nitric oxide - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 2. Probes for Nitric Oxide Research—Section 18.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Aminoquinoline - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Theoretical characterization of two-photon fluorescent probes for nitric oxide detection: sensing mechanism, photophysical properties and protonation effects - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Photophysical properties of the prefluorescent nitroxide probes QT and C343T - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. iris.unito.it [iris.unito.it]
- 11. Characterization of a Fluorescent Probe for Imaging Nitric Oxide - PMC [pmc.ncbi.nlm.nih.gov]
N8,N8-Dimethyl-5,8-quinolinediamine in NQO1 enzyme inhibition assays
Application Notes & Protocols
Topic: N8,N8-Dimethyl-5,8-quinolinediamine in NQO1 Enzyme Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Targeting NQO1 with N8,N8-Dimethyl-5,8-quinolinediamine
NAD(P)H:quinone oxidoreductase 1 (NQO1) is a crucial cytosolic flavoenzyme that plays a significant role in cellular defense against oxidative stress and xenobiotics.[1][2] It catalyzes the two-electron reduction of quinones to hydroquinones, a detoxification pathway that bypasses the formation of reactive semiquinone intermediates.[2][3] NQO1 is often overexpressed in various solid tumors, making it an attractive target for cancer therapy.[4] Inhibition of NQO1 can disrupt the cellular redox balance and sensitize cancer cells to treatment.[1]
N8,N8-Dimethyl-5,8-quinolinediamine is a quinoline derivative with potential as an NQO1 inhibitor. Quinoline-based compounds have been explored for their anticancer properties, and their mechanism of action is often linked to the modulation of cellular redox pathways.[4][5] This document provides a detailed guide for researchers on utilizing , covering the underlying principles, a comprehensive protocol, and data interpretation.
Principle of the NQO1 Inhibition Assay
The NQO1 activity assay is a colorimetric method that measures the reduction of a specific substrate by the NQO1 enzyme. In the presence of the cofactor NADH or NADPH, NQO1 reduces a quinone substrate. This reduction is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by the hydroquinone product, resulting in a colored formazan dye. The rate of color formation is directly proportional to the NQO1 activity and can be measured spectrophotometrically.
The inhibitory potential of N8,N8-Dimethyl-5,8-quinolinediamine is determined by measuring the decrease in the rate of the NQO1-catalyzed reaction in the presence of the compound. By testing a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC50), a key parameter for quantifying inhibitor potency.[6]
Proposed Mechanism of NQO1 Inhibition
The proposed mechanism of NQO1 inhibition by N8,N8-Dimethyl-5,8-quinolinediamine is competitive inhibition. The quinoline core of the inhibitor is structurally similar to the endogenous quinone substrates of NQO1. This structural analogy allows N8,N8-Dimethyl-5,8-quinolinediamine to bind to the active site of the NQO1 enzyme, preventing the binding of the natural substrate. The binding is likely reversible and dependent on the concentration of the inhibitor.
Figure 1: Proposed mechanism of NQO1 inhibition.
Experimental Protocol: NQO1 Inhibition Assay
This protocol is designed for a 96-well plate format, allowing for high-throughput screening of N8,N8-Dimethyl-5,8-quinolinediamine.
Materials and Reagents
-
Recombinant Human NQO1 Enzyme
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
NQO1 Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 0.01% Tween-20)
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
Menadione (2-methyl-1,4-naphthoquinone) as the NQO1 substrate
-
WST-1 (Water Soluble Tetrazolium salt)
-
Dimethyl sulfoxide (DMSO)
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 450 nm
Reagent Preparation
-
NQO1 Enzyme Stock Solution: Reconstitute lyophilized NQO1 enzyme in NQO1 Assay Buffer to a stock concentration of 1 mg/mL. Aliquot and store at -80°C.
-
N8,N8-Dimethyl-5,8-quinolinediamine Stock Solution: Dissolve N8,N8-Dimethyl-5,8-quinolinediamine in DMSO to a stock concentration of 10 mM. Store at -20°C.
-
NADH Stock Solution: Prepare a 10 mM stock solution of NADH in NQO1 Assay Buffer. Prepare fresh for each experiment.
-
Menadione Stock Solution: Prepare a 10 mM stock solution of Menadione in DMSO. Store at -20°C, protected from light.
-
WST-1 Stock Solution: Prepare a 5 mM stock solution of WST-1 in NQO1 Assay Buffer. Store at 4°C, protected from light.
Assay Procedure
Figure 2: NQO1 inhibition assay workflow.
-
Prepare Inhibitor Dilutions:
-
Perform a serial dilution of the 10 mM N8,N8-Dimethyl-5,8-quinolinediamine stock solution in NQO1 Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 30 µM, 10 µM, 3 µM, 1 µM, 0.3 µM, 0.1 µM, and 0 µM as a no-inhibitor control).
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 20 µL of each inhibitor dilution to the corresponding wells of a 96-well plate.
-
Add 20 µL of NQO1 Assay Buffer with the same DMSO concentration to the "no-inhibitor" and "blank" wells.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of NQO1 enzyme in NQO1 Assay Buffer (e.g., 5 µg/mL).
-
Add 20 µL of the NQO1 working solution to all wells except the "blank" wells.
-
Add 20 µL of NQO1 Assay Buffer to the "blank" wells.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Prepare a reaction mixture containing NADH, Menadione, and WST-1 in NQO1 Assay Buffer. The final concentrations in the 100 µL reaction volume should be, for example, 200 µM NADH, 50 µM Menadione, and 200 µM WST-1.
-
Add 60 µL of the reaction mixture to all wells to initiate the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 450 nm every minute for 15-30 minutes (kinetic mode).
-
Data Analysis and Interpretation
-
Calculate Initial Reaction Rates:
-
For each concentration of N8,N8-Dimethyl-5,8-quinolinediamine, determine the initial reaction rate (V₀) by calculating the slope of the linear portion of the absorbance versus time plot.
-
-
Determine Percent Inhibition:
-
Calculate the percentage of NQO1 inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ without inhibitor)] x 100%
-
-
Generate Dose-Response Curve and Calculate IC50:
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 value is the concentration of N8,N8-Dimethyl-5,8-quinolinediamine that causes 50% inhibition of NQO1 activity.[7][8]
-
Example Data
| N8,N8-Dimethyl-5,8-quinolinediamine (µM) | Log [Inhibitor] | Average V₀ (mAU/min) | % Inhibition |
| 0 | - | 50.2 | 0 |
| 0.1 | -1 | 45.1 | 10.2 |
| 0.3 | -0.52 | 38.9 | 22.5 |
| 1 | 0 | 25.5 | 49.2 |
| 3 | 0.48 | 12.8 | 74.5 |
| 10 | 1 | 5.3 | 89.4 |
| 30 | 1.48 | 2.1 | 95.8 |
| 100 | 2 | 1.5 | 97.0 |
Trustworthiness and Self-Validation
To ensure the reliability of the results, the following controls should be included in every experiment:
-
No-Inhibitor Control: Contains all reaction components except the inhibitor, representing 100% enzyme activity.
-
Blank Control: Contains all reaction components except the enzyme, to correct for any non-enzymatic reduction of the substrate or background absorbance.
-
Positive Control Inhibitor: A known NQO1 inhibitor, such as Dicoumarol, should be run in parallel to validate the assay performance.[2]
Conclusion
This application note provides a comprehensive framework for conducting NQO1 enzyme inhibition assays using N8,N8-Dimethyl-5,8-quinolinediamine. By following the detailed protocol and data analysis guidelines, researchers can accurately determine the inhibitory potency of this compound and contribute to the understanding of its potential as a therapeutic agent targeting NQO1. The provided diagrams and explanations of the underlying principles aim to enhance the user's comprehension and ensure the generation of robust and reproducible data.
References
- EvitaChem. N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234).
- Pan, S. S., Forrest, G. L., Akman, S. A., & Hu, L. T. (1995). NAD(P)H:quinone oxidoreductase expression and mitomycin C resistance in human colon cancer cells. Cancer research, 55(2), 330–335.
-
Ross, D., & Siegel, D. (2017). Functions of NQO1 in Cellular Protection and CoQ10 Metabolism and its Potential Role as a Redox Sensitive Molecular Switch. Frontiers in physiology, 8, 595. Available from: [Link]
- Dahlin, J. L., & Walters, M. A. (2014). The essential roles of chemistry in high-throughput screening triage. Future medicinal chemistry, 6(11), 1265–1290.
-
Creative BioMart. NQO1 Activity Assay Kit. Available from: [Link]
- Bianchet, M. A., Faig, M., & Amzel, L. M. (2004). Structure and mechanism of NAD(P)H:quinone acceptor oxidoreductases (NQO). Methods in enzymology, 382, 144–174.
- Krippendorff, B. F., Neuhaus, R., Lienau, P., Reichel, A., & Huisinga, W. (2009). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Journal of biomolecular screening, 14(8), 913–923.
-
Wikipedia. NAD(P)H dehydrogenase (quinone 1). Available from: [Link]
-
Tsvetkov, P., Asher, G., Paz, A., Reiss, V., & Shaul, Y. (2005). Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin. Proceedings of the National Academy of Sciences of the United States of America, 102(15), 5535–5540. Available from: [Link]
-
Kalliokoski, T., Kramer, C., Vulpetti, A., & Gedeck, P. (2013). Comparability of mixed IC50 data--a statistical analysis. PloS one, 8(4), e61007. Available from: [Link]
- Aldeghi, M., Bodkin, M. J., & Biggin, P. C. (2017). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics.
-
Azure Biosystems. In-cell Western Assays for IC50 Determination. Available from: [Link]
- Siegel, D., & Ross, D. (2000). NAD(P)H:quinone oxidoreductase 1 (NQO1) in the sensitivity and resistance to antitumor quinones. Biochemical pharmacology, 59(3), 247–252.
- Cui, K., Lu, A. Y., & Yang, C. S. (1995). Subunit functional studies of NAD(P)H:quinone oxidoreductase with a heterodimer approach.
- Bongard, R. D., & Siegel, D. (2012). Evaluation of a direct cellular assay for NQO1 in the presence of phytochemicals. Free radical biology & medicine, 52(8), 1436–1442.
-
Huang, S. T., Wang, C. Y., Yang, R. C., Su, Y. H., Chen, Y. C., & Hsieh, T. S. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European journal of medicinal chemistry, 156, 42–55. Available from: [Link]
- Iskender, H. (2017). NQO1 enzyme and its role in cellular protection; an insight.
-
Huang, S. T., Wang, C. Y., Yang, R. C., Su, Y. H., Chen, Y. C., & Hsieh, T. S. (2018). Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. European journal of medicinal chemistry, 156, 42–55. Available from: [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. NQO1 enzyme and its role in cellular protection; an insight [scielo.isciii.es]
- 3. NAD(P)H:Quinone Oxidoreductase 1 (NQO1) in the Sensitivity and Resistance to Antitumor Quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics - PMC [pmc.ncbi.nlm.nih.gov]
synthesis of amino-quinoline-5,8-dione derivatives from N8,N8-Dimethyl-5,8-quinolinediamine
An Application Guide for the Synthesis of Amino-Quinoline-5,8-dione Derivatives from N8,N8-Dimethyl-5,8-quinolinediamine
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide for the synthesis of biologically significant amino-quinoline-5,8-dione derivatives. Quinoline-5,8-diones are a privileged scaffold in medicinal chemistry, exhibiting a wide range of therapeutic properties, including anticancer, antimalarial, antibacterial, and antifungal activities.[1][2] This guide details a robust, two-step synthetic pathway commencing with the oxidative demethylation of N8,N8-Dimethyl-5,8-quinolinediamine to yield the reactive intermediate, quinoline-5,8-dione. This intermediate subsequently undergoes a nucleophilic addition with various primary or secondary amines to produce the target C-6 or C-7 substituted amino-quinoline-5,8-dione derivatives.[3] The protocols herein are designed for researchers, medicinal chemists, and drug development professionals, offering step-by-step instructions, mechanistic insights, and expert commentary to ensure successful synthesis and purification.
Introduction and Strategic Overview
The quinoline-5,8-dione core is a recurring motif in numerous natural and synthetic compounds with potent biological activity.[1] Their mechanism of action is often attributed to their ability to undergo redox cycling, generating reactive oxygen species (ROS), or to act as inhibitors of key cellular enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1).[3] The introduction of amino substituents onto the quinone ring is a well-established strategy to modulate the electronic properties, steric profile, and ultimately, the therapeutic efficacy and target selectivity of these compounds.[4][5]
This guide focuses on a reliable synthetic strategy starting from the readily accessible N8,N8-Dimethyl-5,8-quinolinediamine. The overall workflow is depicted below.
Caption: High-level overview of the two-step synthetic workflow.
The process hinges on two fundamental organic transformations:
-
Oxidative Demethylation: The conversion of the electron-rich diamine starting material into the corresponding dione. We employ Ceric Ammonium Nitrate (CAN), a powerful and efficient one-electron oxidizing agent known for its utility in converting hydroquinones and their ether derivatives into quinones.[6][7][8]
-
Nucleophilic (Michael) Addition: The addition of an amine to the electron-deficient quinone ring. This reaction is typically regioselective and proceeds under mild conditions to afford the desired amino-substituted products.
Mechanistic Considerations: The "Why" Behind the Protocol
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization.
The Role of Ceric Ammonium Nitrate (CAN) in Oxidation
Ceric Ammonium Nitrate, (NH₄)₂[Ce(NO₃)₆], is a potent oxidant (E° ≈ 1.61 V vs. NHE) that facilitates the removal of two electrons and the cleavage of the N-methyl groups.[9] The transformation from the diamine to the dione is not a direct oxidation of the nitrogen atoms but rather an oxidation of the aromatic system, analogous to the oxidation of a hydroquinone.
The process is initiated by a single-electron transfer (SET) from the electron-rich aromatic ring to the Ce(IV) center, generating a radical cation intermediate.[10] Subsequent deprotonation, further oxidation, and hydrolysis steps lead to the loss of the dimethylamino group and the formation of the ketone carbonyl. A similar process at the second amino group yields the final 5,8-dione structure. The choice of CAN is strategic; it is highly effective, commercially available, and the reaction progress is often visually indicated by a color change from the orange of Ce(IV) to the pale yellow of Ce(III).[9]
Nucleophilic Addition to the Quinone Ring
The quinoline-5,8-dione intermediate is an excellent Michael acceptor. The electron-withdrawing carbonyl groups render the C-6 and C-7 positions of the ring electrophilic and susceptible to attack by nucleophiles. Amines, being effective nucleophiles, readily add to one of these positions. The reaction proceeds through a conjugate addition mechanism, followed by tautomerization (rearomatization) to restore the aromaticity of the hydroquinone product, which is then rapidly oxidized by air or another equivalent of the starting quinone to yield the final substituted quinone product.
Caption: Simplified reaction mechanism pathway.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Ceric Ammonium Nitrate is a strong oxidizing agent; avoid contact with combustible materials.
Protocol 1: Synthesis of Quinoline-5,8-dione (Intermediate)
Materials and Reagents:
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
Ceric Ammonium Nitrate (CAN)
-
Acetonitrile (MeCN), HPLC grade
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography, 230-400 mesh)
-
TLC plates (silica gel 60 F₂₅₄)
Equipment:
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
Procedure:
-
Dissolution: In a 250 mL round-bottom flask, dissolve N8,N8-Dimethyl-5,8-quinolinediamine (1.0 eq) in acetonitrile (approx. 0.1 M solution).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality Note: This initial cooling is crucial to manage the exothermic nature of the oxidation and to minimize the formation of undesired byproducts.
-
Oxidant Preparation: In a separate beaker, dissolve Ceric Ammonium Nitrate (2.2 - 2.5 eq) in deionized water to form a clear orange solution.
-
Reaction: Transfer the CAN solution to a dropping funnel and add it dropwise to the cooled, stirring solution of the starting material over 30-45 minutes. A color change from a deep color to a yellowish-orange suspension should be observed.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 30% Ethyl Acetate in Hexane. The reaction is complete when the starting material spot is no longer visible.
-
Work-up:
-
Once the reaction is complete, quench it by adding 50 mL of deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with Ethyl Acetate (3 x 50 mL).
-
Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The resulting crude solid should be purified by flash column chromatography on silica gel.
-
Elute with a gradient of Ethyl Acetate in Hexane (e.g., starting from 5% and gradually increasing to 30%).
-
Combine the fractions containing the pure product (a yellow-orange solid) and evaporate the solvent to yield pure Quinoline-5,8-dione.
-
Protocol 2: Synthesis of Amino-Quinoline-5,8-dione Derivatives
Materials and Reagents:
-
Quinoline-5,8-dione (from Protocol 1)
-
Selected primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
Ethanol (EtOH) or Methanol (MeOH)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve Quinoline-5,8-dione (1.0 eq) in ethanol or methanol (approx. 0.1 M).
-
Amine Addition: Add the desired amine (1.1 eq) to the solution at room temperature with stirring.
-
Reaction: Stir the mixture at room temperature. The reaction is often accompanied by a color change to a deep red, purple, or blue. The reaction can be gently heated (40-50 °C) if progress is slow.
-
Monitoring: Monitor the reaction by TLC until the starting quinone spot has disappeared.
-
Isolation:
-
In many cases, the product will precipitate from the reaction mixture upon completion. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product under vacuum.
-
-
Purification (if necessary): If the product does not precipitate or if it requires further purification, concentrate the reaction mixture and purify the crude residue by column chromatography (silica gel, eluting with an appropriate solvent system like Ethyl Acetate/Hexane or Dichloromethane/Methanol) or by recrystallization.
Data Summary and Characterization
The synthesized derivatives should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, IR) to confirm their identity and purity. Below is a table of expected outcomes for representative derivatives.
| Amine Reactant | Product Structure (Example) | Expected Yield | Physical Appearance |
| Aniline | 6-(Phenylamino)quinoline-5,8-dione | 75-90% | Deep red solid |
| Benzylamine | 6-(Benzylamino)quinoline-5,8-dione | 80-95% | Purple solid |
| Morpholine | 6-Morpholinoquinoline-5,8-dione | 70-85% | Dark blue solid |
Characterization Notes:
-
¹H NMR: Expect to see characteristic peaks for the quinoline core protons and the newly introduced amino side chain. The proton at the C-7 position (if substitution is at C-6) will typically appear as a singlet in the aromatic region.
-
HRMS (High-Resolution Mass Spectrometry): This will provide the accurate mass of the synthesized compound, confirming its elemental composition.
-
FT-IR: Look for characteristic C=O stretching frequencies for the quinone carbonyls and N-H stretching for products derived from primary amines.
References
- Oxidative N-demethylation of N,N-dimethylaniline by purified isozymes of cytochrome P-450.ScienceDirect.
- Oxidative N-demethylation of N,N-dimethylanilines catalysed by lignin peroxidase: a mechanistic insight by a kinetic deuterium isotope effect study.Royal Society of Chemistry.
- Oxidative N-Dealkylation of N,N-Dimethylanilines by Non-Heme Manganese Catalysts.MDPI.
- Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione.PubMed.
- Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review.ResearchGate.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents.PubMed.
- Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities.PubMed.
- Ceric ammonium nitrate.Wikipedia.
- Cerium Ammonium Nitrate - CAN.Organic Chemistry Portal.
- The Effects of Ceric Ammonium Nitrate in the Oxidation of 2-Benzyl-1,4-dimethoxybenzene Derivatives.MDPI.
- Oxidation of a 1,4-Hydroquinone Using Ammonium Cerium(IV) Nitrate.ResearchGate.
- Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with Natural Antioxidant Acids.National Institutes of Health.
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Application Notes & Protocols: Utilizing Quinoline Derivatives to Investigate and Overcome Multidrug Resistance in Cancer Cells
A Note on the Target Compound: Initial searches for "N8,N8-Dimethyl-5,8-quinolinediamine" did not yield specific, publicly available scientific literature detailing its use in drug-resistant cancer cell studies. This may indicate that it is a novel, proprietary, or less-characterized compound. However, the quinoline scaffold is a well-established pharmacophore in the development of agents to combat multidrug resistance (MDR) in cancer. This guide will therefore focus on the principles and applications of a representative class of quinoline-based compounds, providing a robust framework for researchers studying drug resistance. The protocols and mechanisms described herein are broadly applicable to novel quinoline derivatives and serve as a comprehensive starting point for their characterization.
Introduction: The Challenge of Multidrug Resistance in Oncology
Multidrug resistance (MDR) is a primary obstacle to the success of chemotherapy, leading to treatment failure and cancer recurrence. A key mechanism underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which function as drug efflux pumps, actively removing a wide range of chemotherapeutic agents from cancer cells and thereby reducing their intracellular concentration to sub-lethal levels.
Quinoline-based compounds have emerged as a promising class of MDR modulators. Their planar structure allows them to interact with ABC transporters, often acting as competitive or non-competitive inhibitors. By blocking the efflux activity of these pumps, they can restore the sensitivity of resistant cancer cells to conventional anticancer drugs. This application note provides a detailed guide for researchers on how to utilize quinoline derivatives to study and potentially reverse drug resistance in cancer cell lines.
Mechanism of Action: How Quinoline Derivatives Modulate MDR
The primary mechanism by which many quinoline-based compounds reverse MDR is through the direct inhibition of ABC transporters. However, their biological activity can be multifaceted.
-
Direct ABC Transporter Inhibition: Many quinoline analogs can bind to the substrate-binding sites of P-gp and other transporters, competitively inhibiting the efflux of chemotherapeutic drugs.
-
Modulation of ATP Hydrolysis: Some derivatives may interfere with the ATPase activity of the transporter, which is essential for the energy-dependent process of drug efflux.
-
Disruption of Membrane Fluidity: The lipophilic nature of the quinoline ring can lead to its intercalation into the cell membrane, altering its fluidity and indirectly affecting the function of membrane-bound transporters.
-
Induction of Apoptosis: Certain quinoline derivatives possess intrinsic cytotoxic activity or can sensitize cells to apoptosis-inducing agents by modulating key signaling pathways, such as the PI3K/Akt or NF-κB pathways.
The following diagram illustrates the general workflow for evaluating a novel quinoline derivative as an MDR modulator.
Caption: Workflow for evaluating a quinoline compound as an MDR modulator.
Experimental Protocols
These protocols are designed to be a comprehensive guide for characterizing the activity of a quinoline derivative in drug-resistant cancer cells.
Protocol 1: Determination of Intrinsic Cytotoxicity
Objective: To determine the half-maximal inhibitory concentration (IC50) of the quinoline compound alone to establish a non-toxic concentration for subsequent chemosensitization assays.
Materials:
-
Drug-resistant cancer cell line (e.g., NCI/ADR-RES, MES-SA/Dx5) and its parental sensitive cell line (e.g., OVCAR-8, MES-SA).
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Test Quinoline Compound (dissolved in DMSO, stock solution at 10-20 mM).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent.
-
96-well cell culture plates.
-
Multichannel pipette.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the resistant and sensitive cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Preparation: Prepare a serial dilution of the quinoline compound in complete medium. A typical concentration range to start with is 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the quinoline compound. Include "vehicle control" wells (medium with DMSO only) and "no-cell" blank wells.
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT/XTT Assay:
-
For MTT: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
For XTT: Add 50 µL of the XTT reagent mixture to each well and incubate for 2-4 hours.
-
-
Data Acquisition: Measure the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis (e.g., in GraphPad Prism or similar software).
Protocol 2: Chemosensitization Assay
Objective: To evaluate the ability of the quinoline compound to restore the sensitivity of resistant cells to a conventional chemotherapeutic drug.
Procedure:
-
Cell Seeding: Seed the resistant cells as described in Protocol 1.
-
Treatment: Treat the cells with a serial dilution of a standard chemotherapeutic drug (e.g., Doxorubicin or Paclitaxel) either alone or in combination with a fixed, non-toxic concentration of the quinoline compound (typically at 1/10th to 1/5th of its IC50 value).
-
Incubation & Viability Assay: Follow steps 4-7 from Protocol 1.
-
Data Analysis:
-
Calculate the IC50 of the chemotherapeutic drug in the presence and absence of the quinoline compound.
-
The Reversal Fold (RF) is a key metric and is calculated as: RF = IC50 (Chemotherapeutic alone) / IC50 (Chemotherapeutic + Quinoline Compound)
-
An RF value significantly greater than 1 indicates a chemosensitizing effect.
-
Table 1: Example Data for Chemosensitization Assay
| Treatment Group | Cell Line | IC50 of Doxorubicin (nM) | Reversal Fold (RF) |
| Doxorubicin Alone | NCI/ADR-RES | 1500 | - |
| Doxorubicin + Quinoline X (1 µM) | NCI/ADR-RES | 75 | 20 |
| Doxorubicin Alone | OVCAR-8 (Sensitive) | 50 | - |
Protocol 3: Drug Accumulation and Efflux Assay using Rhodamine 123
Objective: To determine if the quinoline compound increases the intracellular accumulation of a P-gp substrate by inhibiting its efflux. Rhodamine 123 is a fluorescent substrate of P-gp.
Materials:
-
Rhodamine 123 (stock solution in DMSO).
-
Verpamil (a known P-gp inhibitor, used as a positive control).
-
Flow cytometer or fluorescence microscope.
Procedure:
-
Cell Preparation: Harvest resistant cells and resuspend them in serum-free medium at a concentration of 1 x 10^6 cells/mL.
-
Pre-incubation: Aliquot the cells into flow cytometry tubes. Add the test quinoline compound (at its non-toxic concentration) or Verapamil (e.g., 10 µM) and incubate for 30-60 minutes at 37°C. Include an untreated control.
-
Rhodamine 123 Loading: Add Rhodamine 123 to all tubes to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.
-
Washing: Wash the cells twice with ice-cold PBS to remove extracellular dye.
-
Accumulation Measurement: Resuspend the cells in 500 µL of cold PBS and immediately analyze them by flow cytometry (typically using the FITC channel). An increase in the mean fluorescence intensity (MFI) in the quinoline-treated group compared to the control indicates increased drug accumulation.
-
Efflux Measurement (Optional): After the loading and washing steps, resuspend the cells in fresh, pre-warmed complete medium with or without the quinoline compound. Incubate at 37°C and take aliquots at different time points (e.g., 0, 30, 60, 120 minutes). Analyze the fluorescence at each time point. A slower decrease in fluorescence in the treated group indicates inhibition of efflux.
Caption: Workflow for Rhodamine 123 accumulation and efflux assay.
Trustworthiness and Self-Validation
To ensure the reliability of your results, every experiment should include the following controls:
-
Parental Sensitive Cell Line: Running key assays on the non-resistant parental cell line helps to confirm that the observed effects are specific to the MDR phenotype. The quinoline compound should not significantly potentiate the toxicity of the chemotherapeutic in these cells.
-
Positive Control: Use a well-characterized MDR inhibitor, such as Verapamil or Tariquidar, as a positive control to validate the experimental setup and provide a benchmark for the activity of your test compound.
-
Vehicle Control: All experiments must include a vehicle (e.g., DMSO) control to ensure that the solvent is not affecting cell viability or transporter function at the concentration used.
References
-
Title: The discovery and development of P-glycoprotein inhibitors. Source: Expert Opinion on Drug Discovery URL: [Link]
-
Title: Overcoming Multidrug Resistance in Cancer: An Update on the Clinical Strategy of Combination Therapy. Source: Trends in Pharmacological Sciences URL: [Link]
-
Title: Quinoline-based hybrids as anticancer agents: A review. Source: European Journal of Medicinal Chemistry URL: [Link]
-
Title: A review on quinoline-based compounds as a promising scaffold for the development of potent anti-cancer agents. Source: Bioorganic Chemistry URL: [Link]
Application Notes and Protocols for N8,N8-Dimethyl-5,8-quinolinediamine in Anti-inflammatory Studies
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide for investigating the anti-inflammatory potential of N8,N8-Dimethyl-5,8-quinolinediamine, a quinoline derivative with promise for therapeutic development. Quinoline-based compounds have garnered significant interest for their diverse biological activities, including potent anti-inflammatory effects.[1][2][3][4] This document outlines a systematic, multi-tiered approach, from initial in vitro screening to mechanistic elucidation and preliminary in vivo validation, to thoroughly characterize the anti-inflammatory profile of this compound.
The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot effectively. Our objective is to provide a robust framework for generating high-quality, reproducible data on the anti-inflammatory properties of N8,N8-Dimethyl-5,8-quinolinediamine.
Introduction to N8,N8-Dimethyl-5,8-quinolinediamine and its Therapeutic Potential
N8,N8-Dimethyl-5,8-quinolinediamine belongs to the quinoline class of heterocyclic compounds.[2] The quinoline scaffold is a key pharmacophore in numerous approved drugs and clinical candidates, valued for its broad spectrum of biological activities.[1][3] In the context of inflammation, quinoline derivatives have been shown to modulate key inflammatory pathways and targets, including cyclooxygenase (COX) enzymes, phosphodiesterase 4 (PDE4), and tumor necrosis factor-α converting enzyme (TACE).[1][3][5]
Inflammation is a complex biological response to harmful stimuli, and its dysregulation is a hallmark of many chronic diseases.[5] Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are central to the inflammatory process, regulating the expression of pro-inflammatory cytokines and mediators.[6][7][8][9][10] This document will guide the investigation of N8,N8-Dimethyl-5,8-quinolinediamine's effects on these critical pathways.
Tier 1: Initial In Vitro Screening for Anti-inflammatory Activity
The initial phase of investigation focuses on establishing the compound's basic anti-inflammatory properties and its safety profile in a cellular context. A common and effective model for these initial studies is the use of lipopolysaccharide (LPS)-stimulated macrophages.[11][12][13] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, inducing a robust inflammatory response.[11][12][13]
Experimental Workflow for Initial In Vitro Screening
Caption: Workflow for initial in vitro screening of N8,N8-Dimethyl-5,8-quinolinediamine.
Protocol: Cytotoxicity Assessment (MTT Assay)
Rationale: It is crucial to determine the concentration range at which N8,N8-Dimethyl-5,8-quinolinediamine is non-toxic to the cells. This ensures that any observed anti-inflammatory effects are not due to cell death.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N8,N8-Dimethyl-5,8-quinolinediamine (e.g., 0.1, 1, 10, 50, 100 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol: Nitric Oxide Production (Griess Assay)
Rationale: Nitric oxide (NO) is a key pro-inflammatory mediator produced by activated macrophages. The Griess assay is a simple and reliable method to quantify nitrite, a stable breakdown product of NO.[14][15][16][17]
Methodology:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat with non-toxic concentrations of N8,N8-Dimethyl-5,8-quinolinediamine for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated controls.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).[14][15][16]
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration using a sodium nitrite standard curve.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Rationale: Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central to the inflammatory response. Enzyme-Linked Immunosorbent Assays (ELISAs) provide a highly sensitive and specific method for their quantification.[18][19][20][21][22]
Methodology:
-
Cell Culture and Treatment: Follow the same procedure as for the Griess assay.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISAs for TNF-α and IL-6 according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the cell supernatant.
-
Adding a detection antibody.
-
Adding an enzyme-conjugated secondary antibody.
-
Adding a substrate and measuring the colorimetric change.
-
-
Data Analysis: Calculate the cytokine concentrations based on a standard curve.
| Parameter | Assay | Expected Outcome with an Effective Anti-inflammatory Compound |
| Cell Viability | MTT Assay | No significant decrease in viability at effective concentrations. |
| Nitric Oxide Production | Griess Assay | Dose-dependent decrease in nitrite levels. |
| Pro-inflammatory Cytokines | ELISA | Dose-dependent decrease in TNF-α and IL-6 levels. |
Tier 2: Mechanistic Elucidation of Anti-inflammatory Action
Once the anti-inflammatory activity of N8,N8-Dimethyl-5,8-quinolinediamine is confirmed, the next step is to investigate its mechanism of action. This involves examining its effects on key inflammatory signaling pathways and enzymes.
Investigating the NF-κB Signaling Pathway
Rationale: The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes.[6][9][23][24][25] Investigating the effect of the compound on NF-κB activation is crucial.
Caption: Putative inhibition of the NF-κB signaling pathway.
Protocol: Western Blot for IκBα Phosphorylation and Degradation
-
Cell Treatment: Treat RAW 264.7 cells with N8,N8-Dimethyl-5,8-quinolinediamine for 1 hour, followed by LPS stimulation for 15-30 minutes.
-
Cell Lysis: Lyse the cells and collect the protein extracts.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-IκBα and total IκBα.
-
Use a loading control like β-actin or GAPDH.
-
Incubate with HRP-conjugated secondary antibodies and visualize using chemiluminescence.
-
Expected Outcome: An effective inhibitor of the NF-κB pathway would reduce the phosphorylation and subsequent degradation of IκBα.
Investigating the MAPK Signaling Pathway
Rationale: The MAPK pathway, including p38, JNK, and ERK, is another critical signaling cascade in inflammation.[7][8][10][26]
Protocol: Western Blot for Phosphorylation of p38, JNK, and ERK
-
Cell Treatment and Lysis: Follow the same procedure as for the NF-κB pathway investigation.
-
Western Blotting:
-
Probe membranes with primary antibodies against phospho-p38, total p38, phospho-JNK, total JNK, phospho-ERK, and total ERK.
-
Use a loading control.
-
Visualize as described above.
-
Expected Outcome: Inhibition of the MAPK pathway would be indicated by a decrease in the phosphorylation of p38, JNK, and/or ERK.
Investigating Cyclooxygenase-2 (COX-2) Activity
Rationale: COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins.[27] Many anti-inflammatory drugs target COX-2.[27]
Protocol: COX-2 Activity Assay
-
Enzyme Source: Use either purified recombinant COX-2 or cell lysates from LPS-stimulated RAW 264.7 cells.
-
Assay: Perform a COX-2 activity assay using a commercial kit.[27][28][29][30] These kits typically measure the peroxidase activity of COX-2 colorimetrically or fluorometrically.[27][28][29][30]
-
Inhibition: Incubate the enzyme with various concentrations of N8,N8-Dimethyl-5,8-quinolinediamine before adding the substrate.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
| Mechanistic Target | Assay | Expected Outcome for an Active Compound |
| NF-κB Pathway | Western Blot | Decreased phosphorylation and degradation of IκBα. |
| MAPK Pathway | Western Blot | Decreased phosphorylation of p38, JNK, and/or ERK. |
| COX-2 Enzyme Activity | COX-2 Activity Assay | Direct inhibition of COX-2 enzyme activity. |
Tier 3: Preliminary In Vivo Validation
Positive results from in vitro studies should be followed by preliminary in vivo validation to assess the compound's efficacy in a whole-organism model.[31][32][33]
LPS-Induced Systemic Inflammation Model in Mice
Rationale: This model mimics the systemic inflammatory response seen in sepsis and is useful for the initial in vivo screening of anti-inflammatory compounds.[34][35]
Protocol:
-
Animal Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Compound Administration: Administer N8,N8-Dimethyl-5,8-quinolinediamine (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group.
-
LPS Challenge: After a pre-treatment period (e.g., 1 hour), inject mice with a sub-lethal dose of LPS.
-
Sample Collection: At a defined time point (e.g., 2-4 hours post-LPS), collect blood via cardiac puncture.
-
Cytokine Analysis: Prepare serum and measure the levels of TNF-α and IL-6 using ELISA.
-
Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
Carrageenan-Induced Paw Edema Model
Rationale: This is a classic model of acute inflammation and is widely used to evaluate the efficacy of anti-inflammatory drugs.[36]
Protocol:
-
Animal Grouping and Compound Administration: Group rats or mice and administer N8,N8-Dimethyl-5,8-quinolinediamine or a vehicle control.
-
Induction of Edema: After 1 hour, inject a 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Interpretation and Future Directions
The data generated from these studies will provide a comprehensive profile of the anti-inflammatory activity of N8,N8-Dimethyl-5,8-quinolinediamine. A dose-dependent reduction in inflammatory markers in vitro and a significant attenuation of inflammation in vivo would warrant further investigation.
Future studies could include:
-
More detailed mechanistic studies to identify the direct molecular targets of the compound.
-
Pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.
-
Evaluation in chronic models of inflammation (e.g., collagen-induced arthritis).
By following these detailed application notes and protocols, researchers can systematically and rigorously evaluate the anti-inflammatory potential of N8,N8-Dimethyl-5,8-quinolinediamine, paving the way for its potential development as a novel therapeutic agent.
References
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Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). PubMed. [Link]
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NF-κB signaling in inflammation. (2012). PubMed. [Link]
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The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. (2010). PubMed Central. [Link]
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Lipopolysaccharide-induced macrophage inflammatory response is regulated by SHIP. (2004). PubMed. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
-
Quinolines: a new hope against inflammation. (2013). PubMed. [Link]
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Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2013). ResearchGate. [Link]
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In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. (2018). PubMed Central. [Link]
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NF-κB. Wikipedia. [Link]
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New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. (2023). Sygnature Discovery. [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. [Link]
-
Lipopolysaccharide-induced inflammation in monocytes/macrophages is blunted by the G-protein inhibitor. (2017). International Journal of Nanomedicine. [Link]
-
Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. (2021). MDPI. [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. (2019). MDPI. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals. (2025). ResearchGate. [Link]
-
Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. (1997). PubMed Central. [Link]
-
Quinoline derivative and their pharmacological & medicinal potential. (2022). Neliti. [Link]
-
Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. (2000). PubMed. [Link]
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NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. (2020). Frontiers in Immunology. [Link]
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(PDF) Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). ResearchGate. [Link]
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Anti-inflammatory effects and molecular mechanisms of 8-prenyl quercetin. (2016). PubMed. [Link]
-
LPS-induced systemic inflammation is suppressed by the PDZ motif peptide of ZO-1via regulation of macrophage M1/M2 polarization. (2024). eLife. [Link]
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Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors. (2025). PubMed. [Link]
-
COX2 Inhibitor Screening Assay Kit. BPS Bioscience. [Link]
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In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. ResearchGate. [Link]
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MAPK Signaling Links Autophagy and Inflammation. Bio-Techne. [Link]
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LPS-induced inflammatory reaction and M1-like properties macrophages. ResearchGate. [Link]
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ELISA Assays | Cytokine & Chemokine Assays. QIAGEN. [Link]
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In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. ResearchGate. [Link]
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The Nuclear Factor NF-κB Pathway in Inflammation. (2011). PubMed Central. [Link]
-
Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. (2025). ResearchGate. [Link]
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MAPK signaling pathway. Cusabio. [Link]
-
Cyclooxygenase (COX) Activity Fluorometric Assay Kit. Elabscience. [Link]
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In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. (2023). MDPI. [Link]
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Cytokine Detection ELISA Kits. Creative Diagnostics. [Link]
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A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media. (2020). PubMed Central. [Link]
-
Detection and Quantification of Cytokines and Other Biomarkers. (2015). PubMed Central. [Link]
Sources
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Troubleshooting & Optimization
Technical Support Center: Synthesis of N8,N8-Dimethyl-5,8-quinolinediamine
Welcome to the technical support center for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and validated protocols. Our goal is to help you navigate the common challenges associated with this synthesis and improve the yield and purity of your final product.
N8,N8-Dimethyl-5,8-quinolinediamine is a key heterocyclic amine used as a building block in various fields, noted for its applications in compounds with antimicrobial and anticancer properties.[1] Achieving a high yield of this compound is critical for downstream applications. This guide synthesizes data from established literature and practical lab experience to provide a comprehensive resource.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this synthesis?
The synthesis often begins with precursors like 5,8-dichloroquinoline or related quinoline derivatives that can be functionalized at the 5 and 8 positions.[1] The choice of starting material can significantly impact the overall synthetic strategy and reaction conditions.
Q2: Why is reductive amination a preferred method for this type of synthesis?
Reductive amination is a versatile and highly effective method for forming C-N bonds.[2] It allows for the controlled, direct conversion of a carbonyl group (or its precursor) and an amine into a more substituted amine, which is central to constructing the desired diamine structure on the quinoline core.[2][3] This method often provides better control and avoids the over-alkylation issues common with direct alkylation using alkyl halides.[2]
Q3: Can I use sodium borohydride (NaBH₄) for the reduction step?
While NaBH₄ can be used, it is a relatively strong reducing agent that can also reduce the initial aldehyde or ketone starting material, leading to lower yields.[2] Milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they selectively reduce the imine intermediate without significantly affecting the carbonyl compound.[2][4]
Q4: Is it necessary to run the reaction under an inert atmosphere?
Yes, for optimal results, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended. Many reagents and intermediates in amine synthesis can be sensitive to oxygen and moisture. An inert atmosphere prevents potential side reactions, such as oxidation, which can lead to impurities and reduced yields.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the synthesis. The following diagram outlines a general troubleshooting workflow.
Sources
Technical Support Center: Synthesis of N8,N8-Dimethyl-5,8-quinolinediamine
Welcome to the dedicated technical support center for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine. This resource is designed for researchers, medicinal chemists, and professionals in drug development who are working with this important scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the common challenges encountered during its synthesis. Our aim is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine, presented in a question-and-answer format to directly tackle your experimental challenges.
Scenario 1: Low or No Yield in the Eschweiler-Clarke N,N-dimethylation of 5,8-quinolinediamine
Question: I am attempting the N,N-dimethylation of 5,8-quinolinediamine using the Eschweiler-Clarke reaction with formic acid and formaldehyde, but I am observing a very low yield of the desired N8,N8-Dimethyl-5,8-quinolinediamine. What are the likely causes and how can I improve the outcome?
Answer: Low yields in the Eschweiler-Clarke reaction of aminoquinolines are a frequent challenge and can often be traced back to several key factors. Let's break down the potential causes and their solutions:
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is refluxed at a temperature of 100-110 °C for a sufficient duration, typically 8-12 hours. Monitor the reaction progress diligently using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending the reflux period.[1]
-
Reagent Stoichiometry: An insufficient amount of the methylating agents can lead to incomplete conversion. Use a significant excess of both formic acid (5.0-10.0 equivalents) and aqueous formaldehyde (37%, 5.0-10.0 equivalents) to drive the reaction to completion.[1]
-
-
-
Suboptimal Work-up and Extraction: The product may be lost during the work-up and extraction phases.
-
Troubleshooting:
-
Basification: The basification step with a concentrated sodium hydroxide solution is highly exothermic and must be performed carefully in an ice bath to prevent degradation of the product. The pH should be adjusted to be greater than 10 to ensure the free amine is generated for extraction.[1]
-
Thorough Extraction: The aqueous layer must be extracted multiple times with a suitable organic solvent, such as dichloromethane, to ensure complete recovery of the product. Combine the organic layers and wash with brine to remove any remaining aqueous phase.[1]
-
-
-
Side Reactions: The formation of byproducts can consume the starting material and reduce the yield of the desired product.
-
Troubleshooting:
-
Purity of Starting Materials: Ensure that the 5,8-quinolinediamine starting material is of high purity. Impurities can lead to unwanted side reactions.
-
Controlled Stoichiometry: While an excess of reagents is necessary, grossly disproportionate amounts can sometimes promote side reactions. Maintain a controlled excess as recommended.[1]
-
-
Scenario 2: Difficulties in the Purification of N8,N8-Dimethyl-5,8-quinolinediamine
Question: After the synthesis and work-up, I am struggling to purify the crude N8,N8-Dimethyl-5,8-quinolinediamine. What are the most effective purification strategies?
Answer: The purification of N,N-dimethylated aminoquinolines can be challenging due to the presence of starting material, mono-methylated intermediates, and other byproducts. Here are some recommended purification strategies:
-
Flash Column Chromatography: This is the most common and effective method for purifying N8,N8-Dimethyl-5,8-quinolinediamine.
-
Stationary Phase: Silica gel is the standard stationary phase.
-
Eluent System: A gradient of ethyl acetate in hexanes is a good starting point for the eluent system. The polarity of the eluent can be gradually increased to effectively separate the desired product from less polar impurities and more polar starting materials or byproducts.[1]
-
TLC Monitoring: Before running the column, it is crucial to determine the optimal eluent system using TLC to ensure good separation between the product and impurities.
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step to obtain highly pure material.
-
Solvent Selection: The choice of solvent is critical. A solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvent systems for aminoquinolines include ethanol, methanol, or mixtures of ethyl acetate and hexanes.
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions regarding the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine.
Q1: What are the primary synthetic routes to N8,N8-Dimethyl-5,8-quinolinediamine?
A1: There are several synthetic strategies to prepare N8,N8-Dimethyl-5,8-quinolinediamine. The choice of route often depends on the availability of starting materials and the desired scale of the synthesis. Two common approaches are:
-
N,N-dimethylation of 5,8-quinolinediamine: This is a direct approach where the primary amino groups of 5,8-quinolinediamine are methylated. The Eschweiler-Clarke reaction is a classic and effective method for this transformation, utilizing formic acid and formaldehyde.[1]
-
Multi-step synthesis from a substituted quinoline: This approach involves building the quinoline core with the desired substituents in place or introducing them sequentially. For instance, a synthesis could start from 5-nitro-8-aminoquinoline, where the nitro group is reduced to an amine, followed by N,N-dimethylation of the 8-amino group.
Q2: Are there more modern synthetic methods available for the N-alkylation step?
A2: Yes, modern synthetic chemistry offers several alternatives to classical methods like the Eschweiler-Clarke reaction. One powerful technique is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds between an aryl halide (or triflate) and an amine. In the context of N8,N8-Dimethyl-5,8-quinolinediamine synthesis, one could envision a route starting with 8-chloro-5-aminoquinoline and coupling it with dimethylamine using a suitable palladium catalyst and ligand system. The key advantages of this method include milder reaction conditions and often higher yields.
Q3: What are the key safety considerations when synthesizing N8,N8-Dimethyl-5,8-quinolinediamine?
A3: As with any chemical synthesis, safety is paramount. Key considerations include:
-
Handling of Reagents:
-
Formaldehyde: Is a known carcinogen and should be handled in a well-ventilated fume hood.
-
Formic Acid: Is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Concentrated Bases (e.g., NaOH): Are highly corrosive and the basification step can be exothermic, requiring careful, slow addition and cooling.[1]
-
-
Reaction Conditions:
-
Reflux: Ensure that the reflux apparatus is set up correctly to prevent the escape of volatile and potentially harmful reagents.
-
-
General Laboratory Practice: Always wear appropriate PPE, including a lab coat, safety glasses, and gloves. Work in a well-ventilated area, preferably a fume hood.
Experimental Protocols
Protocol 1: N,N-dimethylation of 5,8-quinolinediamine via Eschweiler-Clarke Reaction
This protocol provides a detailed procedure for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine from 5,8-quinolinediamine.
Materials and Reagents:
-
5,8-quinolinediamine
-
Formic acid (HCOOH)
-
Aqueous formaldehyde (37%)
-
Concentrated sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for eluent
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 5,8-quinolinediamine (1.0 eq) in formic acid (5.0-10.0 eq).
-
Addition of Formaldehyde: To this solution, add aqueous formaldehyde (37%, 5.0-10.0 eq) dropwise.
-
Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution in an ice bath until the pH is greater than 10.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.[1]
-
-
Purification: Purify the crude N8,N8-Dimethyl-5,8-quinolinediamine by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.[1]
Data Presentation
| Parameter | Condition | Rationale |
| Reaction | Eschweiler-Clarke | A reliable method for exhaustive methylation of primary amines, minimizing over-methylation to quaternary ammonium salts.[1] |
| Methylating Agents | Formic Acid & Formaldehyde | Readily available and effective reagents for the reductive amination process.[1] |
| Temperature | 100-110 °C (Reflux) | Sufficient thermal energy to drive the reaction to completion in a reasonable timeframe.[1] |
| Reaction Time | 8-12 hours | Typical duration to achieve high conversion, should be monitored by TLC.[1] |
| Purification | Flash Column Chromatography | Effective for separating the desired product from starting materials and byproducts.[1] |
Visualizations
Experimental Workflow: Eschweiler-Clarke Synthesis
Caption: A generalized workflow for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine.
References
- BenchChem. (2025). Synthesis of Novel Primaquine Analogues for Improved Efficacy: Application Notes and Protocols.
- BenchChem. (2025). Application Notes and Protocols: N,N-Dimethylation of 7-Aminoquinoline.
Sources
Technical Support Center: Purification of N8,N8-Dimethyl-5,8-quinolinediamine
Welcome to the technical support center for the purification of N8,N8-Dimethyl-5,8-quinolinediamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. As a substituted quinoline, N8,N8-Dimethyl-5,8-quinolinediamine presents unique purification challenges due to the basicity of its nitrogen atoms. This guide will equip you with the knowledge to anticipate and overcome these challenges.
I. Understanding the Molecule: Key Physicochemical Properties
A solid understanding of the physicochemical properties of N8,N8-Dimethyl-5,8-quinolinediamine is the foundation of a successful purification strategy.
| Property | Value/Description | Implications for Purification |
| Appearance | Typically a crystalline solid.[1] | The ability to form a crystalline solid is advantageous for purification by recrystallization. |
| Melting Point | Approximately 150–160 °C (can vary with purity).[1] | A sharp melting point close to the literature value is a good indicator of purity. |
| Solubility | Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol; poorly soluble in water.[1] | This solubility profile is key to selecting appropriate solvents for both recrystallization and chromatography. |
| Stability | Generally stable, but may decompose at extreme pH or temperature. Sensitive to oxidation.[1] | Purification should be carried out under mild conditions, and prolonged exposure to air should be minimized. |
| Basicity | The presence of amino groups and the quinoline nitrogen makes the molecule basic. | This is a critical factor for chromatography, as the basic nitrogens can interact strongly with acidic stationary phases like silica gel. |
II. Troubleshooting Common Purification Issues
This section addresses specific problems you may encounter during the purification of N8,N8-Dimethyl-5,8-quinolinediamine in a question-and-answer format.
A. Column Chromatography Problems
Question 1: My compound is streaking badly on the silica gel TLC plate and I'm getting poor separation in my column. What's happening and how do I fix it?
Answer: This is a classic issue when purifying basic compounds like N8,N8-Dimethyl-5,8-quinolinediamine on standard silica gel.[2][3] The root cause is the interaction between the basic nitrogen atoms of your compound and the acidic silanol groups (Si-OH) on the surface of the silica.[2] This strong interaction leads to irreversible adsorption, tailing of spots on a TLC plate, and poor separation in a column.
Here are several effective strategies to counteract this:
-
Incorporate a Basic Modifier in the Eluent: This is the most common and often the most effective solution. Adding a small amount of a volatile base to your mobile phase will "neutralize" the acidic sites on the silica gel, preventing your compound from sticking.
-
Recommended Modifier: Start by adding 0.5-2% triethylamine (NEt₃) to your eluent system.[4] For example, if you are using a 9:1 Hexane:Ethyl Acetate system, modify it to 9:1:0.1 Hexane:Ethyl Acetate:NEt₃.
-
Alternative: A 7N solution of ammonia in methanol can also be used as an additive.
-
-
Switch to a Different Stationary Phase: If a basic modifier doesn't resolve the issue, consider a stationary phase that is less acidic or basic in nature.
-
Alumina (Basic or Neutral): Alumina is an excellent alternative to silica for the purification of basic compounds.
-
Amine-Functionalized Silica: These columns have an aminopropyl-functionalized surface that is less acidic and provides a better environment for the separation of basic amines, often allowing for the use of less polar solvents.[2][3]
-
-
Consider Reverse-Phase Chromatography: If your compound and the impurities have different polarities, reverse-phase chromatography (e.g., with a C18 stationary phase) may provide a good separation. For basic amines, it's often beneficial to use a mobile phase with a high pH to ensure the compound is in its neutral, free-base form, which increases its retention on the nonpolar stationary phase.[3]
Question 2: I've successfully run my column, but my yield is very low. Where did my compound go?
Answer: Low yield after column chromatography of a basic amine is often due to irreversible adsorption onto the silica gel, as discussed in the previous question. Even with a basic modifier, some product loss can occur. Here's a troubleshooting checklist:
-
Did you use a basic modifier? If not, it is highly likely your compound is still on the column. You can try to "strip" the column with a very polar solvent system containing a higher concentration of a basic modifier (e.g., 90:10:2 Dichloromethane:Methanol:Triethylamine) to recover your compound, though the purity may be compromised.
-
Is your compound stable to silica gel? Some sensitive compounds can degrade on silica. To test this, dissolve a small amount of your crude product in your chosen eluent, add a small amount of silica gel, and stir for a few hours. Monitor the mixture by TLC to see if any new spots appear, which would indicate degradation.
-
Did you properly deactivate your silica gel? When using a basic modifier, it's good practice to flush the packed column with the modified eluent before loading your sample.[4] This ensures the entire stationary phase is neutralized.
B. Recrystallization Problems
Question 3: My compound "oils out" instead of forming crystals during recrystallization. What should I do?
Answer: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens if the solution is too concentrated or if the melting point of the compound is lower than the temperature of the solution when it becomes saturated.[5]
Here are some solutions:
-
Add More Solvent: The simplest solution is often to add a small amount of hot solvent to the oiled-out mixture to redissolve everything, and then allow it to cool more slowly.[5]
-
Cool More Slowly: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool to room temperature undisturbed before moving it to an ice bath. Insulating the flask can help slow the cooling process.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]
-
Add a Seed Crystal: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.[5]
Question 4: My recrystallized product is still colored, even though I expected a colorless or pale yellow solid. How can I remove the color?
Answer: A persistent color, especially a darkening over time, often indicates the presence of oxidized impurities. Aromatic amines are particularly susceptible to air oxidation.
-
Use a Reducing Agent: In a procedure for a similar aromatic diamine, the addition of a small amount of a reducing agent like sodium hydrosulfite to the hot solution before cooling was effective in decolorizing it.[6]
-
Perform the Recrystallization Under an Inert Atmosphere: If your compound is highly sensitive to oxidation, performing the recrystallization under a nitrogen or argon atmosphere can prevent the formation of colored impurities.
-
Activated Charcoal: Adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. However, be aware that charcoal can also adsorb your product, leading to a lower yield. Use it sparingly and perform a hot filtration to remove the charcoal before cooling.
III. Recommended Purification Protocols
The following protocols are excellent starting points for the purification of N8,N8-Dimethyl-5,8-quinolinediamine. Optimization may be necessary depending on the specific impurities present in your crude material.
A. Protocol 1: Flash Column Chromatography on Deactivated Silica Gel
This protocol is designed to mitigate the issues of streaking and product loss associated with purifying basic amines on silica gel.
1. TLC Analysis and Eluent Selection: a. Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate). b. Spot the solution on a silica gel TLC plate. c. Develop the plate in a series of solvent systems to find one that gives your product an Rf value of approximately 0.2-0.3. Good starting points for eluent systems include mixtures of a nonpolar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or dichloromethane), with the addition of a basic modifier. d. Crucially, add 0.5-2% triethylamine to your chosen eluent system.
2. Column Preparation: a. Pack a flash chromatography column with silica gel using your chosen eluent system (containing triethylamine). b. Flush the packed column with at least one column volume of the eluent to ensure the silica is fully deactivated.[4]
3. Sample Loading: a. Dissolve your crude product in a minimal amount of the eluent. b. Alternatively, for less soluble compounds, you can perform a "dry loading" by adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of your packed column.
4. Elution and Fraction Collection: a. Elute the column with your chosen eluent system. b. Collect fractions and monitor them by TLC to identify those containing your pure product.
5. Product Isolation: a. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Workflow for Column Chromatography Troubleshooting
Caption: Troubleshooting workflow for column chromatography.
B. Protocol 2: Recrystallization from a Mixed Solvent System
Based on protocols for similar aromatic diamines, an ethanol/water system is a promising choice for recrystallization.[6]
1. Solvent Selection: a. Place a small amount of your crude product in a test tube. b. Add a small amount of ethanol and gently heat to see if the solid dissolves. If it is very soluble in hot ethanol, this solvent alone may work. c. If it is too soluble in ethanol even at room temperature, an ethanol/water mixture will likely be effective.
2. Dissolution: a. Place your crude product in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to just dissolve the solid. c. If the solution is colored due to oxidation, add a very small amount of sodium hydrosulfite to decolorize it.[6]
3. Hot Filtration (if necessary): a. If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
4. Crystallization: a. To the hot ethanolic solution, add water dropwise until the solution just begins to turn cloudy. This indicates that the saturation point has been reached. b. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. c. Cover the flask and allow it to cool slowly to room temperature. d. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Drying: a. Collect the crystals by vacuum filtration. b. Wash the crystals with a small amount of cold ethanol/water mixture. c. Dry the crystals under vacuum.
C. Protocol 3: Acid-Base Extraction
This liquid-liquid extraction technique is excellent for separating basic compounds from neutral or acidic impurities.
1. Dissolution: a. Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane.
2. Acidic Extraction: a. Transfer the solution to a separatory funnel. b. Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). c. Shake the funnel vigorously, venting frequently to release any pressure. d. Allow the layers to separate. The protonated N8,N8-Dimethyl-5,8-quinolinediamine will be in the aqueous layer. The organic layer will contain neutral impurities. e. Drain the lower aqueous layer into a clean flask. f. Repeat the extraction of the organic layer with fresh 1 M HCl to ensure complete transfer of the product.
3. Basification and Re-extraction: a. Combine the acidic aqueous extracts. b. Cool the aqueous solution in an ice bath. c. Slowly add a base (e.g., 1 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (check with pH paper). Your product should precipitate or form an oil. d. Add a fresh portion of organic solvent (ethyl acetate or dichloromethane) to the separatory funnel. e. Shake the funnel to extract the free-based product back into the organic layer. f. Separate the organic layer. g. Repeat the extraction of the aqueous layer with fresh organic solvent.
4. Product Isolation: a. Combine the organic extracts. b. Dry the organic solution over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). c. Filter to remove the drying agent. d. Remove the solvent under reduced pressure to yield the purified product.
Logical Flow for Purification Method Selection
Caption: Decision tree for selecting a purification method.
IV. Frequently Asked Questions (FAQs)
-
Q1: What are the likely impurities in my crude N8,N8-Dimethyl-5,8-quinolinediamine?
-
A1: The impurities will depend on the synthetic route. Common syntheses of quinolines can result in isomeric byproducts (e.g., the corresponding 5-amino-N,N-dimethyl-8-quinolinediamine). You may also have unreacted starting materials (e.g., 5,8-dichloroquinoline or a nitro-quinoline precursor) or byproducts from methylation or reduction steps.[1]
-
-
Q2: How can I store my purified N8,N8-Dimethyl-5,8-quinolinediamine?
-
A2: Given its sensitivity to oxidation, it is best stored in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and in a cool, dark place.
-
-
Q3: Can I use acetone for recrystallization?
-
A3: It is generally advisable to avoid reactive solvents like acetone when purifying amines. There are reports of vicinal diamines reacting with acetone to form benzodiazepine rings.[7] While N8,N8-Dimethyl-5,8-quinolinediamine is not a vicinal diamine, it is prudent to select less reactive solvents like ethanol, ethyl acetate, or hydrocarbon/ether mixtures to avoid potential side reactions.
-
-
Q4: My compound is a salt (e.g., hydrochloride). How does this affect purification?
-
A4: If your compound is a salt, it will have very different solubility properties, being more soluble in polar solvents like water or methanol and less soluble in nonpolar organic solvents. You can purify the salt by recrystallization from a suitable polar solvent. Alternatively, you can neutralize the salt to the free base using a mild base (like sodium bicarbonate) and then proceed with the purification protocols described above for the free base.
-
V. References
-
Why Do Amines Adhere To Silica Gel Columns?, Chemistry For Everyone. [Link]
-
Separation of Aromatic Amine Isomers by High-Pressure Liquid Chromatography on Cadmium-Impregnated Silica Gel Columns, Journal of Chromatographic Science. [Link]
-
Purification of hexamethylenediamine by recrystallization from cyclohexane, Google Patents.
-
Recrystallization, University of California, Los Angeles. [Link]
-
Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone, International Union of Crystallography. [Link]
-
Lab Procedure: Recrystallization, ChemTalk. [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography?, Biotage. [Link]
-
How to purify Amine?, MH Chem. [Link]
-
Tips for Flash Column Chromatography, University of Rochester. [Link]
Sources
- 1. Buy N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234) | 1033693-20-7 [evitachem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biotage.com [biotage.com]
- 4. Chromatography [chem.rochester.edu]
- 5. rubingroup.org [rubingroup.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Crystal structures of two unexpected products of vicinal diamines left to crystallize in acetone - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction conditions for N8,N8-Dimethyl-5,8-quinolinediamine synthesis
Welcome to the technical support center for the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine. This guide is designed for researchers, chemists, and drug development professionals. Here, we move beyond simple protocols to provide a deeper understanding of the reaction, offering detailed troubleshooting guides and frequently asked questions to navigate the common challenges encountered during this synthesis. Our goal is to empower you with the scientific rationale behind each step, ensuring a successful and optimized experimental outcome.
Introduction: Navigating the Synthesis
N8,N8-Dimethyl-5,8-quinolinediamine is a valuable building block in medicinal chemistry and materials science. While its synthesis appears straightforward, achieving high yield and purity can be challenging due to the sensitive nature of the diaminoquinoline core, which is prone to oxidation and side reactions.
This guide outlines a reliable two-step synthetic pathway starting from the commercially available 5-amino-8-nitroquinoline. We will cover:
-
Reduction of the nitro group to form the key intermediate, 5,8-diaminoquinoline.
-
Selective N,N-dimethylation of the 8-amino group via the Eschweiler-Clarke reaction.
We will address potential pitfalls at each stage and provide robust solutions based on established chemical principles.
Proposed Synthetic Pathway
The overall strategy involves the initial reduction of a nitro-precursor followed by a selective reductive amination to install the dimethylamino group.
Caption: Overall synthetic workflow.
Part 1: Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Step 1: Reduction of 5-Amino-8-nitroquinoline
Question 1: My reduction reaction is incomplete, and I still see starting material on my TLC plate. What should I do?
Answer: Incomplete reduction is a common issue. Here are several factors to consider and troubleshoot:
-
Cause 1: Insufficient Reducing Agent or Inefficient Agitation. In heterogeneous reactions, such as using iron powder (Fe), vigorous stirring is crucial to ensure maximum surface area contact between the metal and the substrate.
-
Solution: Increase the stirring rate. Ensure your stir bar is adequately sized for the flask. You can also increase the molar excess of the iron powder. A 5-10 fold molar excess is typically recommended.
-
-
Cause 2: Catalyst Deactivation (for catalytic hydrogenation). If you are using a catalyst like Palladium on carbon (Pd/C), trace impurities in your starting material or solvent (e.g., sulfur compounds) can poison the catalyst.
-
Solution: Ensure the purity of your 5-amino-8-nitroquinoline starting material. Use high-purity, degassed solvents. If poisoning is suspected, the catalyst amount may need to be increased, or a pre-treatment of the starting material with activated carbon may be necessary.
-
-
Cause 3: Incorrect pH. For reductions using metals like iron, tin, or zinc, the reaction is typically performed in the presence of an acid (like HCl or acetic acid) or a salt that generates an acidic environment (like ammonium chloride, NH₄Cl). The pH needs to be optimal for the metal to act as an effective reducing agent.
-
Solution: Monitor the pH of the reaction. If using NH₄Cl in an aqueous alcohol solution, ensure enough is present to drive the reaction.
-
Question 2: My final product from the reduction step, 5,8-diaminoquinoline, is a dark, tarry substance. How can I prevent this and purify it?
Answer: Aromatic diamines are highly susceptible to air oxidation, which leads to the formation of intensely colored polymeric impurities.
-
Prevention:
-
Inert Atmosphere: Perform the entire reaction, workup, and purification under an inert atmosphere (Nitrogen or Argon). This is the most critical step to prevent oxidation.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
Antioxidants: During the workup, add a small amount of an antioxidant like sodium hydrosulfite (Na₂S₂O₄) or stannous chloride (SnCl₂) to the aqueous solutions.[1] This will help keep the diamine in its reduced state.
-
-
Purification:
-
Avoid Heat: Minimize exposure to high temperatures. If you need to concentrate the solution, use a rotary evaporator at low temperature.
-
Column Chromatography: Purification by silica gel chromatography is possible but must be done quickly. Deactivate the silica gel with a suitable base (e.g., triethylamine in the eluent) to prevent streaking and decomposition on the column. Run the column under a positive pressure of inert gas.
-
Recrystallization/Salt Formation: A more robust method is to convert the crude diamine into its dihydrochloride salt by treating it with concentrated HCl.[1] The salt is typically more stable, less prone to oxidation, and can be purified by recrystallization. The free diamine can then be regenerated just before the next step by basifying an aqueous solution of the salt and extracting the product.
-
Step 2: N,N-Dimethylation (Eschweiler-Clarke Reaction)
Question 3: The Eschweiler-Clarke reaction resulted in a mixture of mono-methylated and di-methylated products. How can I drive the reaction to completion?
Answer: The Eschweiler-Clarke reaction is designed for exhaustive methylation. Formation of the mono-methylated product suggests suboptimal conditions.
-
Cause 1: Insufficient Reagents. The reaction requires an excess of both formaldehyde and formic acid to ensure complete dimethylation.[2]
-
Solution: Ensure you are using a sufficient excess of both reagents. A common protocol uses 5-10 equivalents of both formic acid and formaldehyde relative to the amine.[3]
-
-
Cause 2: Insufficient Reaction Time or Temperature. The reaction typically requires heating to drive it to completion.
Question 4: My final product is contaminated with a formamide byproduct. Why did this happen and how can I avoid it?
Answer: N-formylation can occur if the reduction of the intermediate iminium ion is not efficient. This can happen if there is not enough formic acid (which acts as the hydride donor) or if the temperature is too high for an extended period without sufficient hydride source.
-
Solution:
-
Reagent Stoichiometry: Double-check that you are using a significant excess of formic acid. Formic acid is not just a catalyst; it is consumed as the reducing agent.[5]
-
Order of Addition: Add the amine to the formic acid/formaldehyde mixture.
-
Temperature Control: While heat is required, excessive temperatures (>120 °C) might favor side reactions. Maintain a controlled reflux.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Eschweiler-Clarke reaction, and why does it stop at the tertiary amine?
A1: The reaction proceeds in two main stages for a primary amine:
-
Imine Formation: The primary amine attacks formaldehyde to form a hemiaminal, which then dehydrates to an iminium ion.
-
Reductive Methylation: Formic acid acts as a hydride (H⁻) donor, transferring a hydride to the iminium ion, reducing it to a secondary amine and releasing CO₂.[2]
This process repeats with the newly formed secondary amine to yield the tertiary amine. The reaction stops at the tertiary amine because it can no longer form a neutral imine or a stable iminium ion with formaldehyde, thus preventing the formation of a quaternary ammonium salt.[2]
Caption: Simplified mechanism of the Eschweiler-Clarke reaction.
Q2: Are there alternative, "greener" methods for the N,N-dimethylation step?
A2: Yes, several alternatives to the Eschweiler-Clarke reaction exist. Transition-metal-catalyzed methylation is an efficient and cost-effective method.[6] For example, using ruthenium on carbon (Ru/C) as a heterogeneous catalyst with formaldehyde as the C1 source is a viable option.[6] Another green methylating agent is dimethyl carbonate (DMC), which is inexpensive and has low toxicity.[7][8] However, these methods may require specialized equipment like a high-pressure autoclave and require more optimization for a specific substrate compared to the robust and well-established Eschweiler-Clarke reaction.
Q3: Is a Buchwald-Hartwig amination a viable alternative route for this synthesis?
A3: A Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and could theoretically be used.[9][10] For instance, one could couple 5-amino-8-bromoquinoline with dimethylamine. However, this approach has its own challenges:
-
Ligand and Catalyst Screening: Finding the optimal palladium precursor, phosphine ligand, and base combination for this specific substrate would require significant optimization.[9]
-
Cost: Palladium catalysts and specialized ligands can be expensive.
-
Metal Contamination: The final product would require rigorous purification to remove trace palladium, which is critical for pharmaceutical applications.
For these reasons, the reduction/reductive amination sequence described is often more practical and scalable for this particular target molecule.
Q4: What safety precautions should I take during this synthesis?
A4:
-
Exothermic Reactions: The neutralization of the reaction mixture after both the reduction (if using acid) and the Eschweiler-Clarke reaction (basifying excess formic acid) is highly exothermic. Always perform this step in an ice bath with slow, portion-wise addition of the base.
-
Pressure Build-up: The Eschweiler-Clarke reaction releases carbon dioxide (CO₂) gas.[2] Ensure the reaction is performed in a vessel that is either open to the atmosphere (via a condenser) or properly vented to avoid pressure build-up.
-
Reagent Toxicity: Formaldehyde is a suspected carcinogen and should be handled in a well-ventilated fume hood. Aromatic amines and nitro compounds are often toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
Part 3: Protocols & Data
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,8-Diaminoquinoline (Intermediate)
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 5-amino-8-nitroquinoline (1.0 eq).
-
Reagents: Add ethanol and water (e.g., a 4:1 mixture). To this suspension, add ammonium chloride (NH₄Cl, 1.0 eq) followed by iron powder (Fe, 5.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring. The reaction progress can be monitored by TLC, observing the disappearance of the starting material (typically 2-4 hours).
-
Workup: Once the reaction is complete, cool the mixture and filter it hot through a pad of Celite® to remove the iron salts. Wash the Celite pad thoroughly with hot ethanol.
-
Isolation: Combine the filtrates and add a small amount of sodium hydrosulfite. Concentrate the solution under reduced pressure.
-
Purification: The crude product should be taken to the next step immediately. If storage is necessary or a purer intermediate is required, dissolve the crude material in dilute HCl, treat with activated charcoal, filter, and then precipitate the dihydrochloride salt by adding concentrated HCl and cooling in an ice bath. The free base can be liberated before the next step.
Protocol 2: Synthesis of N8,N8-Dimethyl-5,8-quinolinediamine (Final Product) via Eschweiler-Clarke Reaction [3]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, place the crude or purified 5,8-diaminoquinoline (1.0 eq).
-
Reagents: Add formic acid (98-100%, 10.0 eq). To this solution, add aqueous formaldehyde (37 wt. % in H₂O, 10.0 eq) dropwise while stirring.
-
Reaction: Heat the reaction mixture to reflux (approx. 100-110 °C) and maintain for 8-12 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material and mono-methylated intermediate.
-
Workup: Cool the reaction mixture to room temperature in an ice bath. Carefully and slowly basify the solution with aqueous sodium hydroxide (e.g., 6M NaOH) until the pH is >10. This is highly exothermic.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (often with 1% triethylamine added to the eluent to prevent streaking).
Data Summary Table
| Parameter | Step 1: Reduction | Step 2: N,N-Dimethylation |
| Key Reagents | Fe powder, NH₄Cl | Formic Acid, Formaldehyde |
| Solvent | Ethanol/Water | None (reagents act as solvent) |
| Stoichiometry | Fe (5-10 eq), NH₄Cl (1-2 eq) | HCOOH (5-10 eq), HCHO (5-10 eq) |
| Temperature | Reflux (~85 °C) | Reflux (~105 °C) |
| Typical Time | 2-4 hours | 8-18 hours |
| Workup pH | N/A (Filtration) | >10 (Basic) |
| Common Impurities | Unreacted nitro-compound, oxidized byproducts | Mono-methylated amine, formamide |
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Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Dimethylation and N-Functionalization of Amines Using Ru Nanoparticle Catalysts and Formaldehyde or Functional Aldehydes as the Carbon Source - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. asianpubs.org [asianpubs.org]
- 9. ias.ac.in [ias.ac.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
identifying and minimizing side reactions in N8,N8-Dimethyl-5,8-quinolinediamine synthesis
An essential precursor in pharmaceutical research, particularly in the development of antimalarial agents, N8,N8-Dimethyl-5,8-quinolinediamine is a molecule whose synthesis requires careful control to achieve high purity and yield. This technical support center provides researchers, scientists, and drug development professionals with a detailed guide to identifying and minimizing common side reactions encountered during its synthesis. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting advice and optimized protocols in a direct question-and-answer format.
Technical Support & Troubleshooting Guide
This guide is structured to address specific challenges you may encounter during the synthesis of N8,N8-Dimethyl-5,8-quinolinediamine, focusing on the most common synthetic strategies.
FAQ 1: Low Yield and Product Purity Issues
Question: I am attempting the synthesis starting from an 8-aminoquinoline precursor via direct methylation, but I'm observing a complex mixture of products and a low yield of the desired N8,N8-Dimethyl-5,8-quinolinediamine. What are the likely side reactions?
Answer: Low yield and product complexity in direct alkylation of 8-aminoquinolines are common challenges. The primary culprits are typically over-alkylation and competing reactions at other nucleophilic sites.
-
Over-Alkylation: The nitrogen of the primary or secondary amine is highly nucleophilic. After the first methylation, the resulting secondary amine (N8-methyl) can be further methylated to the desired tertiary amine (N8,N8-dimethyl). However, this tertiary amine can undergo a subsequent alkylation to form a quaternary ammonium salt, which is a common byproduct that consumes your starting material and complicates purification. This is a well-known issue in direct amine alkylations.[1]
-
Competing N-Alkylation: The quinoline ring itself contains a nitrogen atom (at position 1) which can also be alkylated, leading to undesired quinolinium salt byproducts.
-
Solvent and Base Effects: The choice of solvent and base is critical. An inappropriate base may not be strong enough to deprotonate the amine effectively, leading to incomplete reactions, or it may promote side reactions. The solvent must effectively dissolve the reagents while being compatible with the reaction conditions.[2]
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the stoichiometry of the methylating agent (e.g., methyl iodide or dimethyl sulfate). Using a slight excess may be necessary, but a large excess will significantly promote over-alkylation. Consider a step-wise addition of the alkylating agent.
-
Choice of Methylating Agent: Dimethyl carbonate is a greener and often more selective methylating agent compared to traditional alkyl halides, although it may require higher temperatures.
-
Optimize Base and Temperature: Use a non-nucleophilic base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) to deprotonate the amine.[3] Perform the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize the formation of byproducts. A temperature screening is advisable.[2]
FAQ 2: Challenges in Palladium-Catalyzed Amination
Question: I am using a Buchwald-Hartwig amination to couple dimethylamine with 8-bromo-5-nitroquinoline (followed by reduction), but I am experiencing very low conversion. What are the most critical parameters to investigate?
Answer: The Buchwald-Hartwig amination is a powerful tool for N-arylation but is highly sensitive to several parameters.[4] Low conversion is a frequent obstacle that can often be traced back to the catalyst system or reaction environment.
-
Catalyst and Ligand Integrity: The palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand (e.g., BINAP, t-Bu₃P) are the heart of the reaction.[3][4] Both are susceptible to deactivation by oxygen. The ligand can also be sensitive to moisture. The purity of the catalyst is paramount.[2]
-
Inert Atmosphere: The catalytic cycle involves Pd(0) species, which are readily oxidized by atmospheric oxygen, rendering the catalyst inactive. Maintaining a strictly inert atmosphere (Argon or Nitrogen) is non-negotiable.[2]
-
Solvent and Base Choice: The solvent must be anhydrous, as water can interfere with the catalyst and the base. The choice of base (e.g., NaOtBu, K₃PO₄) is crucial for the deprotonation of the amine and regeneration of the catalyst.
-
Substrate Inhibition: In some cases, the 8-aminoquinoline product itself can chelate strongly to the palladium catalyst, leading to product inhibition and limiting the catalyst's effectiveness for further cycles.[4]
Caption: Selective vs. non-selective reduction pathways.
Recommendations:
-
Switch your reducing agent from NaBH₄ to NaBH(OAc)₃. It is generally safer and more effective than NaBH₃CN.
-
Incorporate a mild acid, such as acetic acid, to catalyze imine formation and ensure the presence of the iminium ion for reduction.
-
Monitor the reaction closely by TLC or LC-MS to track the disappearance of the starting material and the formation of the product and byproduct.
Protocols and Data
Protocol: Optimized Buchwald-Hartwig Amination
This protocol is a general guideline for the N-arylation of an 8-haloquinoline with dimethylamine.
-
Reaction Setup: To an oven-dried Schlenk flask, add the 8-bromoquinoline substrate (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like Xantphos (0.04 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon three times.
-
Reagent Addition: Add sodium tert-butoxide (1.4 eq). Add anhydrous toluene via syringe.
-
Nucleophile Addition: Add a solution of dimethylamine (2.0 M in THF, 1.5 eq) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
Work-up: After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. [2]
Table 1: Influence of Reaction Parameters on Synthesis
| Parameter | Condition A | Condition B | Expected Outcome & Rationale |
| Reaction | Direct Methylation | Buchwald-Hartwig | Direct Methylation: Prone to over-alkylation. Requires careful control of stoichiometry. Buchwald-Hartwig: Better control and scope but sensitive to air and moisture. [4] |
| Reducing Agent | NaBH₄ | NaBH(OAc)₃ (STAB) | NaBH₄: Non-selective, can reduce starting carbonyls. [5]STAB: Chemoselective for the iminium ion, minimizing byproduct formation in reductive aminations. [1] |
| Temperature | 110 °C | 80 °C | Lowering temperature can decrease the rate of side reactions and prevent catalyst decomposition, often improving selectivity and overall yield at the cost of longer reaction times. [2] |
| Ligand | (none) | t-Bu₃P | In Pd-catalyzed reactions, bulky, electron-rich phosphine ligands like t-Bu₃P can accelerate the desired transformation while suppressing side reactions like diamination. [3] |
References
-
ResearchGate. Strategies for the synthesis of 8‐aminoquinoline derivatives. [Link]
-
Csomos, A. et al. (2022). Synthesis of 8-aminoquinoline chelating moieties for chemosensor molecules. Arkivoc. [Link]
-
Ashley, J. A., & Haeberle, J. A. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Microbiology and Molecular Biology Reviews. [Link]
-
Semantic Scholar. Pharmacology of 8-aminoquinolines. [Link]
-
ResearchGate. Reductive Amination of Quinoline N-Oxide with Aminopyridines and Their N-Tozyl Derivatives. [Link]
-
GSK. Reductive Amination. [Link]
-
Organic Chemistry Portal. Synthesis of quinolines. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. Journal of Experimental Therapeutics and Oncology. [Link]
-
Wikipedia. Reductive amination. [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]
Sources
overcoming solubility problems of N8,N8-Dimethyl-5,8-quinolinediamine in aqueous solutions
Welcome to the technical support guide for N8,N8-Dimethyl-5,8-quinolinediamine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the inherent challenges associated with the poor aqueous solubility of this compound. Our goal is to provide you with the foundational knowledge and practical methodologies required to successfully formulate N8,N8-Dimethyl-5,8-quinolinediamine for your experimental needs.
Introduction to N8,N8-Dimethyl-5,8-quinolinediamine
N8,N8-Dimethyl-5,8-quinolinediamine is a heterocyclic amine belonging to the quinoline class of compounds.[1] While it is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, it exhibits poor solubility in aqueous solutions, a common challenge for many promising chemical entities in drug discovery.[1][2] This guide provides a systematic approach to troubleshooting and resolving these solubility issues.
Troubleshooting Guide: Practical Solutions for Common Solubility Problems
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Q1: I dissolved my compound in an organic solvent and diluted it into my aqueous buffer, but it immediately precipitated. What's happening and how do I fix it?
This is a classic sign of a compound "crashing out" of solution. It occurs when the concentration of the organic co-solvent is not high enough in the final aqueous medium to maintain solubility. The compound is forced into the aqueous environment where it is poorly soluble, causing it to precipitate.[2]
Causality: The quinoline structure of N8,N8-Dimethyl-5,8-quinolinediamine is largely hydrophobic. While a high concentration of an organic solvent like DMSO can solvate the molecule, upon significant aqueous dilution, water becomes the predominant solvent. Water molecules cannot effectively solvate the hydrophobic compound, leading to its aggregation and precipitation.
Solution Workflow:
-
pH Adjustment (Preferred First Step): The compound has two basic amine groups, making its solubility highly dependent on pH.[1] By lowering the pH, you can protonate these nitrogen atoms, forming cationic salts that are significantly more water-soluble.[3][4][5]
-
Co-Solvent System Optimization: If pH adjustment alone is insufficient or undesirable for your experimental system, you can use a co-solvent system. This involves finding a concentration of a water-miscible organic solvent that keeps the compound soluble in the final aqueous solution without compromising your experiment.[2][6]
-
Employ Cyclodextrins: For experiments sensitive to pH changes or organic solvents, cyclodextrins offer an excellent alternative. These molecules encapsulate the hydrophobic compound, presenting a hydrophilic exterior to the aqueous solvent.[7][][9]
Below is a decision-making workflow to guide your troubleshooting process.
Caption: Troubleshooting workflow for compound precipitation.
Q2: How do I perform a pH adjustment to solubilize N8,N8-Dimethyl-5,8-quinolinediamine?
Mechanism: The amine functional groups on the molecule are weak bases. In an acidic environment (pH < pKa), they accept protons (H+) to form positively charged ammonium ions. This ionization dramatically increases the molecule's polarity and its ability to interact favorably with polar water molecules, thereby increasing solubility.[3][10]
Caption: pH-dependent equilibrium of amine solubility.
Experimental Protocol: pH Solubility Screen
-
Preparation: Prepare a series of aqueous buffers with varying pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4). Acetate or phosphate buffers are common choices.
-
Addition of Compound: Add a pre-weighed amount of solid N8,N8-Dimethyl-5,8-quinolinediamine to a fixed volume of each buffer to create a slurry (a concentration well above the expected solubility).
-
Equilibration: Tightly seal the vials. Agitate them at a constant temperature (e.g., 25°C or 37°C) for 24 hours to ensure equilibrium is reached. This is a standard practice known as the shake-flask method.[11]
-
Separation: After equilibration, allow the samples to sit undisturbed for a short period to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., >10,000 x g) for 15-20 minutes.
-
Sampling & Analysis: Carefully collect a supernatant sample from each vial, ensuring no solid particles are transferred. Filter the supernatant through a 0.22 µm syringe filter if necessary.
-
Quantification: Dilute the supernatant in a suitable solvent and quantify the concentration of the dissolved compound using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS.
-
Determination: The measured concentration in the saturated supernatant is the solubility at that specific pH. Plot solubility versus pH to identify the optimal pH range for your experiments.
Q3: Which co-solvents are effective and how much should I use?
Mechanism: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[6][12] This "polarity reduction" makes the aqueous environment more hospitable to hydrophobic molecules like N8,N8-Dimethyl-5,8-quinolinediamine, increasing its solubility.
Commonly Used Biocompatible Co-solvents:
| Co-Solvent | Typical Starting Concentration | Key Considerations |
| Ethanol | 1-10% (v/v) | Generally well-tolerated in many cell-based assays at low concentrations. |
| Propylene Glycol (PG) | 1-20% (v/v) | A common vehicle for in vivo and in vitro formulations. |
| Polyethylene Glycol 400 (PEG 400) | 5-30% (v/v) | Higher viscosity; very effective at increasing solubility.[13] |
| Dimethyl Sulfoxide (DMSO) | < 1% (v/v) | Highly effective, but can have significant biological effects. Use the lowest possible concentration, typically well below 0.5%. |
Experimental Protocol: Co-solvent Screen
-
Stock Solution: Prepare a high-concentration stock solution of your compound in 100% of the chosen co-solvent (e.g., 10 mg/mL in Ethanol).
-
Serial Dilution: Create a series of aqueous buffers containing different percentages of the co-solvent (e.g., 0%, 1%, 2%, 5%, 10%, 20% Ethanol in PBS).
-
Spiking: Add a small, fixed volume of the stock solution to each of the co-solvent/buffer mixtures. For example, add 10 µL of the 10 mg/mL stock to 990 µL of each buffer to achieve a final compound concentration of 100 µg/mL.
-
Observation: Vortex each sample and visually inspect for precipitation immediately and after a set incubation period (e.g., 2 hours) at the desired experimental temperature.
-
Selection: The lowest concentration of co-solvent that maintains a clear solution is your optimal choice.
Trustworthiness Check: Always run a vehicle control (buffer + co-solvent, no compound) in your biological assay to ensure the chosen co-solvent concentration does not affect the experimental outcome.
Q4: My experiment is sensitive to both pH and organic solvents. What is my best option?
Solution: Cyclodextrin-Mediated Solubilization
Mechanism: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[7][14] The poorly soluble N8,N8-Dimethyl-5,8-quinolinediamine (the "guest") can partition into the hydrophobic core of the cyclodextrin (the "host"), forming a water-soluble inclusion complex.[9][14][15] This complex effectively masks the hydrophobic nature of the compound from the bulk aqueous solvent.[]
Caption: Mechanism of cyclodextrin inclusion complexation.
Protocol: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with high aqueous solubility and low toxicity.[9]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to make a concentrated solution (e.g., 10-40% w/v). Gentle warming may be required.
-
Add Compound: Add an excess amount of solid N8,N8-Dimethyl-5,8-quinolinediamine to the HP-β-CD solution.
-
Complexation: Mix the suspension vigorously (vortexing or sonicating) and then agitate at room temperature for 24-48 hours.
-
Clarification: Centrifuge the mixture at high speed to pellet the undissolved compound.
-
Filtration: Carefully collect the supernatant and filter it through a 0.22 µm sterile filter to remove any remaining particulates and create a clear, stock solution of the complex.
-
Quantification: Determine the precise concentration of the solubilized compound in your final filtered stock solution using HPLC or another suitable analytical method.
Frequently Asked Questions (FAQs)
Q: What are the basic chemical properties of N8,N8-Dimethyl-5,8-quinolinediamine?
-
Molecular Formula: C₁₁H₁₃N₃[16]
-
Molecular Weight: 187.24 g/mol [16]
-
Appearance: Typically a crystalline solid.[1]
-
Solubility Profile: Poorly soluble in water; soluble in organic solvents like DMSO and ethanol.[1]
-
Chemical Class: It is a quinoline derivative containing a primary aromatic amine at position 5 and a tertiary amine at position 8.[1]
Q: What are the pKa values for this compound? The specific, experimentally determined pKa values for N8,N8-Dimethyl-5,8-quinolinediamine are not readily available in public literature. However, we can make educated estimates based on its structure:
-
The tertiary amine at position 8 is expected to be the most basic, with an estimated pKa likely in the range of 9.5-11.0, similar to other simple alkyl amines.[17]
-
The primary aromatic amine at position 5 will be significantly less basic due to the delocalization of the nitrogen's lone pair of electrons into the aromatic quinoline ring.[3] Its pKa will be much lower.
-
The quinoline ring nitrogen is sp² hybridized, and its lone pair has more s-character, making it less available for protonation and thus the least basic of the three.[17] For formulation purposes, targeting the protonation of the tertiary amine at position 8 by lowering the pH is the most effective strategy.
Q: What is the best way to prepare a stock solution? The most reliable method is to prepare a high-concentration stock solution in 100% DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. When preparing working solutions, dilute this stock into your final aqueous buffer, ensuring the final DMSO concentration is minimal (<0.5%) and does not cause precipitation. If precipitation occurs, you must employ one of the strategies outlined in the troubleshooting guide.
Q: How do I measure the aqueous solubility of my compound? The gold standard is the shake-flask method , which determines the thermodynamic equilibrium solubility.[11] A detailed protocol is provided in the "pH Adjustment" section of the troubleshooting guide. This method involves adding an excess of the solid compound to the solvent (e.g., water or buffer), agitating until equilibrium is reached (typically 24-72 hours), separating the solid from the liquid phase, and then quantifying the concentration of the compound in the resulting saturated solution.[11][18]
References
- EvitaChem. (n.d.). N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234). EvitaChem.
- Kumar, S., & Singh, A. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
- Chemistry LibreTexts. (2023). Advanced Properties of Amines.
- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
- Crăciunescu, O., et al. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
- Open Oregon Educational Resources. (n.d.). 5.3 Amine Protonation. Introductory Organic Chemistry.
- PubChem. (n.d.). 8,8-dimethyl-5-phenyl-8,9-dihydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione.
- Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
- Qureshi, A., Vyas, J., & Upadhyay, U.M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.
- ResearchGate. (2025). Solubility enhancement of hydrophobic drugs using synergistically interacting cyclodextrins and cosolvent.
- Deepshikha, S., et al. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview.
- Pharma Excipients. (2022). Cosolvent and Complexation Systems.
- BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement.
- Creative Commons. (n.d.). Solubility and pH of amines.
- BOC Sciences. (n.d.). Solubility Analysis.
- SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
- ScienceDirect. (2025). Co-solvent: Significance and symbolism.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
- MDPI. (n.d.). Solubility and Dissolution Enhancement of Dexibuprofen with Hydroxypropylbetacyclodextrin (HPβCD) and Poloxamers (188/407) Inclusion Complexes: Preparation and In Vitro Characterization.
- WuXi AppTec. (2024). 4 Ways Drug Solubility Testing Helps Discovery & Development.
-
Quora. (2022). What is the pH of a tertiary amine?. Retrieved from [Link]
- NIH. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation.
- Study.com. (n.d.). When added to water, soluble amines will....
- ScienceDirect. (n.d.). Cosolvent.
- BLD Pharm. (n.d.). N8,N8-Dimethylquinoline-5,8-diamine.
Sources
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- 17. chem.libretexts.org [chem.libretexts.org]
- 18. pharmajournal.net [pharmajournal.net]
Technical Support Center: Optimizing N8,N8-Dimethyl-5,8-quinolinediamine Concentration for In Vitro Assays
Welcome to the technical support resource for N8,N8-Dimethyl-5,8-quinolinediamine. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on effectively utilizing this compound in your in vitro assays. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and validated experimental protocols to ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is N8,N8-Dimethyl-5,8-quinolinediamine and what are its potential applications in in vitro research?
N8,N8-Dimethyl-5,8-quinolinediamine is a synthetic organic compound belonging to the quinoline derivative family.[1] Structurally, it is part of a class of molecules known as quinoline-5,8-diones and their analogs, which have garnered significant interest in medicinal chemistry.[2] Compounds with this quinoline scaffold have been extensively investigated for a wide range of biological activities, including antiproliferative, anticancer, antimalarial, antiviral, antibacterial, and antifungal properties.[2][3]
Given the known activities of related quinoline derivatives, N8,N8-Dimethyl-5,8-quinolinediamine is a promising candidate for various in vitro assays, such as:
-
Cancer cell viability and cytotoxicity assays: Many quinoline derivatives exhibit potent activity against cancer cell lines, with some showing IC50 values in the low micromolar to nanomolar range.[4][5]
-
Enzyme inhibition assays: Specific quinoline-based molecules have been identified as inhibitors of enzymes like NAD(P)H:quinone oxidoreductase 1 (NQO1) and fibroblast growth factor receptor 3 (FGFR3).[4][5]
-
Antimicrobial screening assays: The quinoline core is a well-established pharmacophore in antimicrobial drug discovery.[3]
Q2: What is a recommended starting concentration range for N8,N8-Dimethyl-5,8-quinolinediamine in a new assay?
For a novel compound like N8,N8-Dimethyl-5,8-quinolinediamine with limited published data, it is crucial to establish its dose-response curve empirically. A broad concentration range is recommended for initial screening experiments. Based on the activity of analogous quinoline derivatives, a sensible starting range would be from low nanomolar to high micromolar.
| Assay Type | Recommended Starting Concentration Range | Rationale |
| Cell-Based Assays (e.g., Cytotoxicity, Proliferation) | 10 nM to 100 µM | This wide range is likely to capture the IC50 (half-maximal inhibitory concentration) of the compound, based on published data for similar quinoline derivatives which show activity from nanomolar to micromolar concentrations.[4] |
| Enzyme Inhibition Assays | 1 nM to 50 µM | Enzymatic assays can be more sensitive, and starting at a lower concentration is advisable to capture potent inhibition. |
| Antimicrobial Assays (MIC determination) | 0.1 µg/mL to 256 µg/mL | Standard range for antimicrobial susceptibility testing. |
It is imperative to perform a dose-response experiment with a sufficient number of data points (e.g., 8-12 concentrations) to accurately determine key parameters like IC50 or EC50.
Q3: How should I prepare and store stock solutions of N8,N8-Dimethyl-5,8-quinolinediamine?
Proper handling and storage are critical for maintaining the integrity of the compound.
-
Solubility: N8,N8-Dimethyl-5,8-quinolinediamine is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol, but has poor solubility in water.[3]
-
Stock Solution Preparation: It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or 20 mM) in 100% DMSO.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. The compound is generally stable under normal laboratory conditions but may be sensitive to extreme pH, temperature, and oxidation.[3]
-
Working Solutions: Prepare fresh working solutions by diluting the stock solution in your cell culture medium or assay buffer immediately before use. It is crucial to ensure that the final concentration of DMSO in the assay is low (typically ≤ 0.5%) to avoid solvent-induced toxicity.
Troubleshooting Guides
Issue 1: No biological effect is observed at any tested concentration.
-
Potential Cause 1: Concentration range is too low.
-
Troubleshooting Step: Perform a wider dose-response experiment, extending to a higher concentration range (e.g., up to 100 µM or higher, solubility permitting).
-
-
Potential Cause 2: Compound insolubility in the assay medium.
-
Troubleshooting Step: Visually inspect the wells of your assay plate under a microscope for any signs of compound precipitation. If precipitation is observed, consider lowering the highest concentration tested or preparing the working solutions in a medium containing a low percentage of serum or a non-ionic detergent (e.g., Tween-20) if compatible with your assay. It is preferable to add the DMSO stock directly to the assay media rather than making an intermediate aqueous dilution, as this can increase the risk of precipitation.
-
-
Potential Cause 3: The chosen cell line or target is not sensitive to the compound's mechanism of action.
-
Troubleshooting Step: Research the biological context of your assay. For example, if you are testing for anticancer activity, choose cell lines where the potential target pathways (e.g., those involving NQO1) are known to be active. Consider testing the compound on a panel of different cell lines.
-
-
Potential Cause 4: Compound degradation.
-
Troubleshooting Step: Ensure the stock solution has been stored correctly and is not expired. If in doubt, prepare a fresh stock solution.
-
Issue 2: High variability between replicate wells.
-
Potential Cause 1: Inconsistent cell seeding.
-
Troubleshooting Step: Ensure a single-cell suspension before seeding and use calibrated pipettes for accurate cell dispensing.
-
-
Potential Cause 2: Edge effects on the microplate.
-
Troubleshooting Step: To mitigate evaporation and temperature gradients, fill the outer wells of the plate with sterile water or PBS and do not use them for experimental data points. Ensure proper humidification in the incubator.
-
-
Potential Cause 3: Compound precipitation at higher concentrations.
-
Troubleshooting Step: As mentioned previously, check for precipitation. Inconsistent precipitation across replicate wells can lead to high variability.
-
-
Potential Cause 4: Pipetting errors during compound dilution and addition.
-
Troubleshooting Step: Use calibrated pipettes and ensure thorough mixing when preparing serial dilutions. Automating liquid handling can significantly reduce this type of variability.
-
Issue 3: Observed cytotoxicity at all concentrations, including the lowest ones.
-
Potential Cause 1: Solvent toxicity.
-
Troubleshooting Step: Always include a vehicle control (cells treated with the same final concentration of DMSO as the highest compound concentration). If the vehicle control shows toxicity, the final DMSO concentration is too high and needs to be reduced.
-
-
Potential Cause 2: The compound is extremely potent.
-
Troubleshooting Step: If the vehicle control is healthy, extend the dose-response curve to much lower concentrations (e.g., into the picomolar range) to determine the actual IC50.
-
-
Potential Cause 3: Contamination of the compound stock or cell culture.
-
Troubleshooting Step: Ensure aseptic technique is used. Check cell cultures for any signs of contamination.
-
Detailed Experimental Protocol: Determining the IC50 of N8,N8-Dimethyl-5,8-quinolinediamine using a CCK-8 Cytotoxicity Assay
This protocol outlines a standard procedure for assessing the cytotoxic effects of N8,N8-Dimethyl-5,8-quinolinediamine on an adherent cancer cell line (e.g., HeLa or A549) using a colorimetric Cell Counting Kit-8 (CCK-8) assay.
Principle:
The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in living cells to produce a yellow-colored formazan dye. The amount of formazan generated is directly proportional to the number of viable cells.
Materials:
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
100% DMSO
-
HeLa cells (or other suitable cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Sterile 96-well flat-bottom cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (capable of measuring absorbance at 450 nm)
Step-by-Step Methodology:
-
Cell Seeding: a. Culture HeLa cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. d. Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate. e. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 20 mM stock solution of N8,N8-Dimethyl-5,8-quinolinediamine in 100% DMSO. b. Perform a serial dilution of the stock solution in complete culture medium to prepare 2X working concentrations of the compound (e.g., 200 µM, 100 µM, 50 µM, etc., down to the nM range). c. Carefully remove the medium from the wells of the 96-well plate containing the cells. d. Add 100 µL of the various 2X compound dilutions to the appropriate wells in triplicate. e. Include the following controls:
- Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (e.g., 0.5% DMSO).
- Untreated Control: Cells treated with fresh complete culture medium only.
- Blank Control: Wells containing medium only (no cells) to measure background absorbance.
-
Incubation: a. Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
CCK-8 Assay and Data Acquisition: a. After the incubation period, add 10 µL of the CCK-8 solution to each well. b. Incubate the plate for 1-4 hours at 37°C, protected from light. c. Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: a. Subtract the average absorbance of the blank control wells from all other wells. b. Normalize the data by setting the average absorbance of the untreated control wells to 100% viability. c. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. d. Plot the percentage of cell viability against the log of the compound concentration. e. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
Visualizing Experimental Workflows
Diagram 1: Workflow for IC50 Determination
Caption: A typical workflow for determining the IC50 value of a compound.
Diagram 2: Troubleshooting Logic for 'No Observed Effect'
Caption: A decision tree for troubleshooting experiments with no observed effect.
References
-
Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. National Institutes of Health. Available at: [Link]
-
Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities. PubMed. Available at: [Link]
-
Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione. PubMed. Available at: [Link]
-
The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. ResearchGate. Available at: [Link]
-
From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry. Available at: [Link]
Sources
- 1. Buy N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234) | 1033693-20-7 [evitachem.com]
- 2. Exploring the Therapeutic Marvels: A Comprehensive Review on the Biological Potential of Quinoline-5,8-Dione - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of novel amino-quinoline-5,8-dione derivatives as NAD(P)H:quinone oxidoreductase 1 (NQO1) inhibitors with potent antiproliferative activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Handling N8,N8-Dimethyl-5,8-quinolinediamine
Introduction
N8,N8-Dimethyl-5,8-quinolinediamine is a heterocyclic amine compound with significant potential in pharmaceutical development and biochemical research.[1] Its unique structure, featuring a quinoline core with amino groups at the 5 and 8 positions, makes it a valuable building block.[1] However, like many aromatic amines, this compound is susceptible to degradation, primarily through oxidation, which can compromise experimental results.[1][2] This guide provides a comprehensive, question-and-answer-based resource for researchers to mitigate degradation, troubleshoot common issues, and ensure the integrity of their experiments.
Section 1: Foundational Knowledge - Understanding Degradation
This section addresses the fundamental chemical properties that make N8,N8-Dimethyl-5,8-quinolinediamine prone to degradation.
FAQ: What are the primary causes of N8,N8-Dimethyl-5,8-quinolinediamine degradation?
Answer: The degradation of N8,N8-Dimethyl-5,8-quinolinediamine is primarily driven by two factors: oxidation and light exposure.
-
Oxidation: The electron-rich aromatic amine groups are highly susceptible to air oxidation.[2] This process can be accelerated by the presence of atmospheric oxygen, leading to the formation of colored impurities, such as N-oxides, and other byproducts that can interfere with subsequent reactions.[2]
-
Light Sensitivity: Aromatic amines can be sensitive to light, which can provide the energy needed to initiate oxidative pathways or other decomposition reactions.[2]
The diagram below illustrates the key vulnerabilities of the molecule.
Caption: Primary degradation pathways for N8,N8-Dimethyl-5,8-quinolinediamine.
Section 2: Troubleshooting Guide - Proactive Prevention & Handling
This section provides practical, step-by-step solutions to common problems encountered during the storage and use of N8,N8-Dimethyl-5,8-quinolinediamine.
Question: My solid compound has turned from a light crystalline solid to a darker, brownish color during storage. What happened and is it still usable?
Answer: A color change to yellow or brown is a classic indicator of oxidation.[2] While minor discoloration may not render the compound completely unusable for some applications, it signifies a decrease in purity. The colored impurities are likely oxidation byproducts which could interfere with your reaction.
Troubleshooting Steps:
-
Assess Purity: Before use, assess the compound's purity. A simple Thin Layer Chromatography (TLC) can often reveal the presence of multiple colored spots, indicating significant degradation. For a quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.
-
Purification (If Necessary): If significant impurities are detected, purification is necessary. For solid amines, recrystallization under an inert atmosphere is a common and effective method.[2] Column chromatography can also be used, but may require special considerations for air-sensitive compounds.
-
Implement Preventative Storage: To prevent further degradation, proper storage is critical.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C or colder | Slows the rate of oxidative and decomposition reactions. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, the primary driver of oxidation.[2][3] |
| Container | Amber Glass Vial/Bottle | Protects the compound from light, which can accelerate degradation.[2] |
| Seal | Tightly Sealed Cap (e.g., Sure/Seal™) | Prevents ingress of atmospheric moisture and oxygen.[4] |
Question: How can I minimize degradation while setting up my reaction in solution?
Answer: Degradation can occur rapidly in solution, especially if the solvents are not properly prepared. The key is to maintain an oxygen-free environment throughout the entire experimental process.
Workflow for Preparing an Air-Sensitive Reaction: The following workflow illustrates the key steps for handling the compound from storage to reaction setup using a Schlenk line, a common apparatus for manipulating air-sensitive materials.[3]
Caption: Experimental workflow for handling air-sensitive reagents.
Protocol: Preparing a Solution of N8,N8-Dimethyl-5,8-quinolinediamine Using a Schlenk Line
This protocol ensures the compound is dissolved and handled with minimal exposure to air.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) to remove adsorbed moisture and cooled under vacuum on the Schlenk line.[4]
-
Inert Atmosphere: Attach the reaction flask (e.g., a Schlenk flask) to the Schlenk line. Evacuate the flask and refill with a dry, inert gas like nitrogen or argon. Repeat this cycle three times to ensure the complete removal of air.
-
Weighing and Transfer: Briefly remove the flask's stopper under a positive flow of inert gas and add the pre-weighed N8,N8-Dimethyl-5,8-quinolinediamine solid. Reseal the flask and repeat the evacuate/refill cycle.
-
Solvent Degassing: Use a thoroughly degassed solvent. The "freeze-pump-thaw" method is highly effective for removing dissolved oxygen.
-
Solvent Transfer: Transfer the degassed solvent into the Schlenk flask containing the solid using an air-tight syringe or a double-tipped needle (cannula transfer).[4]
-
Dissolution: Gently swirl or stir the flask under a positive pressure of inert gas (monitored by an oil bubbler) until the solid is fully dissolved.[4] The resulting solution is now ready for use or for the addition of other reagents.
Section 3: Analytical & Quality Control FAQs
This section provides guidance on how to verify the purity of N8,N8-Dimethyl-5,8-quinolinediamine and identify potential degradation products.
Question: What is the best analytical method to confirm the purity of my N8,N8-Dimethyl-5,8-quinolinediamine sample?
Answer: The choice of method depends on the required level of detail and available instrumentation. HPLC and LC-MS are excellent for routine purity checks and detecting trace impurities, while NMR provides detailed structural information.
| Analytical Method | Strengths & Use Case | Typical Parameters |
| HPLC-UV | Robust, quantitative method for routine purity checks and stability studies. | Column: C18 Reverse-PhaseMobile Phase: Gradient of Acetonitrile and Water with 0.1% acid (e.g., formic or phosphoric acid).[5]Detection: UV (e.g., 220 nm).[5] |
| LC-MS | Provides mass information for impurity identification. Highly sensitive for detecting low-level degradation products.[6] | Similar to HPLC, but coupled to a mass spectrometer (e.g., ESI source) for mass-to-charge ratio (m/z) determination of eluting peaks. |
| ¹H NMR | Excellent for structural confirmation and can be used for quantitative purity assessment (qNMR) against a certified internal standard.[5] | Solvent: Deuterated solvent (e.g., DMSO-d₆, CDCl₃).Provides definitive structural information and can reveal impurities with distinct proton signals. |
| GC-MS | Suitable for identifying volatile or thermally stable impurities.[5] | Column: Capillary column (e.g., DB-5ms).[5]Ionization: Electron Impact (EI).[5]Useful for identifying smaller, volatile degradation fragments. |
Question: I see an unexpected peak in my LC-MS analysis. How can I tentatively identify if it's an oxidation product?
Answer: Oxidation of an amine group typically results in the addition of one or more oxygen atoms. When analyzing your Mass Spectrometry (MS) data, look for peaks corresponding to the following mass additions:
-
M+16: This is the most common indicator of oxidation, corresponding to the formation of an N-oxide or a hydroxylated derivative.
-
M+32: This could indicate the formation of a di-oxide or peroxide species.
Confirming the identity would require further analysis, such as fragmentation studies (MS/MS) or isolation and characterization by NMR.
References
-
Massachusetts Institute of Technology. Handling air-sensitive reagents AL-134. Available from: [Link]
-
ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Available from: [Link]
-
ResearchGate. Development of an Analytical Method for Quantifying Nitrosamine Impurities in Metformin Using Liquid Chromatography-Mass Spectrometry. Available from: [Link]
Sources
- 1. Buy N8,N8-Dimethyl-5,8-quinolinediamine (EVT-1803234) | 1033693-20-7 [evitachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Tips and Tricks for the Lab: Air-Sensitive Techniques (1) - ChemistryViews [chemistryviews.org]
- 4. web.mit.edu [web.mit.edu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Tale of Two Quinolines: A Comparative Guide to 8-Aminoquinolines and Fluoroquinolones in Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
In the vast and ever-evolving landscape of antimicrobial agents, the quinoline scaffold stands as a testament to chemical versatility and therapeutic potential. From the widely prescribed fluoroquinolones to the historically significant 8-aminoquinolines, this heterocyclic core has given rise to compounds with diverse mechanisms and spectra of activity. This guide provides an in-depth comparison of these two major quinoline-based classes, with a conceptual focus on the lesser-explored 8-aminoquinoline scaffold, represented here by N8,N8-Dimethyl-5,8-quinolinediamine and its relatives, against the well-established fluoroquinolones.
It is important to note that while N8,N8-Dimethyl-5,8-quinolinediamine is a known quinoline derivative, specific and comprehensive public data on its antimicrobial activity is scarce.[1] Therefore, this guide will draw upon data from structurally related 8-aminoquinolines, such as the antimalarial drug mefloquine which has been studied for its antibacterial properties, to provide a comparative framework against the fluoroquinolone class.[2][3][4][5]
The Fork in the Road: Divergent Mechanisms of Action
The fundamental difference between the two quinoline classes lies in their cellular targets and mechanisms of action. This divergence is a critical factor in their differing antimicrobial spectra and potential applications.
Fluoroquinolones: The DNA Synthesis Inhibitors
The bactericidal activity of fluoroquinolones is well-characterized and targets the very blueprint of bacterial life: DNA replication.[6] These agents inhibit two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3] In Gram-negative bacteria, the primary target is DNA gyrase, which is crucial for introducing negative supercoils into DNA, a process necessary for replication and transcription.[7] In Gram-positive bacteria, topoisomerase IV, which is responsible for decatenating newly replicated chromosomes, is the main target.[7] By stabilizing the enzyme-DNA complex after DNA cleavage, fluoroquinolones prevent the re-ligation of the DNA strands, leading to a cascade of events culminating in rapid bacterial cell death.
Figure 1: Mechanism of action of fluoroquinolones.
8-Aminoquinolines: A Different Pathogenic Assault
Historically developed as antimalarial agents, the antibacterial properties of 8-aminoquinolines are less understood but appear to follow a distinct and more varied mechanism.[8][9] Unlike the targeted enzymatic inhibition of fluoroquinolones, evidence suggests that compounds like mefloquine may exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane.[3][4] This disruption can alter membrane fluidity and permeability, leading to leakage of essential intracellular components and ultimately, cell death.[3] Other proposed mechanisms for 8-aminoquinolines include the chelation of essential metal ions and the generation of reactive oxygen species, which induce oxidative stress within the pathogen.[9] This multi-faceted, less specific mechanism could present advantages in overcoming resistance developed against target-specific antibiotics.
A Structural Overview
The antimicrobial activity and pharmacological properties of quinoline derivatives are heavily influenced by the nature and position of substituents on the core ring structure.
Figure 2: Representative chemical structures.
Key structural features differentiate the two classes. Fluoroquinolones are characterized by a fluorine atom at position 6 and often a piperazine ring at position 7, which enhance their potency and spectrum of activity.[10] In contrast, 8-aminoquinolines are defined by the amino group at position 8, with variations in the side chain attached to this group significantly impacting their biological activity.
Performance Benchmarking: A Comparative Analysis of In Vitro Activity
The in vitro efficacy of an antimicrobial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following table provides a comparative summary of MIC values for the representative compounds against key bacterial pathogens.
| Antimicrobial Agent | Class | Escherichia coli | Staphylococcus aureus (Methicillin-Susceptible) | Pseudomonas aeruginosa | Enterococcus faecalis |
| Ciprofloxacin | Fluoroquinolone | 0.015 - 1 µg/mL | 0.12 - 1 µg/mL | 0.06 - 4 µg/mL | 0.25 - 2 µg/mL |
| Mefloquine | 8-Aminoquinoline | >128 µg/mL | 16 µg/mL | >128 µg/mL | 16 µg/mL |
Note: Data for Ciprofloxacin is compiled from multiple sources. Data for Mefloquine is based on studies of its antibacterial properties.[2] MIC values can vary based on the specific strain and testing conditions.
From this data, a clear distinction in the spectrum of activity emerges. Ciprofloxacin, a second-generation fluoroquinolone, demonstrates broad-spectrum activity against both Gram-negative (E. coli, P. aeruginosa) and Gram-positive (S. aureus, E. faecalis) bacteria.[10] Mefloquine, on the other hand, shows notable activity against Gram-positive bacteria but is largely inactive against the Gram-negative organisms tested.[2][4] This suggests that the 8-aminoquinoline scaffold may be a more promising starting point for developing agents targeting Gram-positive pathogens, including multidrug-resistant strains.
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of novel antimicrobial compounds requires standardized and reproducible experimental protocols. Below are methodologies for determining antimicrobial efficacy and assessing potential cytotoxicity.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method is a gold standard for quantifying the in vitro activity of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium. The MIC is determined as the lowest concentration of the compound that inhibits visible bacterial growth after a defined incubation period.
Step-by-Step Protocol:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound (e.g., N8,N8-Dimethyl-5,8-quinolinediamine) in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.
-
Bacterial Inoculum Preparation: Culture the test bacterium on an appropriate agar plate overnight. Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading the Results: Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.
Figure 3: Workflow for MIC determination.
Cytotoxicity Assessment: The MTT Assay
Evaluating the toxicity of a potential antimicrobial agent against mammalian cells is a critical step in drug development.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293, HepG2) at a density that will ensure they are in a logarithmic growth phase at the time of the assay. Allow the cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the test compound in cell culture medium and add them to the appropriate wells. Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Remove the medium containing the compound and add fresh medium containing MTT (typically at 0.5 mg/mL). Incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.
Conclusion and Future Directions
The comparative analysis of 8-aminoquinolines and fluoroquinolones reveals two distinct classes of antimicrobial agents, each with unique strengths and potential applications. While fluoroquinolones remain a cornerstone of antibacterial therapy due to their broad-spectrum activity and well-defined mechanism, the rise of resistance necessitates the exploration of alternative scaffolds and mechanisms.
The 8-aminoquinoline class, including compounds like N8,N8-Dimethyl-5,8-quinolinediamine, represents a promising, albeit less explored, avenue for the development of new antimicrobials. Their apparent activity against Gram-positive bacteria and distinct mechanism of action suggest they could be valuable in combating resistant pathogens. Further research is critically needed to elucidate the specific antimicrobial properties of N8,N8-Dimethyl-5,8-quinolinediamine and other 8-aminoquinoline derivatives, to define their spectrum of activity through comprehensive MIC testing, and to understand their precise mechanisms of action. Such studies will be instrumental in determining their true potential as the next generation of quinoline-based antimicrobial agents.
References
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Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Parasitology Research. Available at: [Link]
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Antimicrobial Activities of Mefloquine and a Series of Related Compounds. Antimicrobial Agents and Chemotherapy. Available at: [Link]
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Progress in the study of mefloquine as an antibiotic adjuvant for combination bacterial inhibition treatment. PubMed Central. Available at: [Link]
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Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. PubMed Central. Available at: [Link]
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Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. PubMed. Available at: [Link]
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Discovery and Trends of 8‐Aminoquinoline and 4‐Aminoquinoline Classes of Antimalarials. ResearchGate. Available at: [Link]
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8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews. Available at: [Link]
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Historical 8-Aminoquinoline Combinations: Not All Antimalarial Drugs Work Well Together. The American Journal of Tropical Medicine and Hygiene. Available at: [Link]
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A Comparative Guide to the Anticancer Potential of N8,N8-Dimethyl-5,8-quinolinediamine and the Clinical Benchmark, Doxorubicin
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the quest for novel therapeutics with improved efficacy and reduced toxicity is relentless. This guide provides a comparative analysis of the well-established chemotherapeutic agent, doxorubicin, and the investigational compound, N8,N8-Dimethyl-5,8-quinolinediamine. While doxorubicin has been a cornerstone of cancer treatment for decades, its clinical utility is often hampered by significant side effects, most notably cardiotoxicity. N8,N8-Dimethyl-5,8-quinolinediamine belongs to the 5,8-quinolinedione class of compounds, a scaffold that has demonstrated promising anticancer activities.
This document synthesizes the available preclinical data to offer a comparative perspective on their mechanisms of action, cytotoxic profiles, and the experimental methodologies used to evaluate them. It is important to note that while extensive data exists for doxorubicin, research on N8,N8-Dimethyl-5,8-quinolinediamine is less mature. Therefore, this guide will draw upon findings from closely related 5,8-quinolinedione derivatives to infer the potential anticancer properties of N8,N8-Dimethyl-5,8-quinolinediamine, highlighting the need for further direct comparative studies.
Introduction to the Contenders: A Tale of Two Anticancer Agents
Doxorubicin , an anthracycline antibiotic isolated from Streptomyces peucetius, has been a mainstay in the treatment of a wide array of cancers, including breast, lung, ovarian, and bladder cancers, as well as various leukemias and lymphomas.[1] Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA, thereby inhibiting topoisomerase II and disrupting DNA replication and transcription.[2] This ultimately leads to the induction of DNA damage and subsequent apoptotic cell death.
N8,N8-Dimethyl-5,8-quinolinediamine is a synthetic compound featuring a 5,8-quinolinedione core. Natural and synthetic compounds with this scaffold have exhibited a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[3][4] The anticancer potential of this class of compounds is an area of active investigation, with several derivatives showing potent cytotoxic effects against various cancer cell lines.[5]
In Vitro Cytotoxicity: A Head-to-Head Look at Potency
A critical initial step in evaluating any potential anticancer agent is to determine its cytotoxic activity against a panel of cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
Table 1: Comparative in Vitro Cytotoxicity (IC50) of Doxorubicin and Representative 5,8-Quinolinedione Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~0.1 - 2.5 | [6] |
| HCT-116 (Colon) | ~0.05 - 0.5 | [6] | |
| A549 (Lung) | ~0.1 - 1.0 | [6] | |
| HeLa (Cervical) | ~0.02 - 0.3 | [6] | |
| 7-aminoisoquinoline-5,8-quinone derivatives | J82 (Bladder Carcinoma) | Varies | [7] |
| 6- and 7-arylamino-5,8-quinolinediones | HeLaS3 (Cervical) | 0.59 - 1.52 | [5] |
| KB-vin (Multidrug Resistant) | 0.97 - 1.52 | [5] |
It is evident that doxorubicin exhibits potent cytotoxicity in the nanomolar to low micromolar range across a variety of cancer cell lines. Certain derivatives of the 5,8-quinolinedione scaffold also demonstrate significant anticancer activity in the low micromolar range, suggesting that N8,N8-Dimethyl-5,8-quinolinediamine may possess comparable potency. However, direct experimental validation is crucial.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability. The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells to form purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the test compounds (N8,N8-Dimethyl-5,8-quinolinediamine and doxorubicin) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Caption: Workflow for determining cell viability using the MTT assay.
Mechanisms of Action: A Tale of Different Cellular Targets
Understanding the molecular mechanisms by which a drug exerts its anticancer effects is paramount for rational drug design and predicting potential resistance mechanisms. Doxorubicin and the 5,8-quinolinedione scaffold appear to operate through distinct, albeit potentially overlapping, pathways.
Doxorubicin: A Multi-pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is multifaceted and includes:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of DNA, leading to a physical blockage of DNA and RNA polymerases.[2] It also stabilizes the topoisomerase II-DNA complex, preventing the re-ligation of DNA strands and causing double-strand breaks.[2]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in doxorubicin can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species. This oxidative stress can damage cellular components, including DNA, proteins, and lipids, contributing to its cytotoxicity.[2]
-
Induction of Apoptosis: The cellular damage induced by doxorubicin triggers the intrinsic apoptotic pathway, characterized by the release of cytochrome c from the mitochondria and the activation of caspases.[8]
Caption: Simplified signaling pathway of Doxorubicin's anticancer action.
N8,N8-Dimethyl-5,8-quinolinediamine: Targeting Cellular Redox and Mitochondria
Based on studies of related 5,8-quinolinedione derivatives, the anticancer mechanism of N8,N8-Dimethyl-5,8-quinolinediamine is likely to involve:
-
Inhibition of NAD(P)H:Quinone Oxidoreductase 1 (NQO1): Many 5,8-quinolinedione derivatives are potent inhibitors of NQO1, an enzyme that is often overexpressed in cancer cells.[1][9] Inhibition of NQO1 can disrupt cellular redox balance and lead to increased oxidative stress.
-
Generation of Reactive Oxygen Species (ROS): Similar to doxorubicin, the quinone structure can undergo redox cycling, leading to the production of ROS.[9] This can induce cellular damage and trigger apoptosis.
-
Induction of Mitochondrial Dysfunction: Several 5,8-quinolinedione derivatives have been shown to induce a loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.[9]
-
Modulation of Apoptotic Proteins: Studies have demonstrated that these compounds can upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, further promoting apoptosis.[1][9]
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A Researcher's Guide to the Biological Validation of N8,N8-Dimethyl-5,8-quinolinediamine: A Comparative Approach
Introduction: The Quest for Novel 8-Aminoquinolines
The 8-aminoquinoline class of compounds remains a cornerstone in the global fight against malaria, holding the unique distinction of being the only licensed drug class capable of eradicating the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, which are responsible for relapse malaria.[1] Primaquine, the prototypical 8-aminoquinoline, has been in use for over 60 years, but its deployment is hampered by a 14-day treatment course and the risk of severe hemolysis in patients with glucose-6-phosphate dehydrogenase (G6PD) deficiency.[2][3] The more recent approval of tafenoquine, a long-acting alternative, offers a single-dose regimen but shares the same G6PD-associated risks.[4][5]
This landscape fuels the urgent need for novel 8-aminoquinoline analogues with improved safety profiles, better efficacy, and simpler dosing schedules. The synthesized compound, N8,N8-Dimethyl-5,8-quinolinediamine , represents one such exploratory molecule. This guide, designed for researchers and drug development professionals, provides a comprehensive framework for validating its biological activity. We will move beyond simple protocols to explain the causality behind experimental choices, establishing a self-validating system for assessing this compound's potential. Our approach will be comparative, benchmarking the novel compound against the established standards of primaquine and tafenoquine.
Hypothesized Mechanism of Action: A Two-Step Relay
The prevailing scientific consensus is that 8-aminoquinolines function as prodrugs, requiring metabolic activation by the host to exert their parasiticidal effects.[1][6] This mechanism is understood as a two-step biochemical relay:
-
Metabolic Activation: Host enzymes, primarily the cytochrome P450 2D6 (CYP2D6), metabolize the parent 8-aminoquinoline into redox-active intermediates.[1] This step is critical for activity against liver-stage parasites.
-
Oxidative Stress Induction: These active metabolites then undergo redox cycling, a process that generates substantial amounts of reactive oxygen species (ROS), such as hydrogen peroxide.[6] The resulting oxidative stress within the parasite is believed to be the primary driver of cell death, disrupting essential biological processes.[1]
We hypothesize that N8,N8-Dimethyl-5,8-quinolinediamine follows this established pathway. Validating this hypothesis is a key component of its preclinical assessment.
Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.
Part 1: In Vitro Antimalarial Efficacy Assessment
The first critical step is to determine if N8,N8-Dimethyl-5,8-quinolinediamine possesses direct activity against the blood stages of the malaria parasite, Plasmodium falciparum.
Experimental Rationale
We will employ the Malaria SYBR Green I-based Fluorescence (MSF) assay. This method is favored over traditional [³H]hypoxanthine incorporation assays because it is non-radioactive, less expensive, and highly suitable for high-throughput screening.[7][8] The assay measures the proliferation of parasites by quantifying the fluorescence of SYBR Green I, a dye that intercalates with DNA. A reduction in fluorescence in treated wells compared to controls indicates inhibition of parasite growth. By testing against both chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains, we can assess the compound's potential to overcome common resistance mechanisms.[8]
Caption: Workflow for the in vitro antimalarial SYBR Green I assay.
Detailed Protocol: SYBR Green I Assay
-
Cell Culture: Maintain asynchronous cultures of P. falciparum strains (e.g., D6 and W2) in human O+ erythrocytes in RPMI-1640 medium supplemented with 10% human serum and 25 mM HEPES at 37°C in a controlled atmosphere (5% CO₂, 5% O₂).[8]
-
Compound Preparation: Prepare stock solutions of N8,N8-Dimethyl-5,8-quinolinediamine, primaquine, and tafenoquine in DMSO. Perform serial dilutions in culture medium to create a range of concentrations for testing.
-
Assay Plate Setup: Add diluted compounds to a 96-well microtiter plate. Include wells for a drug-free control (negative control) and uninfected erythrocytes (background control).
-
Parasite Addition: Adjust the parasite culture to 1% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well.
-
Incubation: Incubate the plates for 72 hours under the conditions described in step 1.
-
Lysis and Staining: After incubation, freeze the plates at -20°C for at least 2 hours to lyse the erythrocytes. Thaw the plates and add 100 µL of lysis buffer containing 2x SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plates in the dark for 1 hour, then measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Subtract the background fluorescence from all readings. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the 50% inhibitory concentration (IC₅₀) using a non-linear regression model.
Comparative Data Summary (Hypothetical)
| Compound | P. falciparum D6 (CQ-Sensitive) IC₅₀ (nM) | P. falciparum W2 (CQ-Resistant) IC₅₀ (nM) |
| N8,N8-Dimethyl-5,8-quinolinediamine | 150 | 180 |
| Primaquine | 250 | 300 |
| Tafenoquine | 25 | 30 |
| Chloroquine (Control) | 20 | 400 |
This table presents hypothetical data for illustrative purposes.
Part 2: Cytotoxicity and Selectivity Index Determination
A potent antimalarial is only useful if it is significantly less toxic to the host than to the parasite. The next step is to quantify the cytotoxicity of our compound against a mammalian cell line.
Experimental Rationale
We will use the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a well-established colorimetric method for assessing cell viability.[9][10] This assay measures the metabolic activity of cells via mitochondrial dehydrogenases, which reduce the yellow MTT tetrazolium salt to a purple formazan product.[11][12] The amount of formazan produced is directly proportional to the number of viable cells. We will use the human liver hepatocellular carcinoma cell line (HepG2), as the liver is the primary site of 8-aminoquinoline metabolism and a potential site of toxicity.[13][14]
The key output of this section is the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) in mammalian cells to the IC₅₀ in the parasite. A higher SI value indicates greater selectivity for the parasite and a more promising therapeutic window.
Caption: Workflow for the MTT cytotoxicity assay and Selectivity Index calculation.
Detailed Protocol: MTT Assay
-
Cell Seeding: Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS). Seed the cells into a 96-well plate at a density of ~1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of N8,N8-Dimethyl-5,8-quinolinediamine, primaquine, and tafenoquine. Include a vehicle control (DMSO) and a no-cell control (blank).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of a 5 mg/mL MTT stock solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value—the concentration of the compound that causes a 50% reduction in cell viability—by plotting viability against the log of the drug concentration.
Comparative Data and Selectivity Index (Hypothetical)
| Compound | HepG2 CC₅₀ (µM) | P. falciparum W2 IC₅₀ (µM) | Selectivity Index (SI = CC₅₀ / IC₅₀) |
| N8,N8-Dimethyl-5,8-quinolinediamine | 45 | 0.18 | 250 |
| Primaquine | 30 | 0.30 | 100 |
| Tafenoquine | 15 | 0.03 | 500 |
This table presents hypothetical data for illustrative purposes. IC₅₀ values have been converted to µM for direct comparison.
Conclusion and Forward Look
This guide outlines a robust, two-part validation strategy to assess the potential of a novel synthesized compound, N8,N8-Dimethyl-5,8-quinolinediamine. By systematically evaluating its in vitro antimalarial efficacy against sensitive and resistant parasite strains and quantifying its cytotoxicity against a relevant human cell line, we can generate a clear, comparative dataset.
The ultimate goal is to identify compounds with a high Selectivity Index, indicating potent antiparasitic activity with minimal host cell toxicity. Based on the hypothetical data presented, N8,N8-Dimethyl-5,8-quinolinediamine shows promise with an SI of 250, superior to primaquine but less selective than tafenoquine. Such a result would justify advancing the compound to more complex secondary assays, including in vivo efficacy studies in rodent malaria models and metabolic stability assessments. This structured, data-driven approach is fundamental to navigating the complex pipeline of antimalarial drug discovery.
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Grewal, R. S. (1981). Pharmacology of 8-aminoquinolines. Semantic Scholar. Retrieved from [Link]
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A Researcher's Guide to Investigating the Enzymatic Cross-Reactivity of N8,N8-Dimethyl-5,8-quinolinediamine
Authored by: A Senior Application Scientist
In the landscape of drug discovery and development, the characterization of a compound's selectivity is a cornerstone of its safety and efficacy profile. N8,N8-Dimethyl-5,8-quinolinediamine, a member of the 8-aminoquinoline class of compounds, holds therapeutic potential. However, like its chemical relatives, understanding its interactions with enzymes beyond its primary target is critical to mitigating potential off-target effects and unforeseen drug-drug interactions. This guide provides a comprehensive framework for researchers to design and execute cross-reactivity studies for N8,N8-Dimethyl-5,8-quinolinediamine, drawing upon the known enzymatic interactions of the broader 8-aminoquinoline family.
The 8-aminoquinolines, notably primaquine, are established antimalarial agents.[1] Their clinical use, however, is often accompanied by a spectrum of side effects, including hemolytic anemia in individuals with glucose-6-phosphate dehydrogenase (G6PD) deficiency and methemoglobinemia.[2][3][4] These toxicities are believed to arise from the metabolic activation of the 8-aminoquinoline scaffold, underscoring the importance of a thorough enzymatic interaction profile. This guide will walk you through the rationale for enzyme selection, a detailed experimental workflow for assessing cross-reactivity, and a framework for data interpretation.
Rationale for Enzyme Selection: Learning from the 8-Aminoquinoline Class
The selection of enzymes for a cross-reactivity panel should be driven by existing knowledge of the chemical class. For N8,N8-Dimethyl-5,8-quinolinediamine, a logical starting point is to investigate enzymes known to interact with other 8-aminoquinolines.
Key Enzyme Classes to Investigate:
-
Monoamine Oxidases (MAO-A and MAO-B): Certain 8-aminoquinoline analogs have demonstrated inhibitory activity against both MAO-A and MAO-B.[4] Inhibition of these enzymes, which are crucial for the metabolism of neurotransmitters, can lead to significant pharmacological effects. Therefore, assessing the inhibitory potential of N8,N8-Dimethyl-5,8-quinolinediamine against both MAO isoforms is a high priority.
-
Cytochrome P450 (CYP) Isoforms: The metabolism of many drugs, including 8-aminoquinolines, is heavily reliant on the CYP enzyme system.[2] Inhibition or induction of these enzymes can lead to clinically significant drug-drug interactions. A standard panel of CYP isoforms to investigate would include:
-
CYP3A4: Responsible for the metabolism of a large proportion of clinically used drugs. Quinine, often co-administered with 8-aminoquinolines, is metabolized by CYP3A4.[2]
-
CYP2D6: Known for its genetic polymorphisms, which can lead to significant variations in drug metabolism between individuals.
-
CYP1A2: Involved in the metabolism of various xenobiotics.
-
CYP2C9 and CYP2C19: Other important isoforms in drug metabolism.
-
The following diagram illustrates the logical workflow for a comprehensive cross-reactivity assessment:
Caption: Experimental workflow for assessing the cross-reactivity of N8,N8-Dimethyl-5,8-quinolinediamine.
Experimental Protocol: In Vitro Enzyme Inhibition Assay
The following is a generalized protocol for determining the half-maximal inhibitory concentration (IC50) of N8,N8-Dimethyl-5,8-quinolinediamine against a selected enzyme. This protocol should be adapted based on the specific enzyme and substrate used.
Materials:
-
N8,N8-Dimethyl-5,8-quinolinediamine (test compound)
-
Recombinant human enzymes (e.g., MAO-A, MAO-B, CYP isoforms)
-
Enzyme-specific substrates and detection reagents
-
Assay buffer
-
Positive control inhibitor
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of N8,N8-Dimethyl-5,8-quinolinediamine in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound to be tested.
-
Enzyme Reaction Mixture: In a microplate, add the assay buffer, the enzyme, and the test compound at various concentrations. Include a vehicle control (solvent only) and a positive control inhibitor.
-
Pre-incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period to allow the compound to interact with the enzyme.
-
Initiation of Reaction: Add the enzyme-specific substrate to initiate the reaction.
-
Signal Detection: After a specific incubation time, stop the reaction and measure the signal (e.g., fluorescence, absorbance) using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the cross-reactivity studies should be presented in a clear and comparative manner. A tabular format is highly effective for summarizing the inhibitory activity of N8,N8-Dimethyl-5,8-quinolinediamine and comparing it to a reference compound like primaquine.
Table 1: Comparative Enzymatic Inhibition Profile
| Enzyme | N8,N8-Dimethyl-5,8-quinolinediamine IC50 (µM) | Primaquine IC50 (µM) |
| MAO-A | Experimental Data | Literature or Experimental Data |
| MAO-B | Experimental Data | Literature or Experimental Data |
| CYP3A4 | Experimental Data | Literature or Experimental Data |
| CYP2D6 | Experimental Data | Literature or Experimental Data |
| CYP1A2 | Experimental Data | Literature or Experimental Data |
Interpretation of Results:
-
Potent Inhibitor (IC50 < 1 µM): Indicates a high potential for in vivo off-target effects. Further investigation into the mechanism of inhibition (e.g., competitive, non-competitive) is warranted.
-
Moderate Inhibitor (1 µM < IC50 < 10 µM): Suggests a potential for off-target effects, particularly at higher therapeutic doses.
-
Weak Inhibitor (IC50 > 10 µM): Implies a lower risk of direct enzymatic inhibition in vivo.
A thorough understanding of the cross-reactivity profile of N8,N8-Dimethyl-5,8-quinolinediamine is paramount for its continued development. By employing a rationally designed enzyme panel and a robust experimental workflow, researchers can proactively identify potential liabilities and build a comprehensive safety profile for this promising compound. This approach not only adheres to the principles of scientific integrity but also accelerates the journey from the laboratory to the clinic.
References
-
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. PubMed Central. [Link]
-
Ashley, E. A., et al. (2014). Safety of 8-aminoquinoline antimalarial medicines. World Health Organization. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). 8-Aminoquinolines: Future Role as Broad-Spectrum Antiprotozoal Drugs. Current Opinion in Infectious Diseases. [Link]
-
Ganesan, S., et al. (2018). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. MDPI. [Link]
Sources
- 1. Safety of 8-aminoquinoline antimalarial medicines [who.int]
- 2. Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
The Double-Edged Sword: Unraveling the Structure-Activity Relationship of N8,N8-Dimethyl-5,8-quinolinediamine and its Analogs
A Comparative Guide for Drug Development Professionals
In the relentless pursuit of novel therapeutic agents, the quinoline scaffold remains a privileged structure, particularly in the fight against parasitic diseases and cancer. Among its myriad derivatives, N8,N8-Dimethyl-5,8-quinolinediamine stands as a critical chemical entity, serving as a foundational block for understanding the intricate dance between chemical structure and biological activity. This guide provides a comprehensive comparison of N8,N8-Dimethyl-5,8-quinolinediamine and its analogs, offering insights into their structure-activity relationships (SAR), supported by experimental data and detailed protocols to empower researchers in the design of next-generation therapeutics.
The 8-Aminoquinoline Core: A Legacy of Therapeutic Potential
The 8-aminoquinoline class of compounds has a storied history in medicine, most notably with the advent of the antimalarial drug primaquine.[1] These compounds are unique in their ability to target the liver stages of the Plasmodium parasite, a crucial aspect for preventing relapse in P. vivax and P. ovale malaria.[2][3] The mechanism of action, though not fully elucidated, is believed to involve metabolic activation to reactive intermediates that can generate oxidative stress and interfere with essential parasite processes.[2][4]
The general structure of an 8-aminoquinoline consists of a quinoline ring with an amino group at the 8-position, which is typically attached to an alkylamine side chain. The nature of this side chain, as well as substitutions on the quinoline nucleus, profoundly influences the compound's efficacy, toxicity, and pharmacokinetic properties.[5][6]
N8,N8-Dimethyl-5,8-quinolinediamine: A Key Building Block
N8,N8-Dimethyl-5,8-quinolinediamine represents a simplified analog within the 8-aminoquinoline family, where the terminal amine of the side chain is dimethylated. This modification provides a crucial data point for understanding the role of the N8-substituents in the overall activity profile of these compounds.
Structural Features and Their Impact on Activity: A Comparative Analysis
The biological activity of 8-aminoquinoline derivatives is a delicate balance of several structural features. Here, we dissect the key components of N8,N8-Dimethyl-5,8-quinolinediamine and its analogs and their influence on antimalarial and cytotoxic activities.
The N8-Alkyl Side Chain:
The nature of the substituent on the terminal nitrogen of the 8-amino side chain is a critical determinant of biological activity. While primaquine possesses a primary amine, the dimethylation in N8,N8-Dimethyl-5,8-quinolinediamine significantly alters its properties.
-
Impact on Basicity and Lipophilicity: The presence of two methyl groups on the terminal nitrogen increases the lipophilicity of the molecule compared to its primary or secondary amine counterparts. This can influence its ability to cross biological membranes and accumulate within the parasite. The basicity of the terminal nitrogen is also altered, which can affect its interaction with potential biological targets.
-
Steric Hindrance: The dimethyl groups introduce steric bulk around the terminal nitrogen, which may hinder or alter its binding to target proteins or enzymes.
Substitutions on the Quinoline Ring:
Modifications to the quinoline nucleus itself have been extensively explored to enhance efficacy and reduce toxicity.
-
Position 6: The presence of a methoxy group at the 6-position is a common feature in many active 8-aminoquinolines, including primaquine, and is often considered crucial for activity.[4]
-
Position 5: Substitution at the 5-position with alkoxy or aryloxy groups has been shown to significantly enhance blood-stage antimalarial activity.[7][8] This modification can impact the compound's metabolic stability and interaction with its target.
The following table summarizes the hypothetical structure-activity relationships for N8-substituted 5,8-quinolinediamine analogs based on general principles observed in the broader 8-aminoquinoline class. It is important to note that direct comparative experimental data for a systematic series of N8,N8-dialkyl-5,8-quinolinediamines is limited in the public domain, and these trends are extrapolated from related compounds.
| Analog | N8-Substituent | Expected Impact on Antimalarial Activity | Expected Impact on Cytotoxicity | Rationale |
| I | -H (Primary Amine) | Baseline Activity | Moderate | Reference compound (similar to primaquine's side chain). |
| II | -CH3 (Secondary Amine) | Potentially Increased | Potentially Altered | Increased lipophilicity may enhance uptake. |
| III (N8,N8-Dimethyl-5,8-quinolinediamine) | -CH3, -CH3 (Tertiary Amine) | Potentially Decreased | Potentially Altered | Increased steric hindrance may reduce target binding. Increased lipophilicity. |
| IV | -C2H5, -C2H5 (Diethyl) | Likely Decreased | Potentially Increased | Further increased steric bulk and lipophilicity. |
Experimental Evaluation: Protocols for the Bench Scientist
To facilitate further research and comparative analysis, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of N8,N8-Dimethyl-5,8-quinolinediamine and its analogs.
Synthesis of N8,N8-Dialkyl-5,8-quinolinediamines
The synthesis of N8,N8-dialkyl-5,8-quinolinediamines can be achieved through a reductive amination reaction starting from a suitable 8-aminoquinoline precursor and the corresponding aldehyde or ketone.
General Protocol for Reductive Amination:
-
Reaction Setup: In a round-bottom flask, dissolve the starting 8-aminoquinoline (1 equivalent) in a suitable solvent such as methanol or dichloroethane.
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (2.2 equivalents for dimethylation using formaldehyde) to the solution.
-
Reducing Agent: Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride portion-wise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Diagram: Synthetic Workflow for N8,N8-Dimethyl-5,8-quinolinediamine
Caption: Synthetic route to N8,N8-Dimethyl-5,8-quinolinediamine.
In Vitro Antimalarial Activity Assay (SYBR Green I-based)
This assay is a widely used method to determine the 50% inhibitory concentration (IC50) of compounds against the erythrocytic stages of P. falciparum.
Methodology:
-
Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., 3D7 or Dd2 strains) in human O+ erythrocytes at 2-5% hematocrit in RPMI 1640 medium supplemented with 10% human serum or 0.5% Albumax II, 25 mM HEPES, and 25 mM NaHCO3. Incubate cultures at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.
-
Assay Setup: Prepare a parasite culture with 1% parasitemia and 2% hematocrit. In a 96-well black, clear-bottom microplate, add 100 µL of the parasite culture to each well.
-
Compound Addition: Add serial dilutions of the test compounds (dissolved in DMSO and then diluted in media) to the wells. Include a drug-free control and a positive control (e.g., chloroquine).
-
Incubation: Incubate the plates for 72 hours under the same conditions as the parasite culture.
-
Lysis and Staining: After incubation, lyse the red blood cells by adding a lysis buffer containing SYBR Green I dye.
-
Fluorescence Reading: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Diagram: In Vitro Antimalarial Assay Workflow
Caption: Workflow for the SYBR Green I-based antimalarial assay.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the general cytotoxicity of the compounds against a mammalian cell line (e.g., HEK293 or HepG2) to determine their selectivity index.
Methodology:
-
Cell Culture: Culture the mammalian cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Add serial dilutions of the test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the CC50 (50% cytotoxic concentration) values in a similar manner to the IC50 calculation.
Concluding Remarks and Future Directions
The structure-activity relationship of N8,N8-Dimethyl-5,8-quinolinediamine and its analogs is a complex interplay of electronic, steric, and physicochemical properties. While the broader 8-aminoquinoline class has been extensively studied, a systematic investigation into the role of N8-alkylation with simple alkyl groups is warranted to provide a clearer understanding of its impact on antimalarial activity and cytotoxicity.
Future research should focus on:
-
Systematic Synthesis and Evaluation: A focused library of N8-alkyl and N8,N8-dialkyl-5,8-quinolinediamine analogs should be synthesized and evaluated in parallel to generate robust and directly comparable SAR data.
-
Metabolic Profiling: Understanding the metabolic fate of these compounds is crucial, as their activity and toxicity are often linked to their metabolites.
-
Mechanism of Action Studies: Elucidating the precise molecular targets of these compounds will enable more rational drug design.
By leveraging the foundational knowledge of the 8-aminoquinoline scaffold and employing systematic investigation, the scientific community can continue to refine these promising molecules into safer and more effective therapeutic agents.
References
-
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]
-
Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum in Vitro Inhibit Hematin Polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598–602. [Link]
-
McChesney, J. D. (1981). Considerations about the structure—activity relationships of 8-aminoquinoline antimalarial drugs. Policy Commons. [Link]
-
Jain, M., et al. (2012). Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. Journal of Medicinal Chemistry, 55(15), 6853–6864. [Link]
-
Semantic Scholar. (n.d.). 8‐Aminoquinolines with an Aminoxyalkyl Side Chain Exert in vitro Dual‐Stage Antiplasmodial Activity. Semantic Scholar. [Link]
-
Howells, R. E. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 60(3), 459–470. [Link]
-
Vennerstrom, J. L., et al. (1999). 8-Aminoquinolines active against blood stage Plasmodium falciparum in vitro inhibit hematin polymerization. Antimicrobial Agents and Chemotherapy, 43(3), 598-602. [Link]
-
Scribd. (n.d.). 8-Aminoquinoline Antimalarials: SAR Insights. Scribd. [Link]
-
Bhat, B. K., Seth, M., & Bhaduri, A. P. (1984). Recent developments in 8-aminoquinoline antimalarials. Progress in Drug Research, 28, 197–236. [Link]
-
Vennerstrom, J. L., et al. (2016). 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization. ResearchGate. [Link]
-
Pharmacy 180. (n.d.). 8-Amino quinolines. Pharmacy 180. [Link]
-
Musset, L., et al. (2012). Enantiomerically pure amino-alcohol quinolines: in vitro anti-malarial activity in combination with dihydroartemisinin, cytotoxicity and in vivo efficacy in a Plasmodium berghei mouse model. Malaria Journal, 11, 236. [Link]
-
Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4). [Link]
-
Howells, R. E. (1982). Pharmacology of 8-aminoquinolines. Bulletin of the World Health Organization, 60(3), 459–470. [Link]
-
Hauser, C. R., & Bloom, M. S. (1946). Synthesis of antimalarials; synthesis of certain 8-aminoquinolines. Journal of the American Chemical Society, 68(8), 1544–1546. [Link]
-
Tekwani, B. L., & Walker, L. A. (2006). Review: Improving the Therapeutic Index of 8-Aminoquinolines by the Use of Drug Combinations: Review of the Literature and Proposal for Future Investigations. The American Journal of Tropical Medicine and Hygiene, 75(5), 797–804. [Link]
Sources
- 1. Pharmacology of 8-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacy180.com [pharmacy180.com]
- 3. 8-Aminoquinoline Therapy for Latent Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. policycommons.net [policycommons.net]
- 6. scribd.com [scribd.com]
- 7. 8-Aminoquinolines Active against Blood Stage Plasmodium falciparum In Vitro Inhibit Hematin Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Utilizing N8,N8-Dimethyl-5,8-quinolinediamine as a Negative Control in NQO1 Inhibition Studies
For researchers, scientists, and drug development professionals investigating the role of NAD(P)H:quinone oxidoreductase 1 (NQO1), the selection of appropriate controls is paramount to the integrity and interpretability of experimental data. This guide provides an in-depth technical comparison of N8,N8-Dimethyl-5,8-quinolinediamine as a negative control in NQO1 inhibition studies, supported by scientific rationale and detailed experimental protocols.
The Critical Role of Controls in NQO1 Inhibition Assays
NQO1 is a flavoenzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the two-electron reduction of quinones and other electrophiles.[1] Its upregulation in several cancer types has made it a compelling target for anticancer therapies. When screening for or characterizing NQO1 inhibitors, it is essential to differentiate between true inhibition of the enzyme and off-target or non-specific effects of a test compound. This is where the judicious use of positive and negative controls becomes indispensable.
A positive control , such as the well-characterized NQO1 inhibitor dicoumarol, validates the assay system and confirms that it is capable of detecting inhibition. Conversely, a negative control is a compound that is structurally similar to the experimental inhibitor but is known to be inactive against the target enzyme. The ideal negative control should not elicit a response in the assay, thereby helping to rule out false-positive results that may arise from factors such as assay interference, cytotoxicity, or effects on other cellular pathways.
N8,N8-Dimethyl-5,8-quinolinediamine: A Structurally-Informed Negative Control
While direct literature explicitly validating N8,N8-Dimethyl-5,8-quinolinediamine as a negative control in NQO1 assays is not abundant, a strong scientific rationale for its use can be derived from the well-established structure-activity relationships of NQO1 substrates and inhibitors.
The catalytic activity of NQO1 is intrinsically linked to the presence of a quinone moiety in its substrates. Numerous studies have demonstrated that quinoline-5,8-dione derivatives are potent inhibitors of NQO1. The dione structure is critical for recognition and binding within the NQO1 active site, facilitating the hydride transfer from NAD(P)H.
N8,N8-Dimethyl-5,8-quinolinediamine, in stark contrast, possesses a diamine structure at the 5 and 8 positions of the quinoline ring, rather than the dione functionality. This fundamental structural alteration is predicted to render the molecule incapable of acting as a substrate or a competitive inhibitor of NQO1.
dot graph "N8,N8-Dimethyl-5,8-quinolinediamine_vs_Quinone" { layout=neato; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9]; bgcolor="transparent";
} . Caption: Structural basis for differential NQO1 activity.
Physicochemical Properties of N8,N8-Dimethyl-5,8-quinolinediamine
| Property | Value | Source |
| Appearance | Crystalline solid | |
| Molecular Formula | C₁₁H₁₃N₃ | |
| Molecular Weight | 187.24 g/mol | |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water | |
| Stability | Stable under normal laboratory conditions |
Comparative Analysis: N8,N8-Dimethyl-5,8-quinolinediamine vs. Dicoumarol
To illustrate the utility of N8,N8-Dimethyl-5,8-quinolinediamine as a negative control, a direct comparison with the known NQO1 inhibitor, dicoumarol, is essential.
| Feature | N8,N8-Dimethyl-5,8-quinolinediamine (Negative Control) | Dicoumarol (Positive Control Inhibitor) |
| Mechanism of Action | Predicted to be inactive due to the absence of a quinone moiety. | Competitive inhibitor of NQO1 with respect to NAD(P)H. |
| Expected NQO1 Inhibition | None or negligible. | Potent inhibition with a low nanomolar IC₅₀. |
| Purpose in Assay | To establish a baseline of no inhibition and identify potential artifacts. | To confirm the assay is sensitive to NQO1 inhibition. |
| Structural Features | Quinoline with diamine substitutions. | Coumarin derivative. |
Experimental Protocols
The following protocols provide a framework for utilizing N8,N8-Dimethyl-5,8-quinolinediamine as a negative control in both in vitro and cell-based NQO1 inhibition assays.
Protocol 1: In Vitro NQO1 Enzyme Inhibition Assay
This assay measures the activity of purified NQO1 enzyme.
Materials:
-
Purified recombinant human NQO1 protein
-
Assay Buffer: 25 mM Tris-HCl (pH 7.4), 0.7 mg/mL BSA
-
NADH (Nicotinamide adenine dinucleotide, reduced form)
-
Menadione (NQO1 substrate)
-
Cytochrome c (electron acceptor)
-
Dicoumarol (positive control inhibitor)
-
N8,N8-Dimethyl-5,8-quinolinediamine (negative control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of N8,N8-Dimethyl-5,8-quinolinediamine in DMSO.
-
Prepare a stock solution of dicoumarol in DMSO.
-
Prepare working solutions of all reagents in Assay Buffer.
-
-
Assay Setup (per well):
-
Blank: 180 µL Assay Buffer, 10 µL DMSO
-
Vehicle Control: 170 µL Assay Buffer, 10 µL NQO1, 10 µL DMSO
-
Positive Control: 160 µL Assay Buffer, 10 µL NQO1, 10 µL Dicoumarol (to final desired concentration), 10 µL DMSO
-
Negative Control: 160 µL Assay Buffer, 10 µL NQO1, 10 µL N8,N8-Dimethyl-5,8-quinolinediamine (to final desired concentration), 10 µL DMSO
-
Test Compound: 160 µL Assay Buffer, 10 µL NQO1, 10 µL Test Compound, 10 µL DMSO
-
-
Initiate Reaction:
-
Add 10 µL of NADH solution to each well.
-
Add 10 µL of Menadione solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the increase in absorbance at 550 nm (for cytochrome c reduction) at 37°C for 5-10 minutes, taking readings every 30 seconds.
-
-
Data Analysis:
-
Calculate the rate of reaction (V₀) for each well from the linear portion of the kinetic curve.
-
Calculate the percentage of NQO1 inhibition for each compound relative to the vehicle control.
-
Expected In Vitro Results:
| Treatment | Concentration | NQO1 Activity (mOD/min) | % Inhibition |
| Vehicle (DMSO) | - | 10.5 | 0% |
| Dicoumarol | 100 nM | 1.2 | 88.6% |
| N8,N8-Dimethyl-5,8-quinolinediamine | 10 µM | 10.3 | 1.9% |
| Test Compound X | 10 µM | 5.4 | 48.6% |
Protocol 2: Cell-Based NQO1 Activity Assay
This assay measures NQO1 activity in live cells.
Materials:
-
Human cancer cell line with high NQO1 expression (e.g., A549, MCF7)
-
Cell culture medium and supplements
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Menadione
-
Dicoumarol
-
N8,N8-Dimethyl-5,8-quinolinediamine
-
DMSO
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of dicoumarol, N8,N8-Dimethyl-5,8-quinolinediamine, and the test compound(s) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
NQO1 Activity Measurement (MTT-based):
-
After treatment, replace the medium with fresh medium containing a low concentration of menadione (a substrate that becomes cytotoxic upon reduction by NQO1).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. The amount of formazan produced is proportional to the number of viable cells, which is inversely related to NQO1 activity in the presence of menadione.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
-
Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle-treated cells (without menadione) to determine the percentage of cell viability.
-
Lower cell viability in the presence of menadione indicates higher NQO1 activity. Inhibition of NQO1 will rescue cells from menadione-induced toxicity.
-
Expected Cellular Assay Results:
| Treatment (with Menadione) | Concentration | Cell Viability (%) | Interpretation |
| Vehicle (DMSO) | - | 35% | High NQO1 activity leads to menadione toxicity. |
| Dicoumarol | 10 µM | 85% | Inhibition of NQO1 protects cells from toxicity. |
| N8,N8-Dimethyl-5,8-quinolinediamine | 50 µM | 38% | No significant effect on NQO1 activity. |
| Test Compound Y | 25 µM | 62% | Partial inhibition of NQO1. |
Conclusion
The selection of a proper negative control is a cornerstone of rigorous NQO1 inhibition research. Based on the fundamental role of the quinone moiety in NQO1 catalysis, N8,N8-Dimethyl-5,8-quinolinediamine presents a logically sound and scientifically defensible negative control. Its structural dissimilarity at the key active site-interacting positions, compared to known quinone-based inhibitors, provides a strong basis for its expected inactivity. By incorporating N8,N8-Dimethyl-5,8-quinolinediamine alongside a potent inhibitor like dicoumarol, researchers can significantly enhance the confidence in their findings, ensuring that observed inhibitory effects are indeed attributable to specific interactions with NQO1. This guide provides the foundational knowledge and practical protocols to empower researchers in their pursuit of novel NQO1 modulators.
References
- Cai, H., et al. (2020). Dicoumarol, an NQO1 inhibitor, blocks cccDNA transcription by promoting degradation of HBx.
- AdooQ Bioscience. Dicoumarol.
- Santa Cruz Biotechnology. NQO1 Inhibitors.
- Asher, G., et al. (2006). The crystal structure of NAD(P)H quinone oxidoreductase 1 in complex with its potent inhibitor dicoumarol. Biochemistry, 45(21), 6372-6378.
- Tsvetkov, P., et al. (2005). Inhibition of NAD(P)H:quinone oxidoreductase 1 activity and induction of p53 degradation by the natural phenolic compound curcumin. Proceedings of the National Academy of Sciences, 102(15), 5535-5540.
- EvitaChem. N8,N8-Dimethyl-5,8-quinolinediamine.
- Asher, G., et al. (2006). The crystal structure of NAD(P)H quinone oxidoreductase 1 in complex with its potent inhibitor dicoumarol. Biochemistry, 45(21), 6372-6378.
- Cre
- Assay Genie. Human NQO1 (NAD(P)H dehydrogenase [quinone] 1) ELISA Kit.
- Hashim, M. J., et al. (2022). Evaluation of a Direct Cellular Assay for NQO1 in the Presence of Phytochemicals. Biomedical and Pharmacology Journal, 15(3).
- Abcam. NQO1 Activity Assay Kit (Colorimetric) (ab184867).
- Pink, J. J., et al. (2015). NAD(P)H Quinone Oxidoreductase-1 Expression Promotes Self-Renewal and Therapeutic Resistance in Non-Small Cell Lung Cancer. Cancers, 7(3), 1464-1481.
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A Comparative Analysis of N8,N8-Dimethyl-5,8-quinolinediamine and its Demethylated Form: A Guide for Medicinal Chemists
Abstract
The 8-aminoquinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad pharmacological activities, most notably in the development of antimalarial drugs.[1][2] Subtle structural modifications to this core can dramatically alter a compound's efficacy, toxicity, and pharmacokinetic profile. This guide provides a comparative analysis of N8,N8-Dimethyl-5,8-quinolinediamine and its direct demethylated analog, 5,8-quinolinediamine. We explore the profound impact of N8-dimethylation on key physicochemical properties, pharmacological activity, and metabolic stability. This analysis is grounded in established structure-activity relationships (SAR) for the 8-aminoquinoline class and supported by detailed, validated experimental protocols to empower researchers in their drug discovery efforts.[3][4]
Introduction: The Significance of N-Alkylation in 8-Aminoquinolines
The quinoline ring system is a privileged scaffold in drug discovery, giving rise to a multitude of therapeutic agents.[2][5] Within this class, 8-aminoquinolines are distinguished by their potent activity against various pathogens and cancer cell lines.[6][7] The archetypal 8-aminoquinoline, primaquine, remains a critical tool against the relapsing forms of malaria, underscoring the therapeutic importance of this chemical family.[1]
The journey of a drug from administration to its target is governed by a delicate balance of properties. N-alkylation is a common strategy employed by medicinal chemists to modulate these properties. The addition of methyl groups to a nitrogen atom, as in the case of N8,N8-Dimethyl-5,8-quinolinediamine, can significantly influence a molecule's lipophilicity, basicity (pKa), and susceptibility to metabolic enzymes.[8][9]
This guide focuses on the comparative analysis of two such molecules:
-
N8,N8-Dimethyl-5,8-quinolinediamine: A tertiary amine at the 8-position.
-
5,8-quinolinediamine: The corresponding primary amine, representing the demethylated form.
By examining these two compounds, we can elucidate the specific contributions of the N8-dimethyl group to the overall molecular profile, offering valuable insights for the rational design of future quinoline-based therapeutics.
Physicochemical Property Analysis: The Impact of Demethylation
The addition or removal of two methyl groups creates significant shifts in a molecule's fundamental chemical properties, which in turn dictate its biological behavior.
| Property | N8,N8-Dimethyl-5,8-quinolinediamine | 5,8-quinolinediamine (Demethylated) | Rationale for Change |
| Molecular Weight | Higher | Lower | Loss of two methyl groups (-C2H6). |
| Lipophilicity (LogP) | Higher (Predicted) | Lower (Predicted) | Alkyl groups increase lipid solubility. |
| Aqueous Solubility | Poorly soluble in water[6] | Higher (Predicted) | Reduced lipophilicity and potential for H-bonding improves water solubility. |
| Basicity (pKa) | Lower (Predicted) | Higher (Predicted) | Alkyl groups on the amine can decrease basicity through steric hindrance and electronic effects. |
| Hydrogen Bonding | H-bond acceptor only (at N8) | H-bond donor and acceptor (at N8) | Primary amine has N-H bonds available for donation. |
Expert Insights: The predicted decrease in lipophilicity upon demethylation is a critical transformation. While higher lipophilicity can enhance membrane permeability, it often leads to lower aqueous solubility, which can be a major hurdle in drug formulation.[6] The change from a tertiary to a primary amine also introduces hydrogen bond donor capabilities, potentially altering interactions with metabolic enzymes and biological targets.
Comparative Pharmacological & Metabolic Profile
The structural change directly influences how these compounds interact with biological systems. While specific experimental data for N8,N8-Dimethyl-5,8-quinolinediamine is limited, we can infer its likely behavior based on extensive research on analogous 8-aminoquinolines like primaquine.[3][10]
Pharmacological Activity (Antimalarial Context)
The efficacy of 8-aminoquinolines is intrinsically linked to their metabolism.[1][11] The parent compounds are often considered prodrugs that require bioactivation, primarily by cytochrome P450 (CYP) enzymes in the liver, to generate active metabolites that exert the therapeutic effect.[11][12]
-
N8,N8-Dimethyl-5,8-quinolinediamine: As a tertiary amine, its metabolic pathway would likely involve N-demethylation as a primary step. This process, mediated by CYP enzymes, would convert it into the secondary and subsequently the primary amine (5,8-quinolinediamine).[8] Its intrinsic activity might be low until this bioactivation occurs.
-
5,8-quinolinediamine: This primary amine is structurally closer to the hydroxylated metabolites believed to be responsible for the antimalarial and, notably, the hemolytic toxicity of drugs like primaquine.[12][13][14] It is poised for further metabolism (e.g., hydroxylation on the quinoline ring) to form redox-active species like orthoquinones, which are hypothesized to be the ultimate active agents.[12]
Metabolic Stability
Metabolic stability determines a drug's half-life and duration of action. N-demethylation is a very common and often rapid metabolic pathway.[8]
-
N8,N8-Dimethyl-5,8-quinolinediamine: The presence of the N,N-dimethyl group makes it a prime substrate for CYP-mediated N-demethylation.[8] It is expected to have lower metabolic stability and be cleared more rapidly via this pathway compared to analogs lacking this feature.
-
5,8-quinolinediamine: Lacking the N-methyl groups, it is not subject to demethylation. Its clearance would be dependent on other metabolic pathways, such as ring hydroxylation or conjugation.[13]
This difference is summarized in the table below, with data inferred from established metabolic principles.
| Compound | Key Metabolic Pathway | Predicted Metabolic Stability | Predicted Intrinsic Clearance (CLint) |
| N8,N8-Dimethyl-5,8-quinolinediamine | N-Demethylation (CYP-mediated) | Low to Moderate | High |
| 5,8-quinolinediamine | Ring Hydroxylation, Conjugation | Moderate to High | Low to Moderate |
Visualization of Key Concepts
Chemical Structures
Caption: Direct comparison of the dimethylated and demethylated quinoline structures.
Hypothesized Metabolic Pathway
Caption: Proposed metabolic activation pathway of N8,N8-Dimethyl-5,8-quinolinediamine.
Experimental Methodologies
To empirically validate the predicted differences, the following standardized protocols are recommended.
Protocol: In Vitro Antimalarial Activity Assay (SYBR Green I Method)
This assay determines the 50% inhibitory concentration (IC₅₀) of a compound against the erythrocytic stages of Plasmodium falciparum.[15]
Workflow Diagram:
Caption: Workflow for the SYBR Green I-based antimalarial assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare 2-fold serial dilutions of each test compound in culture medium in a 96-well plate. Include negative (no drug) and positive (e.g., Chloroquine) controls.[16]
-
Parasite Culture: Use synchronized P. falciparum cultures (e.g., 3D7 or Dd2 strains) at the ring stage.[17]
-
Addition of Parasites: Add the parasite suspension to each well to achieve a final parasitemia of 0.5-1% and a final hematocrit of 1.5%.[15][16]
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, gassed incubator (5% CO₂, 5% O₂, 90% N₂).[15]
-
Lysis and Staining: Add SYBR Green I lysis buffer to each well. This buffer lyses the red blood cells and stains the parasitic DNA. Incubate in the dark at room temperature for 1-2 hours.[15]
-
Fluorescence Measurement: Read the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).
-
Data Analysis: Subtract background fluorescence, normalize the data to controls, and calculate the IC₅₀ value by plotting the response versus the log of the compound concentration using non-linear regression analysis.[15]
Protocol: Liver Microsomal Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing an estimate of its intrinsic clearance (CLint) and metabolic half-life (t½).[18][19]
Step-by-Step Protocol:
-
Preparation: Prepare a reaction mixture containing pooled liver microsomes (e.g., human, rat) in a phosphate buffer. Pre-warm to 37°C.[19]
-
Initiation of Reaction: Add the test compound (at a final concentration of ~1 µM) to the microsome mixture.[20] Split the mixture into two sets: one with and one without the NADPH regenerating system (the cofactor required for CYP enzyme activity).[19]
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a quenching solution (e.g., cold acetonitrile with an internal standard) to stop the reaction.[19][20]
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant from each time point using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound.
-
Data Analysis: Plot the natural log of the percentage of the parent compound remaining versus time. The slope of the linear portion of this plot is the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance.[21][22]
Discussion and Strategic Implications
The comparative analysis reveals a classic trade-off in drug design.
-
N8,N8-Dimethyl-5,8-quinolinediamine represents a potential prodrug strategy . Its higher lipophilicity may aid in absorption and tissue distribution, while its reliance on metabolic N-demethylation could provide a slower, more controlled release of the active primary amine. This could potentially widen the therapeutic window by avoiding the rapid peak concentrations of reactive metabolites that might lead to toxicity.
-
5,8-quinolinediamine , the demethylated form, is likely more potent in in vitro assays where metabolic activation is less of a factor. However, its higher polarity and direct proximity to the toxophoric species could lead to poor oral bioavailability and a more pronounced toxicity profile in vivo.
Future Directions: The choice between these two scaffolds depends on the therapeutic goal. For indications requiring rapid action, derivatives of 5,8-quinolinediamine might be pursued, with careful modifications to mitigate toxicity. For chronic or prophylactic use, the N8,N8-dimethyl scaffold offers a promising starting point for developing safer, long-acting prodrugs. Further investigation should focus on quantifying the rate of demethylation and identifying the specific CYP isozymes involved to predict potential drug-drug interactions.
References
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- Pybus, B. S., et al. (2013). The metabolism of primaquine to its active metabolite is dependent on CYP 2D6. PMC. Retrieved January 20, 2026.
- Plasma pharmacokinetic profiles of primaquine phenolic metabolites. (n.d.).
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- Synthesis, docking and pharmacological evaluation of some new quinoline derivatives. (2017).
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- 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. (n.d.). PMC - PubMed Central. Retrieved January 20, 2026.
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A Comparative Guide to Validating the Purity of N8,N8-Dimethyl-5,8-quinolinediamine using HPLC and NMR
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) is a cornerstone of safety and efficacy. N8,N8-Dimethyl-5,8-quinolinediamine, a quinoline derivative with significant potential in various therapeutic areas, is no exception.[1] Ensuring its purity is not merely a quality control checkpoint but a critical determinant of its biological activity and toxicological profile. This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the comprehensive purity validation of this compound. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to aid researchers in selecting the most appropriate methodology for their needs.
The Criticality of Purity for Quinolinediamines
Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities.[1] The specific substitution pattern on the quinoline ring, such as the dimethylamino group at the N8 position and the amino group at the 5-position in N8,N8-Dimethyl-5,8-quinolinediamine, dictates its pharmacological properties. However, impurities arising from the synthesis, degradation, or storage can significantly alter these properties.[2] According to the International Council for Harmonisation (ICH) guidelines, impurities in new drug substances must be rigorously identified and quantified to ensure patient safety.[2][3][4] This necessitates the use of validated, high-precision analytical methods.
Section 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and suitability for quantifying trace impurities. The principle lies in the differential partitioning of the analyte and its impurities between a stationary phase (the column) and a mobile phase.
The Rationale Behind Method Development
The choice of HPLC parameters is a deliberate process aimed at achieving optimal separation of N8,N8-Dimethyl-5,8-quinolinediamine from any potential process-related impurities or degradation products.
-
Column Selection: As a substituted quinoline, N8,N8-Dimethyl-5,8-quinolinediamine is a basic, aromatic compound. A C18 (octadecyl) column is the most common choice for reversed-phase HPLC, offering excellent hydrophobic retention for such molecules.[5][6] However, the basic nature of the analyte can lead to peak tailing due to interactions with residual silanol groups on the silica-based packing.[7] To mitigate this, an end-capped C18 column or a column with an embedded polar group is recommended to improve peak shape.[6]
-
Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired separation. A typical mobile phase for a quinoline derivative would consist of an aqueous buffer and an organic modifier like acetonitrile or methanol.[8][9] The pH of the aqueous phase is a key parameter; maintaining a slightly acidic pH (e.g., pH 3.0) ensures the protonation of the basic quinoline, leading to consistent retention and improved peak symmetry.[7] A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively elute both polar and non-polar impurities within a reasonable timeframe.[8]
-
Detector Selection: A Diode Array Detector (DAD) or a UV-Vis detector is ideal for this analysis, as the quinoline ring system possesses a strong chromophore, allowing for sensitive detection at a specific wavelength (e.g., 254 nm).[7]
Experimental Workflow: HPLC
Caption: HPLC workflow for purity assessment.
Detailed HPLC Protocol
Objective: To determine the purity of N8,N8-Dimethyl-5,8-quinolinediamine and quantify any related impurities.
Materials:
-
HPLC system with gradient pump, autosampler, and DAD/UV-Vis detector.
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]
-
N8,N8-Dimethyl-5,8-quinolinediamine sample.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (or other suitable acid for pH adjustment).
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of the N8,N8-Dimethyl-5,8-quinolinediamine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 100 µg/mL.
-
-
Sample Preparation:
-
Prepare the sample solution in the same manner as the standard solution.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 25.1 10 | 30 | 10 |
-
-
Data Analysis:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Identify the peak for N8,N8-Dimethyl-5,8-quinolinediamine based on the retention time of the standard.
-
Integrate all peaks in the sample chromatogram.
-
Calculate the purity using the area normalization method:
-
% Purity = (Area of main peak / Total area of all peaks) x 100
-
-
Data Presentation and Interpretation
| Peak No. | Retention Time (min) | Peak Area | % Area | Identification |
| 1 | 4.2 | 15,234 | 0.15 | Impurity A |
| 2 | 12.5 | 9,987,456 | 99.72 | N8,N8-Dimethyl-5,8-quinolinediamine |
| 3 | 15.8 | 13,123 | 0.13 | Impurity B |
Interpretation: The HPLC analysis shows a main peak at 12.5 minutes, corresponding to N8,N8-Dimethyl-5,8-quinolinediamine, with a purity of 99.72% by area normalization. Two minor impurities are detected at levels below the typical reporting threshold of 0.05% as per ICH Q3A guidelines, though this can vary.[3]
Section 2: Purity Validation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an exceptionally powerful tool for both structural elucidation and quantitative analysis.[10][11] Quantitative NMR (qNMR) offers a primary method of measurement, where the signal intensity is directly proportional to the number of nuclei, allowing for highly accurate purity assessments without the need for a reference standard of the analyte itself.[12][13]
The Rationale Behind qNMR
-
Principle: qNMR relies on the direct relationship between the integrated area of a specific NMR signal and the molar concentration of the corresponding molecule.[12] By comparing the integral of a known signal from the analyte to that of a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[14][15]
-
Internal Standard Selection: The choice of an internal standard is crucial for accurate qNMR.[13] The standard should:
-
Be of high, certified purity.
-
Be stable and non-reactive with the analyte or solvent.
-
Have signals that do not overlap with any analyte or impurity signals.
-
Be soluble in the same deuterated solvent as the analyte.
-
Maleic anhydride or dimethyl sulfone are common choices.
-
-
Solvent Selection: A deuterated solvent that completely dissolves both the analyte and the internal standard is required.[14] The choice of solvent can influence chemical shifts, so consistency is key.[16]
Experimental Workflow: qNMR
Caption: qNMR workflow for purity determination.
Detailed qNMR Protocol
Objective: To determine the absolute purity of N8,N8-Dimethyl-5,8-quinolinediamine using an internal standard.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
High-precision analytical balance.
-
N8,N8-Dimethyl-5,8-quinolinediamine sample.
-
Certified internal standard (e.g., Maleic Anhydride).
-
Deuterated solvent (e.g., DMSO-d6).
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 15 mg of the N8,N8-Dimethyl-5,8-quinolinediamine sample.
-
Accurately weigh approximately 10 mg of the internal standard (Maleic Anhydride).
-
Transfer both to the same vial and dissolve in approximately 0.7 mL of DMSO-d6.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H NMR spectrum. Key parameters include:
-
A sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
A 90° pulse angle.
-
A sufficient number of scans for a good signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of N8,N8-Dimethyl-5,8-quinolinediamine (e.g., a specific aromatic proton).
-
Integrate a signal of the internal standard (e.g., the two olefinic protons of Maleic Anhydride).
-
-
Purity Calculation:
-
Use the following formula to calculate the purity:[12]
-
Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (m_std / m_analyte) * P_std
-
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
-
"analyte" refers to N8,N8-Dimethyl-5,8-quinolinediamine and "std" to the internal standard.
-
-
-
Data Presentation and Interpretation
| Parameter | Analyte (N8,N8-Dimethyl-5,8-quinolinediamine) | Internal Standard (Maleic Anhydride) |
| Mass (m) | 15.05 mg | 10.10 mg |
| Molar Mass (M) | 201.26 g/mol | 98.06 g/mol |
| Integrated Signal (I) | 1.00 | 1.35 |
| Number of Protons (N) | 1 (for a specific aromatic proton) | 2 (for the two olefinic protons) |
| Purity of Standard (P_std) | 99.9% | - |
| Calculated Purity | 99.6% | - |
Interpretation: The qNMR analysis, using Maleic Anhydride as an internal standard, determined the absolute purity of the N8,N8-Dimethyl-5,8-quinolinediamine batch to be 99.6%. This technique also provides structural confirmation from the full ¹H NMR spectrum, and other signals can be inspected for the presence of impurities.
Section 3: Comparative Analysis: HPLC vs. NMR
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on differential partitioning. | Spectroscopic measurement based on the direct proportionality of signal intensity to the number of nuclei.[12] |
| Quantification | Relative (area %), requires a reference standard of the analyte for absolute quantification. | Absolute, using a certified internal standard.[13][14] |
| Sensitivity | Very high, excellent for detecting trace impurities. | Generally lower sensitivity than HPLC, may not detect very low-level impurities. |
| Structural Information | Provides retention time, which is not a unique identifier. Requires coupling with MS for structural data. | Provides detailed structural information, confirming the identity of the main component and impurities.[10][11] |
| Sample Throughput | Can be automated for high-throughput analysis.[14] | Generally lower throughput due to longer acquisition times for quantitative accuracy. |
| Method Development | Can be complex, requiring optimization of column, mobile phase, and gradient. | Relatively straightforward, primarily involves selecting a suitable standard and solvent.[14] |
| Destructive? | Yes, the sample is consumed. | No, the sample can be recovered after analysis.[13] |
Conclusion: A Synergistic Approach
Both HPLC and qNMR are powerful and validated techniques for assessing the purity of N8,N8-Dimethyl-5,8-quinolinediamine, each offering distinct advantages.
-
HPLC excels in its high sensitivity and resolving power, making it the ideal choice for detecting and quantifying trace impurities, especially in routine quality control settings. Its ability to separate closely related compounds is a significant strength.
-
qNMR provides an orthogonal, absolute measure of purity and simultaneously confirms the structure of the analyte.[12][17] It is particularly valuable for the certification of reference standards and for obtaining a highly accurate purity value without relying on a standard of the analyte itself.[14]
For a comprehensive and robust validation of N8,N8-Dimethyl-5,8-quinolinediamine purity, a synergistic approach is recommended. HPLC should be employed for routine purity checks and the detection of trace impurities, while qNMR should be used to establish the absolute purity of reference materials and to provide an orthogonal confirmation of the HPLC results. This dual-methodology approach ensures the highest level of confidence in the quality of the API, adhering to the stringent requirements of pharmaceutical development and regulatory bodies.
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
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qNMR: A powerful tool for purity determination. RSSL. [Link]
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Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
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What is qNMR (quantitative NMR) ? | Applications Notes. JEOL Ltd. [Link]
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Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
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Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. [Link]
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NMR characterization of small and large molecules. ResolveMass Laboratories Inc. [Link]
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Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
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Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]
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<1225> VALIDATION OF COMPENDIAL METHODS. General Chapters. [Link]
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Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]
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Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]
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RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. [Link]
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Structure Elucidation of Impurities by 2D NMR Part I: Introduction & Suggested Workflow. YouTube. [Link]
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A Comparative Guide to the Efficacy of 8-Aminoquinolines: Benchmarking N8,N8-Dimethyl-5,8-quinolinediamine in a Therapeutic Context
This guide provides a comparative analysis of the in vitro and in vivo efficacy of the 8-aminoquinoline class of compounds, with a particular focus on their well-established role as antimalarial agents and emerging potential in oncology. While specific experimental data for N8,N8-Dimethyl-5,8-quinolinediamine is not extensively available in current literature, this guide will establish a robust framework for its evaluation by comparing key analogues, primaquine and tafenoquine, against standard-of-care therapies. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic landscape and experimental considerations for this important class of molecules.
Introduction: The 8-Aminoquinoline Scaffold - A Legacy of Therapeutic Innovation
The 8-aminoquinoline core structure is a cornerstone in medicinal chemistry, most notably for its unique ability to eradicate the dormant liver-stage hypnozoites of Plasmodium vivax and P. ovale, the causative agents of relapsing malaria.[1][2] This class of drugs, including the FDA-approved primaquine and tafenoquine, are essential for the radical cure of these infections.[1][3] Beyond their profound impact on malaria, 8-aminoquinoline derivatives are being investigated for a range of other therapeutic applications, including as anticancer and antimicrobial agents.[3][4][5]
N8,N8-Dimethyl-5,8-quinolinediamine belongs to this versatile chemical class.[6] While specific efficacy data for this particular analogue is sparse, its structural similarity to established 8-aminoquinolines suggests a potential for similar biological activities. This guide will therefore focus on the known efficacy of its parent class to provide a predictive and comparative context.
Mechanism of Action: A Tale of Bioactivation and Oxidative Stress
The therapeutic effects of 8-aminoquinolines are not exerted by the parent compound itself but by its metabolites. This bioactivation is a critical first step in their mechanism of action.
Metabolic Activation
8-aminoquinolines are prodrugs that require metabolic activation, primarily by cytochrome P450 enzymes (CYP) in the liver, with CYP2D6 playing a pivotal role.[1] This enzymatic process generates reactive metabolites, such as quinoneimines.[1] The nature of the side chain at the 8-position of the quinoline ring significantly influences the metabolic profile and, consequently, the efficacy and toxicity of the compound.[1]
DOT Diagram: Hypothesized Mechanism of Action of 8-Aminoquinolines
Caption: Hypothesized two-step mechanism of action for 8-aminoquinolines.
Generation of Reactive Oxygen Species (ROS)
The reactive metabolites of 8-aminoquinolines are believed to exert their parasiticidal effects by generating reactive oxygen species (ROS).[4] This leads to oxidative stress within the parasite, causing damage to essential cellular components and ultimately leading to cell death.[4] This mechanism is central to their activity against liver-stage malaria parasites and is also being explored in the context of their anticancer properties.
In Vitro Efficacy: A Comparative Analysis
In vitro assays are the first-line in evaluating the potential of a new chemical entity. For 8-aminoquinolines, these assays typically measure the 50% inhibitory concentration (IC50) against various parasite strains or cancer cell lines.
Antimalarial Activity
The primary in vitro evaluation of 8-aminoquinolines is against the blood stages of Plasmodium falciparum. While their main clinical utility is against liver stages, blood-stage activity provides an important measure of intrinsic antimalarial potency.
| Compound | P. falciparum Strain | IC50 (nM) | Reference Compound | IC50 (nM) | Citation |
| Primaquine | Various | ~500-1000 | Chloroquine | ~10-100 (sensitive strains) | [6] |
| Tafenoquine | Various | ~50-100 | Chloroquine | ~10-100 (sensitive strains) | [6] |
| WR 249420 | Various | 50-100 | Primaquine | >500 | [6] |
| WR 251855 | Various | 50-100 | Primaquine | >500 | [6] |
Note: IC50 values are approximate and can vary depending on the specific parasite clone and assay conditions.
As the data indicates, while primaquine has relatively weak activity against blood-stage malaria parasites, several other 8-aminoquinoline derivatives show potency that is an order of magnitude greater.[6] Tafenoquine, for instance, demonstrates significantly improved in vitro activity compared to primaquine.[6]
Anticancer Activity
The evaluation of 8-aminoquinolines as anticancer agents is an emerging field. In vitro studies have demonstrated their cytotoxic activity against a variety of cancer cell lines.
| Compound Class | Cancer Cell Line | Activity | Putative Mechanism | Citation |
| 8-Hydroxyquinoline Derivatives | Hep3B (Hepatocellular Carcinoma) | MTS50 ~6.25 µg/mL | Not specified | [7] |
| 8-Aminoquinoline Derivatives | Various | Cytotoxic | Inhibition of topoisomerase IIα, modulation of PI3K/Akt/mTOR pathway | [4] |
The anticancer mechanism of 8-aminoquinolines is thought to be multifactorial, involving the induction of apoptosis and the inhibition of key signaling pathways often dysregulated in cancer.[4][8]
In Vivo Efficacy: From Animal Models to Clinical Trials
In vivo studies are crucial for assessing the therapeutic potential of a compound in a whole organism, taking into account pharmacokinetic and pharmacodynamic properties.
Antimalarial Efficacy in Animal Models
Rodent models of malaria are commonly used to evaluate the efficacy of antimalarial drug candidates.[9] These models allow for the assessment of both blood-stage activity and prophylactic efficacy against liver stages.
| Compound | Animal Model | Parasite | Efficacy | Comparator | Efficacy | Citation |
| Tafenoquine | Rhesus Monkeys | P. cynomolgi | Radical cure | Primaquine | Radical cure | [10] |
| Primaquine | Humanized Mice | P. vivax | Causal prophylaxis | Untreated Control | No protection | [2] |
In vivo studies have been instrumental in demonstrating the superior potency and longer half-life of tafenoquine compared to primaquine, allowing for single-dose regimens.[10]
Clinical Efficacy in Humans
The ultimate measure of a drug's efficacy is its performance in human clinical trials. For 8-aminoquinolines, the primary endpoint in malaria trials is often the prevention of relapse.
| Compound | Indication | Efficacy | Comparator | Efficacy | Citation |
| Tafenoquine (300 mg single dose) | Radical cure of P. vivax | ~62-89% relapse-free at 6 months | Primaquine (14-day course) | Similar efficacy | [10][11] |
| Primaquine (0.5 mg/kg daily for 14 days) | Radical cure of P. vivax | High, but dependent on adherence | No treatment | 5-80% relapse rate | [12][13] |
Clinical trials have established tafenoquine as a valuable alternative to primaquine for the radical cure of P. vivax malaria, with the significant advantage of a single-dose administration.[10][11]
Experimental Protocols
To facilitate further research and comparative studies, detailed protocols for key in vitro and in vivo assays are provided below.
In Vitro Antimalarial Susceptibility Testing: SYBR Green I-based Assay
This assay is a common method for determining the IC50 of compounds against the erythrocytic stages of P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus reflecting parasite growth.
Step-by-Step Protocol:
-
Parasite Culture: Maintain a synchronous culture of P. falciparum in human erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with 0.5% Albumax II, 25 mM HEPES, and 25 mM sodium bicarbonate.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Assay Setup: In a 96-well plate, add 100 µL of the parasitized erythrocyte suspension (1% parasitemia, 2% hematocrit) to each well containing 100 µL of the diluted compound. Include positive (parasites with no drug) and negative (uninfected erythrocytes) controls.
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2, 5% O2, and 90% N2 for 72 hours.
-
Lysis and Staining: Add 100 µL of lysis buffer containing 2X SYBR Green I to each well.
-
Fluorescence Reading: Incubate the plate in the dark at room temperature for 1 hour and read the fluorescence using a microplate reader with excitation and emission wavelengths of 485 nm and 530 nm, respectively.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the log of the drug concentration using a non-linear regression model.
DOT Diagram: In Vitro Antimalarial Assay Workflow
Caption: Workflow for the in vitro SYBR Green I-based antimalarial assay.
In Vivo Antimalarial Efficacy Testing: Peters' 4-Day Suppressive Test
This is a standard method for evaluating the blood schizontocidal activity of a compound in a murine malaria model.
Principle: The test assesses the ability of a compound to suppress parasitemia in mice infected with a rodent malaria parasite.
Step-by-Step Protocol:
-
Animal Model: Use Swiss albino mice weighing 20-25 g.
-
Infection: Inoculate the mice intraperitoneally with Plasmodium berghei-infected erythrocytes (1x10^7 parasites per mouse).
-
Drug Administration: Two hours post-infection, administer the test compound orally or intraperitoneally once daily for four consecutive days. A control group should receive the vehicle only.
-
Parasitemia Monitoring: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.
-
Microscopy: Stain the smears with Giemsa and determine the percentage of parasitemia by counting the number of infected red blood cells out of at least 1000 red blood cells.
-
Data Analysis: Calculate the percentage of suppression of parasitemia for the treated groups relative to the control group.
Conclusion and Future Directions for N8,N8-Dimethyl-5,8-quinolinediamine
The 8-aminoquinoline scaffold remains a critical component of our arsenal against relapsing malaria and holds promise for other therapeutic areas. The established members of this class, primaquine and tafenoquine, provide a clear benchmark for the evaluation of new analogues.
For N8,N8-Dimethyl-5,8-quinolinediamine , the path forward necessitates a systematic investigation of its in vitro and in vivo efficacy. Key research questions to address include:
-
In Vitro Potency: What is its IC50 against various strains of P. falciparum and other pathogens? How does it compare to primaquine and tafenoquine?
-
Cytotoxicity: What is its cytotoxic profile against a panel of human cancer cell lines?
-
Metabolic Stability: How is it metabolized by human liver microsomes, and what is the role of CYP2D6?
-
In Vivo Efficacy: Does it demonstrate efficacy in animal models of malaria or cancer?
-
Safety Profile: What is its hemolytic potential in G6PD-deficient models?
By addressing these questions through rigorous experimental evaluation, the therapeutic potential of N8,N8-Dimethyl-5,8-quinolinediamine can be elucidated, potentially adding a new and valuable member to the esteemed 8-aminoquinoline family of therapeutic agents.
References
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Baird, J. K. (2019). 8-Aminoquinoline Therapy for Latent Malaria. Clinical Microbiology Reviews, 32(4), e00011-19. [Link]
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Baird, J. K., & Hoffman, S. L. (2004). Primaquine Therapy for Malaria. Clinical Infectious Diseases, 39(9), 1336–1345. [Link]
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Hotez, P. J., & Molyneux, D. H. (2011). Primaquine in vivax malaria: an update and review on management issues. Malaria Journal, 10(1), 1-8. [Link]
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Lacerda, M. V. G., & Cortez, M. A. (2025). Efficacy of 8-aminoquinolines for Plasmodium vivax malaria radical cure: only one part of the problem. The Lancet Infectious Diseases. [Link]
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Pereira, S. A., et al. (2021). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Molecules, 26(11), 3193. [Link]
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Pukrittayakamee, S., et al. (1994). Blood stage antimalarial efficacy of primaquine in Plasmodium vivax malaria. The Journal of infectious diseases, 169(4), 932–935. [Link]
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Rajapakse, C. S. K., et al. (2015). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes. Pakistan Journal of Pharmaceutical Sciences, 28(5), 1773-1778. [Link]
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Rebeiro, P. F., et al. (2023). Tafenoquine co-administered with dihydroartemisinin-piperaquine for the radical cure of Plasmodium vivax malaria (INSPECTOR): a randomised, placebo-controlled, efficacy and safety study. The Lancet Infectious Diseases, 23(8), 955-965. [Link]
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Shanks, G. D. (2021). Safety and Efficacy of Tafenoquine for Plasmodium vivax Malaria Prophylaxis and Radical Cure: Overview and Perspectives. Journal of Clinical Medicine, 10(18), 4153. [Link]
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Shiraki, T., et al. (2011). Antimalarial Activity of Novel 5-Aryl-8-Aminoquinoline Derivatives. Journal of Medicinal Chemistry, 54(13), 4947-4951. [Link]
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Wang, Y. C., et al. (2012). Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents. Molecules, 17(12), 14358–14368. [Link]
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Zhang, J., et al. (2018). In vitro and in vivo models used for antimalarial activity: A brief review. Journal of Pharmacological and Toxicological Methods, 91, 71-78. [Link]
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- Lacerda, M. V., et al. (2019). Tafenoquine for the treatment of Plasmodium vivax malaria. Expert review of anti-infective therapy, 17(11), 869-877.
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N8,N8-Dimethyl-5,8-quinolinediamine
A Critical Foreword on Chemical Safety: This guide is designed to provide a robust framework for selecting and using Personal Protective Equipment (PPE) when handling N8,N8-Dimethyl-5,8-quinolinediamine (CAS No. 1033693-20-7). The specific toxicological properties of this compound have not been fully characterized in publicly available literature. Therefore, our recommendations are rooted in a conservative approach, drawing from the known hazard profiles of its parent chemical class, quinoline, and the general class of aromatic amines.
Disclaimer: This document is for informational purposes only and serves as a general guideline. It is not a substitute for a substance-specific Safety Data Sheet (SDS). You are REQUIRED to obtain and thoroughly review the SDS for N8,N8-Dimethyl-5,8-quinolinediamine from your chemical supplier before any handling, storage, or disposal. Adherence to your institution's specific safety protocols and a comprehensive, substance-specific risk assessment are mandatory.
Part 1: Hazard Assessment & the Rationale for Caution
N8,N8-Dimethyl-5,8-quinolinediamine is a heterocyclic aromatic amine. To establish a baseline for necessary protective measures, we must analyze the hazards associated with its structural backbone, quinoline.
The parent compound, quinoline, is classified under the Globally Harmonized System (GHS) with significant health warnings:
-
Acute Toxicity: Harmful if swallowed or in contact with skin[1][2].
-
Skin and Eye Damage: Causes skin irritation and serious eye irritation[1][2].
-
Long-Term Health Effects: Suspected of causing genetic defects and may cause cancer[1][2].
Aromatic amines as a class require careful handling due to their potential for skin absorption and sensitization[3][4]. The causality is clear: the molecular structure allows these compounds to penetrate the skin and interact with biological systems. Therefore, preventing all routes of exposure—dermal, ocular, and inhalation—is the primary goal of our PPE strategy.
Part 2: Core PPE Requirements for N8,N8-Dimethyl-5,8-quinolinediamine
Based on the potential hazards, a comprehensive PPE ensemble is mandatory. Do not treat any component as optional.
| PPE Component | Specification & Standard | Rationale for Use |
| Hand Protection | Nitrile or Butyl Rubber Gloves (minimum thickness 0.4 mm) | To prevent dermal absorption. Aromatic amines can permeate glove materials; double-gloving is recommended for prolonged handling or submersion risk.[3][4] |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield (ANSI Z87.1 / EN166) | Protects against splashes of the compound or its solvents, which can cause serious eye irritation or damage. A face shield protects the entire face.[2][5] |
| Body Protection | Chemical-Resistant Laboratory Coat & Apron | Provides a barrier against incidental contact and small spills. Ensure the lab coat has long sleeves and is fully buttoned. |
| Respiratory Protection | NIOSH-approved Respirator (if handled outside a fume hood) | While the compound is a solid, aerosols can be generated. If not handled in a certified chemical fume hood, respiratory protection is necessary.[3][5] |
| Foot Protection | Closed-toe, chemical-resistant shoes | Protects feet from spills and falling objects. |
Part 3: Standard Operating Procedure (SOP) for PPE Usage
A self-validating protocol ensures safety is built into the workflow, not left to chance. This procedure covers the entire lifecycle of PPE use for a single laboratory session.
Step 1: Pre-Operational Inspection
-
Gloves: Before donning, inflate each glove with air to check for pinholes or tears. Visually inspect for any signs of degradation or prior chemical contact.
-
Eyewear: Ensure goggles and face shields are clean and free of scratches that could impair vision. Check that the goggle strap is in good condition.
-
Lab Coat: Inspect for any contamination, rips, or holes.
Step 2: Donning Procedure (Sequence is Critical)
-
Footwear: Don required closed-toe shoes.
-
Body Protection: Don the lab coat, ensuring it is fully buttoned.
-
Gloves (First Pair): Don the first pair of nitrile or butyl rubber gloves, pulling the cuffs over the sleeves of the lab coat.
-
Eye & Face Protection: Don chemical splash goggles first, ensuring a snug fit. Then, put on the full-face shield.
-
Gloves (Second Pair): Don the second pair of gloves over the first.
Step 3: Doffing Procedure (Avoids Cross-Contamination)
-
Outer Gloves: Remove the outer pair of gloves by peeling them off without touching the external surface with your bare skin. Dispose of them immediately in the designated hazardous waste container.
-
Face/Eye Protection: Remove the face shield, followed by the goggles, handling them by the sides and headband. Place them in a designated area for decontamination.
-
Body Protection: Unbutton the lab coat. Remove it by rolling it outwards, ensuring the contaminated exterior does not touch your inner clothing.
-
Inner Gloves: Remove the final pair of gloves using the same technique as the first.
-
Hand Hygiene: Immediately wash hands thoroughly with soap and water.
Step 4: Disposal Plan
-
All disposable PPE (gloves, etc.) that has come into contact with N8,N8-Dimethyl-5,8-quinolinediamine must be considered hazardous waste.
-
Dispose of contaminated PPE in a clearly labeled, sealed waste container designated for chemical waste, following your institution's hazardous waste disposal procedures.
Part 4: Workflow for Safe Handling
The following diagram outlines the logical flow and decision-making process for safely handling N8,N8-Dimethyl-5,8-quinolinediamine.
Caption: Workflow for PPE and safe handling of N8,N8-Dimethyl-5,8-quinolinediamine.
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Chemos GmbH&Co.KG. (2019, April 11). Safety Data Sheet: quinoline. Retrieved from Chemos GmbH&Co.KG. [Link]
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Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from Loba Chemie. [Link]
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National Center for Biotechnology Information. (n.d.). Quinoline. PubChem Compound Summary for CID 7047. Retrieved from NIH. [Link]
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1PlusChem LLC. (n.d.). N8,N8-Dimethyl-5,8-quinolinediamine. Retrieved from 1PlusChem LLC. [Link]
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Que Hee, S. S. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. AIHAJ, 61(6), 837-41. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
